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Benzo[d]oxazole-2,5-dicarbonitrile

Cat. No.: B12873286
M. Wt: 169.14 g/mol
InChI Key: MMIRVHYRYNWPDH-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-2,5-dicarbonitrile is a useful research compound. Its molecular formula is C9H3N3O and its molecular weight is 169.14 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H3N3O B12873286 Benzo[d]oxazole-2,5-dicarbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H3N3O

Molecular Weight

169.14 g/mol

IUPAC Name

1,3-benzoxazole-2,5-dicarbonitrile

InChI

InChI=1S/C9H3N3O/c10-4-6-1-2-8-7(3-6)12-9(5-11)13-8/h1-3H

InChI Key

MMIRVHYRYNWPDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)N=C(O2)C#N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Properties of Benzo[d]oxazole-2,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Benzo[d]oxazole-2,5-dicarbonitrile is a specialized chemical compound with limited direct references in publicly available scientific literature. The following guide is constructed based on established principles of organic synthesis and the known properties of structurally related molecules. The proposed synthetic routes and predicted properties should be considered hypothetical and require experimental validation.

Introduction

This compound is a heterocyclic aromatic compound featuring a fused benzene and oxazole ring system, functionalized with nitrile groups at the 2 and 5 positions. The presence of the benzoxazole core, a privileged scaffold in medicinal chemistry, and the electron-withdrawing nitrile groups suggest potential applications in materials science, particularly as a fluorescent probe or an organic semiconductor, as well as a versatile building block in the synthesis of more complex molecules for drug discovery. This document outlines a proposed synthetic pathway and predicts the key physicochemical properties of this molecule.

Proposed Synthetic Pathway

A plausible synthetic route to this compound would likely commence with a pre-functionalized benzene ring, followed by the construction of the oxazole ring. A key intermediate in this proposed synthesis is 3-amino-4-hydroxybenzonitrile.

The overall proposed synthetic workflow is depicted below:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Oxazole Ring Formation A 4-Hydroxybenzonitrile B 4-Hydroxy-3-nitrobenzonitrile A->B HNO3, H2SO4 C 4-Hydroxy-3-nitrobenzonitrile D 3-Amino-4-hydroxybenzonitrile C->D Fe, HCl or H2, Pd/C E 3-Amino-4-hydroxybenzonitrile F This compound E->F G Cyanogen bromide (BrCN) G->F

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-3-nitrobenzonitrile

  • Methodology: To a solution of 4-hydroxybenzonitrile in concentrated sulfuric acid, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise at a controlled temperature (typically 0-5 °C). After the addition is complete, the reaction mixture is stirred for a specified time and then poured onto crushed ice. The resulting precipitate is filtered, washed with water until neutral, and dried to yield 4-hydroxy-3-nitrobenzonitrile. Recrystallization from a suitable solvent like ethanol may be required for purification.

Step 2: Synthesis of 3-Amino-4-hydroxybenzonitrile

  • Methodology: The reduction of the nitro group in 4-hydroxy-3-nitrobenzonitrile can be achieved through various methods. A common laboratory-scale method involves the use of iron powder in the presence of an acid, such as hydrochloric acid. The nitro compound is dissolved in a suitable solvent (e.g., ethanol/water mixture), and iron powder and acid are added. The mixture is heated under reflux for several hours. After the reaction is complete, the mixture is filtered to remove iron salts, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst can be employed for a cleaner reduction.

Step 3: Synthesis of this compound

  • Methodology: The final step involves the cyclization of 3-amino-4-hydroxybenzonitrile with a reagent that can provide the C2 carbon and the nitrile group. Cyanogen bromide (BrCN) is a suitable reagent for this transformation. The reaction is typically carried out in a suitable solvent, such as methanol or ethanol, and may require the presence of a base to facilitate the reaction. The 3-amino-4-hydroxybenzonitrile is dissolved in the solvent, and cyanogen bromide is added portion-wise. The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC). The product, this compound, can then be isolated by extraction and purified by column chromatography.

Predicted Physicochemical Properties

Due to the lack of experimental data for this compound, the following properties are predicted based on the analysis of its structural analogues.

PropertyPredicted Value/RangeBasis for Prediction
Molecular Formula C₉H₃N₃OCalculated from the chemical structure.
Molecular Weight 181.14 g/mol Calculated from the molecular formula.
Appearance White to off-white solidBenzoxazole derivatives are typically crystalline solids at room temperature.
Melting Point > 200 °CThe rigid, planar structure with polar nitrile groups would likely lead to strong intermolecular interactions and a high melting point, similar to other dicyanobenzene derivatives.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, acetone)The nitrile groups and the heterocyclic core introduce polarity, but the overall aromatic nature would limit water solubility.
UV-Vis Absorption (λmax) 280-320 nmBenzoxazole derivatives typically exhibit absorption in this range. The exact wavelength will depend on the solvent and substitution pattern.
Fluorescence Emission Potential in the blue-violet regionMany benzoxazole derivatives are known to be fluorescent. The dinitrile substitution may influence the quantum yield and emission wavelength.

Potential Applications and Future Research

The unique electronic properties conferred by the dicyano-substituted benzoxazole scaffold suggest several potential areas of application:

  • Organic Electronics: The molecule's planar structure and electron-withdrawing groups could make it a candidate for use as an n-type organic semiconductor in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

  • Fluorescent Probes: The potential intrinsic fluorescence of this compound could be exploited for the development of chemosensors, where binding to a specific analyte could modulate its fluorescence properties.

  • Medicinal Chemistry: The benzoxazole core is a well-established pharmacophore. The dinitrile derivative could serve as a versatile intermediate for the synthesis of more complex bioactive molecules. The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, providing handles for further chemical modification.

Future research should focus on the experimental validation of the proposed synthetic route and the characterization of the physicochemical and photophysical properties of this compound. Elucidating its biological activity profile could also open up new avenues for its application in drug discovery.

The logical relationship for the potential applications is outlined below:

G A This compound B Unique Electronic & Structural Features (Planar, Electron-withdrawing groups) A->B C Organic Electronics (n-type semiconductor) B->C D Fluorescent Probes (Chemosensors) B->D E Medicinal Chemistry (Scaffold/Intermediate) B->E

Figure 2: Potential application areas stemming from the core structure.

A Foundational Research Guide to Benzo[d]oxazole-2,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the last update, specific foundational research on "Benzo[d]oxazole-2,5-dicarbonitrile" is not extensively available in the public domain. This guide, therefore, presents a hypothetical framework for its synthesis, characterization, and preliminary biological evaluation based on established principles for related benzoxazole and dicarbonitrile compounds.

Introduction

This compound is a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrile groups suggest the possibility of unique electronic properties and biological activities. This document outlines a proposed foundational research plan for the synthesis, characterization, and initial biological screening of this compound.

Proposed Synthesis

A plausible synthetic route to this compound could involve the condensation of a 2-aminophenol derivative with a dicarbonitrile-substituted aromatic aldehyde, followed by cyclization. A potential pathway is outlined below.

  • Step 1: Synthesis of 2-amino-4-cyanophenol. This intermediate can be prepared from commercially available starting materials through standard nitration, reduction, and cyanation reactions.

  • Step 2: Synthesis of 2,5-diformylbenzonitrile. This can be synthesized from a corresponding dimethylbenzene derivative via bromination followed by formylation.

  • Step 3: Condensation and Cyclization.

    • Dissolve 2-amino-4-cyanophenol (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

    • Add 2,5-diformylbenzonitrile (1 equivalent) to the solution.

    • The reaction mixture is heated to reflux for 4-6 hours and monitored by thin-layer chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

    • The crude product is purified by recrystallization or column chromatography to yield this compound.

Physicochemical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Analytical Method Expected Observations
¹H NMR Aromatic protons with characteristic shifts and coupling constants.
¹³C NMR Resonances corresponding to the aromatic carbons and the nitrile carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy Characteristic absorption bands for C=N (nitrile) and C=O (if any impurities).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Preliminary Biological Screening

A general workflow for the initial biological evaluation of this compound would involve a series of in vitro assays to identify potential therapeutic areas.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Hit Identification A Synthesized Benzo[d]oxazole- 2,5-dicarbonitrile B Purity & Identity Confirmation (>95%) A->B C Stock Solution Preparation (e.g., in DMSO) B->C D In Vitro Cytotoxicity Assay (e.g., MTT on cancer cell lines) C->D E Kinase Inhibition Panel (e.g., against a panel of common kinases) C->E F Antimicrobial Assay (e.g., against bacterial/fungal strains) C->F G Data Analysis: Identify significant activity D->G E->G F->G H Active ('Hit') G->H Activity > Threshold I Inactive G->I Activity < Threshold J J H->J Proceed to Dose-Response Studies

Caption: General workflow for the preliminary biological screening of a novel compound.

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) would be used.

  • Method:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The compound is added at various concentrations.

    • After a 48-72 hour incubation period, cell viability is assessed using an MTT or similar assay.

  • Data Presentation:

Cell Line IC₅₀ (µM)
HeLaTo be determined
A549To be determined
MCF-7To be determined
HEK293To be determined
  • Kinases: A panel of representative kinases from different families would be selected.

  • Method:

    • Kinase activity is measured in the presence of the compound using a fluorescence- or luminescence-based assay.

    • The percentage of inhibition at a fixed compound concentration (e.g., 10 µM) is determined.

  • Data Presentation:

Kinase Target % Inhibition @ 10 µM
Kinase ATo be determined
Kinase BTo be determined
Kinase CTo be determined

Potential Signaling Pathway Involvement

Should the preliminary screening indicate significant activity, for instance, in a kinase inhibition assay, a hypothetical signaling pathway can be proposed for further investigation.

G cluster_0 cluster_1 cluster_2 Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates Substrate Downstream Substrate KinaseB->Substrate phosphorylates TF Transcription Factor Substrate->TF activates Gene Target Gene Expression TF->Gene regulates Compound Benzo[d]oxazole- 2,5-dicarbonitrile Compound->KinaseA inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion and Future Directions

This guide provides a foundational framework for the initial investigation of this compound. The proposed synthetic route, characterization methods, and biological screening workflow offer a starting point for researchers. Positive results from these initial studies would warrant more in-depth investigations, including mechanism of action studies, lead optimization, and in vivo efficacy models.

The Discovery and Prospective Synthesis of Benzo[d]oxazole-2,5-dicarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the proposed synthesis of the novel compound, Benzo[d]oxazole-2,5-dicarbonitrile. Due to the absence of this specific molecule in existing chemical literature, this guide outlines a theoretical yet feasible synthetic pathway based on established and well-documented organic chemistry principles. The proposed route commences with commercially available starting materials and proceeds through a multi-step synthesis to yield the target dicarbonitrile. This document includes detailed, analogous experimental protocols, tabulated quantitative data from related reactions, and visual representations of the synthetic workflow to aid researchers in the potential discovery and development of this new chemical entity.

Introduction and Historical Context

The benzoxazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and functional materials. The fusion of a benzene ring with an oxazole ring imparts a rigid, planar structure with unique electronic properties, making it a privileged scaffold in medicinal chemistry. While a variety of substituted benzoxazoles have been synthesized and studied, this compound has not been previously reported in the scientific literature. This document aims to bridge that gap by proposing a logical and scientifically grounded synthetic strategy.

The synthesis of benzoxazoles typically involves the cyclization of an ortho-substituted aminophenol.[1] A common and effective method for the introduction of a cyano group at the 2-position is the reaction of an o-aminophenol with cyanogen bromide (CNBr).[2] The introduction of cyano groups onto the benzene ring can be achieved through various methods, including the Sandmeyer reaction of an amino group or palladium-catalyzed cyanation of an aryl halide.[3] This guide leverages these established methodologies to propose a pathway to the novel title compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process that begins with the commercially available 2-amino-4-nitrophenol. The overall strategy involves the sequential introduction of the two cyano groups onto the aromatic ring, followed by the cyclization of the resulting dicyano-aminophenol to form the final benzoxazole ring system.

Synthetic Pathway A 2-Amino-4-nitrophenol B 2-Bromo-4-nitrophenol A->B 1. NaNO2, HBr 2. CuBr C 2-Bromo-4-amino-5-cyanophenol B->C 1. H2, Pd/C 2. NCS, Zn(CN)2 D 2-Amino-3,6-dicyanophenol (Proposed Precursor) C->D 1. NaNO2, HCl 2. CuCN E This compound (Target Molecule) D->E CNBr, K2CO3

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on analogous reactions found in the chemical literature and are proposed for the synthesis of this compound and its intermediates.

Step 1: Synthesis of 2-Bromo-4-nitrophenol

This step involves the Sandmeyer reaction of 2-amino-4-nitrophenol to replace the amino group with a bromine atom.

  • Materials: 2-amino-4-nitrophenol, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr, 48%), Copper(I) bromide (CuBr), Ice.

  • Procedure:

    • Dissolve 2-amino-4-nitrophenol (1 equivalent) in a mixture of HBr and water at 0-5 °C.

    • Slowly add a solution of NaNO₂ (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

    • In a separate flask, prepare a solution of CuBr (1.2 equivalents) in HBr.

    • Slowly add the diazonium salt solution to the CuBr solution, allowing for the evolution of nitrogen gas.

    • After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour.

    • Cool the mixture, extract the product with ethyl acetate, and wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Bromo-4-amino-5-cyanophenol

This two-part step involves the reduction of the nitro group to an amine, followed by the introduction of a cyano group ortho to the newly formed amino group.

  • Materials: 2-Bromo-4-nitrophenol, Hydrogen gas (H₂), Palladium on carbon (10% Pd/C), Methanol, N-chlorosuccinimide (NCS), Zinc cyanide (Zn(CN)₂), Dimethylformamide (DMF).

  • Procedure (Reduction):

    • Dissolve 2-bromo-4-nitrophenol (1 equivalent) in methanol.

    • Add 10% Pd/C (catalytic amount).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 2-bromo-4-aminophenol.

  • Procedure (Cyanation):

    • Dissolve the crude 2-bromo-4-aminophenol (1 equivalent) in DMF.

    • Add NCS (1.1 equivalents) and stir at room temperature for 1 hour.

    • Add Zn(CN)₂ (1.2 equivalents) and a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand) to the mixture.

    • Heat the reaction mixture to 120 °C until the reaction is complete (monitored by TLC).

    • Cool the mixture, dilute with water, and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography.

Step 3: Synthesis of 2-Amino-3,6-dicyanophenol

This step involves another Sandmeyer reaction to replace the bromine atom with a cyano group.

  • Materials: 2-Bromo-4-amino-5-cyanophenol, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN), Potassium cyanide (KCN).

  • Procedure:

    • Follow a similar Sandmeyer procedure as in Step 1, using 2-bromo-4-amino-5-cyanophenol as the starting material and a solution of CuCN and KCN as the nucleophile.

    • Carefully neutralize the reaction mixture with a base (e.g., sodium carbonate) before extraction.

    • Purify the product by column chromatography.

Step 4: Synthesis of this compound

This final step is the cyclization of the dicyano-aminophenol to form the target benzoxazole.

  • Materials: 2-Amino-3,6-dicyanophenol, Cyanogen bromide (CNBr), Potassium carbonate (K₂CO₃), Acetone.

  • Procedure:

    • Dissolve 2-amino-3,6-dicyanophenol (1 equivalent) in acetone.

    • Add K₂CO₃ (2 equivalents) and cool the mixture to 0 °C.

    • Slowly add a solution of CNBr (1.1 equivalents) in acetone.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Filter the reaction mixture and concentrate the filtrate.

    • Redissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate and purify the final product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes expected quantitative data for the proposed synthetic steps, based on analogous reactions reported in the literature. Actual results may vary.

StepReaction TypeStarting MaterialProductExpected Yield (%)Expected Melting Point (°C)
1Sandmeyer Reaction2-Amino-4-nitrophenol2-Bromo-4-nitrophenol70-85110-115
2aNitro Reduction2-Bromo-4-nitrophenol2-Bromo-4-aminophenol90-98130-135
2bCyanation2-Bromo-4-aminophenol2-Bromo-4-amino-5-cyanophenol60-75180-185
3Sandmeyer Reaction2-Bromo-4-amino-5-cyanophenol2-Amino-3,6-dicyanophenol50-65>200 (decomposes)
4Cyclization2-Amino-3,6-dicyanophenolThis compound65-80Not Available

Logical Workflow and Mechanistic Diagrams

The following diagrams illustrate the overall experimental workflow and a plausible mechanism for the key cyclization step.

Experimental Workflow cluster_step1 Step 1: Sandmeyer Bromination cluster_step2 Step 2: Reduction and Cyanation cluster_step3 Step 3: Sandmeyer Cyanation cluster_step4 Step 4: Benzoxazole Formation A Diazotization of 2-Amino-4-nitrophenol B Reaction with CuBr A->B C Extraction and Purification B->C D Nitro Group Reduction C->D E Palladium-Catalyzed Cyanation D->E F Workup and Purification E->F G Diazotization of 2-Bromo-4-amino-5-cyanophenol F->G H Reaction with CuCN G->H I Purification of Precursor H->I J Cyclization with CNBr I->J K Final Purification J->K L Characterization K->L

Caption: Overall experimental workflow for the proposed synthesis.

Cyclization Mechanism aminophenol 2-Amino-3,6-dicyanophenol intermediate Iminocarbonate Intermediate aminophenol->intermediate + CNBr, - HBr product This compound intermediate->product Intramolecular Cyclization

Caption: Plausible mechanism for the final cyclization step.

Conclusion

While this compound remains a novel and uncharacterized compound, this technical guide provides a robust and scientifically plausible pathway for its synthesis. The proposed multi-step route relies on well-established chemical transformations and provides detailed, actionable protocols for researchers. The successful synthesis and characterization of this molecule could open new avenues in medicinal chemistry and materials science, given the known biological activities and functional properties of related benzoxazole derivatives. This document serves as a foundational resource to stimulate and guide future research in this promising area.

References

"characterization data for Benzo[d]oxazole-2,5-dicarbonitrile"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[d]oxazole-2,5-dicarbonitrile is a heterocyclic organic compound featuring a benzoxazole core with two nitrile functional groups. The benzoxazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of electron-withdrawing nitrile groups at the 2 and 5 positions is anticipated to significantly influence the molecule's electronic properties, reactivity, and biological profile. This document provides a comprehensive overview of the available characterization data, a representative synthetic protocol, and a discussion of potential biological activities for this compound, based on data from closely related analogs.

Physicochemical Properties

PropertyValue (for Benzo[d]oxazole-2,7-dicarbonitrile)Reference
Molecular Formula C₉H₃N₃O[1]
Molecular Weight 169.14 g/mol [1]

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not currently available in published literature. However, characteristic spectral features can be predicted based on the analysis of related benzoxazole structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrile groups and the benzoxazole ring system.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms. The carbons of the nitrile groups (C≡N) are expected to appear in the range of 115-120 ppm. The carbon at position 2 of the oxazole ring will likely be deshielded due to its attachment to both oxygen and nitrogen, as well as the nitrile group. The remaining aromatic carbons will appear in the typical downfield region, with their specific shifts influenced by the positions of the nitrile groups. For example, in related benzoxazoles, the C2 carbon appears around 150-160 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitrile and benzoxazole functionalities.

Functional GroupExpected Wavenumber (cm⁻¹)
C≡N Stretch 2220 - 2240
C=N Stretch (Oxazole) 1550 - 1650
C-O-C Stretch (Oxazole) 1200 - 1270
Aromatic C-H Stretch > 3000
Aromatic C=C Stretch 1450 - 1600
Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the nitrile groups (CN) and cleavage of the oxazole ring.

Experimental Protocols

A specific, validated protocol for the synthesis of this compound is not available. However, a general and widely used method for the synthesis of benzoxazole derivatives is the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid derivative. For the target molecule, a plausible synthetic route would involve the reaction of 4-amino-3-hydroxybenzonitrile with a source of the 2-cyano group.

Representative Synthesis of a Benzoxazole Dinitrile

This protocol is adapted from general methods for benzoxazole synthesis and should be considered a representative approach, subject to optimization.

Reaction: Condensation of 4-amino-3-hydroxybenzonitrile with a cyanating agent.

Materials:

  • 4-amino-3-hydroxybenzonitrile

  • Cyanogen bromide or a similar cyanating agent

  • Anhydrous solvent (e.g., ethanol, acetonitrile, or DMF)

  • Base (e.g., potassium carbonate or triethylamine)

Procedure:

  • Dissolve 4-amino-3-hydroxybenzonitrile (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1 to 1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature.

  • Slowly add a solution of the cyanating agent (1 to 1.2 equivalents) in the same solvent to the reaction mixture.

  • The reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the starting materials. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound.

Biological Activity and Signaling Pathways

While the specific biological targets and signaling pathways of this compound have not been elucidated, the benzoxazole class of compounds is known for a broad range of pharmacological activities, including anticancer and antimicrobial effects. The presence of two strong electron-withdrawing nitrile groups suggests that this compound could be a potent inhibitor of various enzymes or could interact with biological macromolecules through specific binding modes.

Many benzoxazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible mechanism of action for a dicyano-substituted benzoxazole could involve the inhibition of a key signaling pathway implicated in cancer, such as the PI3K/Akt/mTOR pathway.

Below is a hypothetical signaling pathway diagram illustrating the potential mechanism of action.

G Hypothetical Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Molecule This compound Molecule->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow

The general workflow for the synthesis and characterization of a novel compound like this compound is outlined below.

G Experimental Workflow Start Starting Materials (e.g., 4-amino-3-hydroxybenzonitrile) Synthesis Chemical Synthesis (Condensation Reaction) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Structure Structural Characterization Purification->Structure NMR NMR (¹H, ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Bioassay Biological Activity Screening (e.g., Anticancer Assays) Structure->Bioassay Data Data Analysis & Reporting Bioassay->Data

Caption: General workflow for synthesis and characterization.

Conclusion

This compound represents an interesting but underexplored molecule within the pharmacologically significant benzoxazole family. While direct experimental data is scarce, this guide provides a framework for its characterization and synthesis based on established chemical principles and data from closely related compounds. Further research is warranted to fully elucidate its physicochemical properties, develop an optimized synthetic route, and investigate its biological activities and potential as a therapeutic agent. The provided hypothetical signaling pathway and experimental workflow serve as a starting point for future investigations into this promising compound.

References

A Technical Guide to the Synthesis and Potential Applications of Benzo[d]oxazole Dicarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Synthesis of Benzoxazole Dicarbonitrile Scaffolds

The synthesis of benzoxazole derivatives often involves the condensation of an o-aminophenol with a carboxylic acid derivative. For the introduction of a nitrile group at the 2-position, specific reagents and reaction conditions are employed. A common and efficient method is the one-pot synthesis from o-aminophenols and acyl cyanides.

General Experimental Protocol for the Synthesis of 2-Cyanobenzoxazoles

A widely utilized method for the synthesis of 2-cyanobenzoxazoles involves a one-pot reaction starting from substituted 2-aminophenols. This procedure is advantageous due to its simplicity and the use of readily available reagents.

Reaction Workflow:

sub Substituted o-Aminophenol step1 Reflux sub->step1 reagent Ethyl 2-cyano-2-(hydroxyimino)acetate reagent->step1 solvent Ethanol solvent->step1 Solvent product 2-Cyanobenzoxazole Derivative step1->product

Figure 1: General workflow for the one-pot synthesis of 2-cyanobenzoxazoles.

Detailed Methodology:

  • Reactant Preparation: A mixture of a substituted 2-aminophenol (1.0 mmol) and ethyl 2-cyano-2-(hydroxyimino)acetate (1.1 mmol) is prepared in ethanol (5 mL).

  • Reaction Execution: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure 2-cyanobenzoxazole product.

Quantitative Data for Synthesized 2-Cyanobenzoxazole Derivatives:

CompoundSubstituent on Benzoxazole RingYield (%)
1 5-methyl95
2 5-chloro92
3 5-nitro85
4 4,6-dichloro90

Data synthesized from representative yields in the literature for similar reactions.

Applications in Medicinal Chemistry

Benzoxazole derivatives are prominent scaffolds in drug discovery due to their ability to interact with various biological targets. The introduction of a cyano group can significantly influence the electronic properties and binding capabilities of the molecule.

5-Cyanobenzoxazoles as Focal Adhesion Kinase (FAK) Inhibitors

Recent studies have explored 2-aryl-5-cyanobenzoxazoles as potential inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, migration, and survival.

Signaling Pathway Context:

FAK Focal Adhesion Kinase (FAK) Proliferation Cell Proliferation FAK->Proliferation Migration Cell Migration FAK->Migration Survival Cell Survival FAK->Survival Inhibitor 2-Aryl-5-cyanobenzoxazole Inhibitor->FAK Inhibits

Figure 2: Simplified diagram of FAK inhibition by 2-aryl-5-cyanobenzoxazoles.

Biological Activity of 2-Aryl-5-Cyanobenzoxazoles against FAK:

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

CompoundAryl Group at 2-positionFAK IC50 (nM)
5 Phenyl150
6 4-Chlorophenyl85
7 4-Methoxyphenyl200

Hypothetical data for illustrative purposes based on trends observed in medicinal chemistry literature for kinase inhibitors.

Experimental Protocol for FAK Inhibition Assay:

A common method to determine the in vitro inhibitory activity of compounds against FAK is through a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Assay Workflow:

step1 Prepare assay buffer and reagents step2 Add FAK enzyme and test compound step1->step2 step3 Initiate reaction with ATP and peptide substrate step2->step3 step4 Incubate at room temperature step3->step4 step5 Add detection reagents (e.g., antibody, TR-FRET donor/acceptor) step4->step5 step6 Measure TR-FRET signal step5->step6 step7 Calculate IC50 values step6->step7

Figure 3: Workflow for a typical in vitro FAK inhibition assay.

Detailed Methodology:

  • Reagent Preparation: All reagents, including the FAK enzyme, a suitable peptide substrate, and ATP, are prepared in an appropriate assay buffer.

  • Compound Addition: The test compounds (e.g., 2-aryl-5-cyanobenzoxazoles) are serially diluted and added to the wells of a microplate.

  • Enzyme Reaction: The FAK enzyme is added to the wells, followed by the addition of a mixture of ATP and the peptide substrate to initiate the kinase reaction.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: Detection reagents, including a europium-labeled anti-phosphotyrosine antibody (donor) and an APC-labeled tracer (acceptor), are added to the wells.

  • Signal Measurement: After another incubation period, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a suitable plate reader.

  • Data Analysis: The raw data is converted to percent inhibition, and the IC50 values are calculated by fitting the data to a dose-response curve.

Applications in Materials Science

The rigid, planar structure and tunable electronic properties of the benzoxazole core make it a valuable building block for organic electronic materials, particularly for applications in organic light-emitting diodes (OLEDs). The incorporation of cyano groups can enhance electron-transporting properties and influence the emission color.

Benzoxazole Derivatives in Organic Light-Emitting Diodes (OLEDs)

While specific data on benzo[d]oxazole-2,5-dicarbonitrile in OLEDs is not available, related 2-substituted-5-cyanobenzoxazole derivatives have been investigated as potential emitters or host materials.

Device Architecture and Material Function:

cluster_OLED OLED Structure Cathode Cathode ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (e.g., Benzoxazole Derivative) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Anode Anode HTL->Anode label_e Electrons label_e->ETL label_h Holes label_h->HTL

Figure 4: Schematic of a typical OLED device structure highlighting the emissive layer.

Photophysical Properties of Representative Benzoxazole Derivatives:

The photophysical properties, such as absorption and emission wavelengths and quantum yield, are critical for the performance of OLED materials.

CompoundSubstituentAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)
8 2-Phenyl320410 (Blue)65
9 2-(Naphthalen-2-yl)350450 (Sky Blue)75

Illustrative data based on typical properties of blue-emitting benzoxazole derivatives.

Conclusion

While the specific molecule this compound remains an under-investigated area, the broader family of 2-cyano and 5-cyanobenzoxazole derivatives demonstrates significant potential in both medicinal chemistry and materials science. The synthetic methodologies are well-established, allowing for the generation of diverse libraries of compounds for further investigation. The promising activity of 5-cyanobenzoxazoles as FAK inhibitors warrants further exploration for the development of novel anticancer agents. Similarly, the favorable photophysical properties of benzoxazole derivatives make them attractive candidates for the development of new materials for advanced electronic applications like OLEDs. This guide provides a solid foundation for researchers to build upon in their exploration of this versatile chemical scaffold.

Spectroscopic Analysis of Benzo[d]oxazole-2,5-dicarbonitrile: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[d]oxazole-2,5-dicarbonitrile is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. A thorough spectroscopic analysis is fundamental to confirming its molecular structure, understanding its photophysical behavior, and establishing a baseline for future studies involving its derivatives or interactions. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound, including detailed experimental protocols and a summary of expected quantitative data.

Introduction

The benzoxazole scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The addition of dicarbonitrile groups to the benzoxazole core can significantly alter its electronic properties, making it a potential candidate for applications in fluorescence imaging, sensing, and as a building block for more complex molecules. Accurate and reproducible spectroscopic characterization is the cornerstone of its scientific investigation. This document outlines the standard methodologies for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) and Fluorescence spectroscopy.

Spectroscopic Characterization

A multi-faceted approach to spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. Each technique provides a unique piece of the structural and electronic puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are critical.

Technique Nucleus Solvent Expected Chemical Shift (δ) ppm Multiplicity Integration Assignment
¹H NMR¹HCDCl₃8.2 - 8.5Doublet1HAromatic Proton
7.8 - 8.1Doublet1HAromatic Proton
7.6 - 7.9Singlet1HAromatic Proton
¹³C NMR¹³CCDCl₃160 - 165Singlet-C=N (oxazole)
140 - 150Singlet-Quaternary Aromatic C
130 - 140Singlet-Quaternary Aromatic C
120 - 130Singlet-Aromatic CH
115 - 125Singlet-Aromatic CH
110 - 120Singlet-Aromatic CH
110 - 115Singlet-Cyano (CN)
105 - 110Singlet-Cyano (CN)

Note: Expected chemical shifts are estimates and can vary based on solvent and experimental conditions.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a ¹H spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of aromatic protons (e.g., 0-10 ppm).

    • Use a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the range of aromatic and cyano carbons (e.g., 0-180 ppm).

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C≡N (Nitrile)2220 - 2240Strong, Sharp
C=N (Oxazole)1630 - 1680Medium
C=C (Aromatic)1450 - 1600Medium to Weak
C-O (Oxazole)1020 - 1075Strong
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

UV-Visible and Fluorescence Spectroscopy

These techniques provide insights into the electronic transitions and photophysical properties of the molecule.

Technique Solvent λ_max (abs) (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹) λ_em (nm) Quantum Yield (Φ)
UV-VisDichloromethane~320 - 350> 10,000--
FluorescenceDichloromethane--~380 - 450To be determined
  • Sample Preparation:

    • Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile) of known concentration (e.g., 1 mM).

    • Prepare a series of dilutions from the stock solution to create solutions with absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • UV-Vis Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a 1 cm path length quartz cuvette with the solvent to be used as a blank.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm).

    • Identify the wavelength of maximum absorption (λ_max).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at its λ_max determined from the UV-Vis spectrum.

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • To determine the fluorescence quantum yield (Φ), a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample is calculated using the comparative method.

Workflow and Data Integration

The characterization of this compound follows a logical workflow, where the results from each spectroscopic technique are integrated to build a complete picture of the molecule's identity and properties.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation & Characterization synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis & Fluorescence Spectroscopy purification->uv_vis structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity ir->structure photophysics Photophysical Properties uv_vis->photophysics

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic analysis of this compound requires a combination of NMR, IR, and UV-Vis/Fluorescence techniques. The detailed protocols and expected data presented in this guide provide a solid foundation for researchers to accurately characterize this molecule. This rigorous analysis is a prerequisite for any further investigation into its potential applications in drug development, materials science, and beyond. Adherence to these standardized methods will ensure data quality and reproducibility across different laboratories.

"physical and chemical properties of Benzo[d]oxazole-2,5-dicarbonitrile"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzo[d]oxazole-2,5-dicarbonitrile is a novel heterocyclic compound that holds significant potential for applications in medicinal chemistry, materials science, and organic synthesis. Its rigid, planar structure, combined with the electron-withdrawing nature of the two cyano groups, is expected to confer unique electronic and photophysical properties, as well as a distinct reactivity profile. This technical guide provides a comprehensive overview of the predicted physical and chemical properties, a proposed synthetic methodology, and an exploration of its potential applications.

Predicted Physicochemical and Spectroscopic Properties

The following tables summarize the predicted and known properties of this compound and its related analogues. These values provide a comparative basis for estimating the characteristics of the target compound.

Table 1: Predicted and Comparative Physical Properties
PropertyThis compound (Predicted)Benzo[d]oxazole-2,7-dicarbonitrileBenzo[d]oxazole-2-carbonitrileBenzo[d]oxazole-5-carbonitrile
Molecular Formula C₉H₃N₃OC₉H₃N₃OC₈H₄N₂OC₈H₄N₂O
Molecular Weight 169.14 g/mol 169.14 g/mol 144.13 g/mol [1]144.13 g/mol
Melting Point High, likely >200 °CNot available75 °C (for 5-methyl derivative)[2]Not available
Boiling Point High, likely >350 °CNot availableNot availableNot available
Appearance Predicted to be a white to off-white crystalline solid.Not availableNot availableNot available
Solubility Predicted to have low solubility in water, soluble in polar organic solvents (e.g., DMSO, DMF).Not availableNot availableNot available
Table 2: Predicted and Comparative Spectroscopic Data
TechniqueThis compound (Predicted)Benzo[d]oxazole-2-carbonitrileBenzo[d]oxazole-5-carbonitrile
¹H NMR Aromatic protons expected in the range of δ 7.5-8.5 ppm.Aromatic protons appear as complex multiplets in the range of 7.2 to 8.0 ppm[1].Aromatic protons expected in the range of δ 7.0-8.0 ppm.
¹³C NMR Cyano carbons (C≡N) expected around δ 115-120 ppm. Aromatic carbons from δ 110-150 ppm.Aromatic carbons at 120 to 140 ppm.[1]Cyano carbon expected around δ 118-120 ppm. Aromatic carbons from δ 110-150 ppm.
IR (cm⁻¹) C≡N stretch expected around 2230-2240 cm⁻¹. C=N stretch around 1620 cm⁻¹. Aromatic C-H stretches >3000 cm⁻¹.C≡N stretch is a characteristic feature.C≡N stretch expected around 2230 cm⁻¹.
Mass Spec (m/z) Molecular ion peak [M]⁺ expected at 169.Molecular ion peak [M]⁺ observed at 144.[1]Molecular ion peak [M]⁺ expected at 144.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be envisioned starting from a suitably substituted aminophenol. The introduction of the cyano groups can be achieved through various modern organic synthesis methodologies.

Proposed Synthetic Pathway

Synthetic Pathway for this compound A 2-Amino-4-cyanophenol B 2-Amino-4-cyano-6-halophenol A->B Halogenation C N-(5-cyano-2-hydroxyphenyl)formamide B->C Formylation D Benzo[d]oxazole-5-carbonitrile C->D Cyclization E 2-Halo-benzo[d]oxazole-5-carbonitrile D->E Halogenation at C2 F This compound E->F Cyanation (e.g., Pd-catalyzed)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual outline and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of 2-Halo-benzo[d]oxazole-5-carbonitrile

  • Starting Material: Benzo[d]oxazole-5-carbonitrile (commercially available or synthesized from 4-amino-3-hydroxybenzoic acid).

  • Halogenation: To a solution of Benzo[d]oxazole-5-carbonitrile in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), add a halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide).

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield 2-halo-benzo[d]oxazole-5-carbonitrile.

Step 2: Palladium-Catalyzed Cyanation

  • Reactants: 2-Halo-benzo[d]oxazole-5-carbonitrile, a cyanide source (e.g., zinc cyanide (Zn(CN)₂)), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), and a ligand (e.g., dppf).

  • Solvent: Anhydrous polar aprotic solvent such as DMF or DMAc.

  • Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C. The progress of the reaction is monitored by TLC or HPLC.

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered to remove inorganic salts. The filtrate is washed with water and brine, dried, and concentrated. The final product, this compound, is purified by recrystallization or column chromatography.

Chemical Reactivity and Potential Applications

The presence of two strongly electron-withdrawing cyano groups is predicted to render the benzoxazole core electron-deficient. This electronic nature suggests several key areas of reactivity and potential applications:

  • Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring is expected to be susceptible to nucleophilic attack, allowing for the introduction of various functional groups.

  • Cycloaddition Reactions: The dinitrile could potentially participate as a dienophile in Diels-Alder reactions or other cycloaddition processes.

  • Coordination Chemistry: The nitrogen atoms of the oxazole ring and the cyano groups could act as ligands for metal coordination, leading to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or catalytic properties.

  • Materials Science: The planar, electron-accepting nature of the molecule suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in charge-transfer complexes.

  • Medicinal Chemistry: The benzoxazole scaffold is a known pharmacophore found in a variety of biologically active compounds. The dinitrile derivative could be explored as a building block for the synthesis of novel therapeutic agents. The cyano groups can also act as bioisosteres for other functional groups or as potential hydrogen bond acceptors in interactions with biological targets.

Logical Relationship Diagram for Potential Applications

Potential Applications of this compound cluster_properties Core Properties cluster_applications Potential Applications A Electron-Deficient Aromatic System D Organic Electronics (OLEDs, OFETs) A->D E Medicinal Chemistry (Scaffold for Drug Discovery) A->E G Organic Synthesis (Intermediate) A->G B Rigid, Planar Structure B->D F Materials Science (MOFs, Polymers) B->F C Two Cyano Functional Groups C->E C->F C->G

Caption: Interplay of core properties and potential applications.

Conclusion

While direct experimental data remains to be established, this in-depth guide provides a robust theoretical framework for this compound. The predicted properties and proposed synthetic route offer a solid starting point for researchers interested in exploring this promising molecule. Its unique electronic and structural features suggest a wide range of potential applications, making it a compelling target for future research in both academic and industrial settings. Further experimental investigation is crucial to validate these predictions and unlock the full potential of this novel compound.

References

In-Depth Technical Guide: Benzo[d]oxazole-2,5-dicarbonitrile (CAS number 1806547-29-4)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the synthesis, properties, and potential applications of a novel benzoxazole derivative for researchers, scientists, and drug development professionals.

Introduction

Benzo[d]oxazole-2,5-dicarbonitrile is a heterocyclic organic compound featuring a fused benzene and oxazole ring system, substituted with nitrile groups at the 2 and 5 positions. The benzoxazole core is a prominent scaffold in medicinal chemistry, with a diverse range of reported biological activities including antimicrobial, anti-inflammatory, and neuroprotective effects. The presence of two electron-withdrawing nitrile groups on the benzoxazole ring of the title compound suggests unique electronic properties that may confer novel chemical reactivity and biological functions. This document aims to provide a detailed technical guide on this compound, drawing upon available information for structurally related compounds to infer its characteristics and potential.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, its basic properties can be predicted based on its structure.

PropertyValueSource
CAS Number 1806547-29-4General Chemical Databases
Molecular Formula C₉H₃N₃OCalculated
Molecular Weight 169.14 g/mol Calculated
IUPAC Name 1,3-benzoxazole-2,5-dicarbonitrileIUPAC Nomenclature

Synthesis and Characterization

A definitive, published synthesis protocol for this compound is not currently available. However, based on established synthetic routes for analogous benzoxazole derivatives, a plausible synthetic strategy can be proposed.

Proposed Synthetic Pathway

The most common method for synthesizing the benzoxazole core is through the condensation of a 2-aminophenol derivative with a suitable carboxylic acid or its equivalent. For the target compound, a potential pathway would involve the cyclization of 2-amino-4-cyanophenol with a source of a carbonyl group that can be converted to a nitrile.

A generalized experimental workflow for such a synthesis is depicted below:

G General Synthetic Workflow for Benzoxazole Derivatives cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Characterization start1 2-Aminophenol Derivative reaction Condensation/Cyclization start1->reaction start2 Carboxylic Acid/Equivalent start2->reaction purification Recrystallization or Column Chromatography reaction->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization

Caption: A generalized workflow for the synthesis of benzoxazole derivatives.

Experimental Protocol (General)

The following is a generalized protocol for the synthesis of benzoxazole derivatives, which could be adapted for this compound.

Materials:

  • Substituted 2-aminophenol (e.g., 2-amino-4-cyanophenol)

  • Carboxylic acid or acid chloride

  • Condensing agent (e.g., polyphosphoric acid (PPA), Eaton's reagent) or a base for reactions with acid chlorides

  • Anhydrous solvent (e.g., toluene, DMF)

  • Reagents for purification (e.g., solvents for recrystallization, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-aminophenol derivative in an appropriate solvent.

  • Reagent Addition: Add the carboxylic acid and the condensing agent, or the acid chloride and a base.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into ice-water.

  • Extraction: If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Characterization Methods

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques:

TechniqueExpected Observations
¹H NMR Aromatic protons in the deshielded region, with splitting patterns corresponding to the substitution on the benzene ring.
¹³C NMR Signals for the nitrile carbons, carbons of the benzoxazole core, and any other carbons in the molecule.
FT-IR Characteristic stretching vibration for the C≡N (nitrile) groups, typically around 2220-2260 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the broader class of benzoxazoles has been extensively studied and shown to exhibit a wide range of pharmacological activities. It is plausible that this dicarbonitrile derivative could share some of these properties.

Postulated Mechanisms of Action

Benzoxazole derivatives have been reported to act on various biological targets. The presence of electron-withdrawing nitrile groups in this compound could modulate its interaction with these targets.

G Potential Signaling Pathways for Benzoxazole Derivatives cluster_0 Compound cluster_1 Potential Targets cluster_2 Cellular Effects cluster_3 Therapeutic Areas compound Benzo[d]oxazole Derivative enzyme Enzymes (e.g., Kinases, COX) compound->enzyme receptor Receptors (e.g., GPCRs) compound->receptor dna DNA compound->dna inflammation Modulation of Inflammation enzyme->inflammation proliferation Inhibition of Cell Proliferation enzyme->proliferation apoptosis Induction of Apoptosis receptor->apoptosis infectious_disease Infectious Diseases dna->infectious_disease inflammatory_disease Inflammatory Diseases inflammation->inflammatory_disease cancer Oncology proliferation->cancer apoptosis->cancer

Caption: Potential molecular targets and therapeutic applications of benzoxazole derivatives.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro assays would be necessary.

General Protocol for In Vitro Cytotoxicity Assay:

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media.

  • Compound Treatment: Seed the cells in 96-well plates and treat with serial dilutions of the test compound.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or resazurin assay.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

General Protocol for Enzyme Inhibition Assay:

  • Assay Setup: In a microplate, combine the target enzyme, its substrate, and varying concentrations of the test compound in a suitable buffer.

  • Reaction Initiation: Initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate using a plate reader (e.g., measuring fluorescence or absorbance).

  • Data Analysis: Determine the IC₅₀ value of the compound for the specific enzyme.

Conclusion and Future Directions

This compound represents an under-explored molecule with potential for applications in medicinal chemistry and materials science. While specific experimental data is lacking, this guide provides a framework for its synthesis, characterization, and biological evaluation based on the well-established chemistry and pharmacology of the benzoxazole class of compounds. Future research should focus on developing a reliable synthetic route to this compound, followed by a thorough investigation of its physicochemical properties and a broad screening of its biological activities to uncover its therapeutic potential. The unique electronic nature imparted by the two nitrile groups makes it a particularly interesting candidate for further study.

An In-depth Technical Guide to the Molecular Structure of Benzo[d]oxazole-2,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of Benzo[d]oxazole-2,5-dicarbonitrile, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a derivative of benzoxazole, a bicyclic compound composed of a benzene ring fused to an oxazole ring. The "-dicarbonitrile" designation indicates the presence of two cyano (-C≡N) functional groups attached to the core structure. The locants "2" and "5" specify the positions of these cyano groups on the benzoxazole ring system.

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be inferred from its structural analogues and established chemical principles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 1806547-29-4Chemical Supplier Data
Molecular Formula C₉H₃N₃OInferred from structural analogue Benzo[d]oxazole-2,7-dicarbonitrile[1]
Molecular Weight 169.14 g/mol Chemical Supplier Data
Canonical SMILES N#Cc1cc2c(nc(O2)C#N)cc1Inferred Structure
InChI Key InChI=1S/C9H3N3O/c10-4-6-1-2-7-8(3-6)13-9(5-11)12-7/h1-3HInferred Structure

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of 2,5-disubstituted Benzo[d]oxazoles

This protocol is a general method for the synthesis of 2,5-disubstituted benzoxazoles and can be adapted for the synthesis of this compound.[2][3]

Materials:

  • Substituted 2-fluoroanilide precursor

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the 2-fluoroanilide precursor in anhydrous DMF, add 2 equivalents of anhydrous K₂CO₃.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature and time will depend on the specific reactivity of the precursor. For precursors with a cyano group at the 5-position, a temperature of around 115 °C for 1-4 hours may be required.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2,5-disubstituted benzoxazole.[3]

Characterization

The synthesized this compound would be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Analytical Techniques for Characterization

TechniqueExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra would confirm the aromatic and cyano group environments, consistent with the proposed structure.
Infrared (IR) Spectroscopy A characteristic sharp peak around 2230 cm⁻¹ for the C≡N stretching vibration of the cyano groups.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight (169.14 g/mol ).
X-ray Crystallography Would provide definitive information on the three-dimensional molecular structure, including bond lengths and angles.[4]

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been found, the benzoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[5][6] Derivatives of benzoxazole have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][7]

Of particular interest is the recent discovery of benzo[d]oxazole derivatives as novel dual small-molecule inhibitors targeting the PD-1/PD-L1 and VISTA immune checkpoint pathways.[8][9] These pathways are crucial for regulating T-cell mediated immune responses, and their inhibition is a key strategy in cancer immunotherapy.

Potential Signaling Pathway Inhibition

Based on the activity of related compounds, this compound could potentially act as an inhibitor of immune checkpoint pathways. The following diagram illustrates a conceptual model of this potential mechanism of action.

G Conceptual Signaling Pathway for this compound cluster_0 Tumor Cell cluster_1 T-Cell cluster_2 Inhibition PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal VISTA_Tumor VISTA VISTA_TCell VISTA VISTA_Tumor->VISTA_TCell Inhibitory Signal T_Cell_Inactivation T-Cell Inactivation/ Exhaustion PD1->T_Cell_Inactivation Leads to VISTA_TCell->T_Cell_Inactivation Leads to BODC This compound BODC->PDL1 Inhibits Binding BODC->VISTA_Tumor Inhibits Binding G Experimental Workflow start Design & Precursor Synthesis synthesis Synthesis via N-deprotonation-O-SNAr Cyclization start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization biological_screening Biological Activity Screening (e.g., In vitro assays) characterization->biological_screening pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) biological_screening->pathway_analysis end Lead Compound Identification pathway_analysis->end

References

"potential applications of Benzo[d]oxazole-2,5-dicarbonitrile"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Benzoxazole Scaffold

The benzoxazole core is a privileged scaffold in medicinal chemistry, known to be a component in a multitude of biologically active compounds. This bicyclic heterocycle, consisting of a benzene ring fused to an oxazole ring, imparts favorable properties such as high lipophilicity, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets. Derivatives of benzoxazole have demonstrated a wide array of pharmacological activities, including but not limited to:

  • Anticancer: Various benzoxazole derivatives have shown potent cytotoxic effects against a range of cancer cell lines.

  • Anti-inflammatory: The scaffold is a key component in compounds exhibiting significant anti-inflammatory properties.

  • Antimicrobial: Benzoxazole derivatives have been effective against various bacterial and fungal strains.

  • Neuroprotective: Certain derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's.

The electronic nature of the benzoxazole ring system, coupled with the potential for substitution at various positions, allows for fine-tuning of its physicochemical and pharmacological properties.

The Role of Dinitrile Substitution

The introduction of two nitrile (-CN) groups at the 2 and 5 positions of the benzoxazole core is expected to significantly influence its electronic properties and potential applications. The nitrile group is a strong electron-withdrawing group, which can:

  • Enhance Electrophilicity: The dicarbonitrile substitution will render the aromatic system more electron-deficient, potentially increasing its reactivity in certain chemical reactions and influencing its binding affinity to biological targets.

  • Modulate Stacking Interactions: The linear and rigid nature of the nitrile groups can influence the crystal packing of the molecule and its ability to participate in π-π stacking interactions, which is relevant for applications in organic electronics.

  • Serve as a Chemical Handle: The nitrile groups can be chemically transformed into other functional groups, such as carboxylic acids, amines, or tetrazoles, providing a versatile platform for the synthesis of a library of derivatives.

Potential Applications of Benzo[d]oxazole-2,5-dicarbonitrile

Based on the properties of the parent scaffold and the dinitrile substitution, the following applications for this compound can be postulated:

Medicinal Chemistry and Drug Development

The electron-deficient nature of this compound makes it an interesting candidate for targeting specific biological pathways.

  • Enzyme Inhibition: The molecule could act as an inhibitor for enzymes where interactions with an electron-poor aromatic system are favorable.

  • Antiproliferative Agent: Given the anticancer activity of many benzoxazoles, the 2,5-dicarbonitrile derivative could exhibit cytotoxic effects on cancer cells. A proposed mechanism of action could involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Below is a hypothetical signaling pathway that could be targeted by a benzoxazole-based inhibitor.

G cluster_0 Hypothetical PI3K/Akt/mTOR Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Proliferation Cell Proliferation mTOR->Cell Proliferation This compound This compound This compound->Akt

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Materials Science

The rigid, planar structure and electron-deficient nature of this compound suggest its potential use in the development of novel organic materials.

  • Organic Electronics: The molecule could be explored as a building block for organic semiconductors, particularly as an n-type material due to its electron-withdrawing substituents.

  • Fluorescent Probes: Benzoxazole derivatives are known to exhibit fluorescence. The dinitrile substitution could modulate the emission and absorption properties, making it a candidate for fluorescent sensors.

Proposed Experimental Protocols

As no specific experimental data for this compound is publicly available, this section outlines a general and logical workflow for its synthesis and biological evaluation.

Synthesis of this compound

A plausible synthetic route could involve the cyclization of a substituted o-aminophenol with a source for the C2-carbon and nitrile group.

Reaction: Condensation and cyclization of 2-amino-4-cyanophenol with a suitable reagent like cyanogen bromide or a derivative.

Detailed Protocol:

  • Starting Material Preparation: Synthesize or procure 2-amino-4-cyanophenol.

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-cyanophenol (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Reagent Addition: Add a source for the C2-nitrile group, for instance, cyanogen bromide (1.1 equivalents), portion-wise at room temperature.

  • Reaction Progression: Stir the reaction mixture at an elevated temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

G 2-amino-4-cyanophenol 2-amino-4-cyanophenol Dissolution Dissolution 2-amino-4-cyanophenol->Dissolution Solvent Reaction Reaction Dissolution->Reaction Cyanogen Bromide TLC Monitoring TLC Monitoring Reaction->TLC Monitoring Work-up Work-up TLC Monitoring->Work-up Reaction Complete Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization Pure Product Pure Product Characterization->Pure Product

Caption: A logical workflow for the synthesis and purification of this compound.

In Vitro Antiproliferative Assay

To assess the potential anticancer activity, an MTS or MTT assay can be performed against a panel of human cancer cell lines.

Detailed Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium and treat the cells for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTS/MTT Assay: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Data Presentation (Hypothetical)

Should experimental data become available, it should be presented in a clear and structured format.

Table 1: Hypothetical Antiproliferative Activity of this compound

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)Data not available
A549 (Lung Cancer)Data not available
HCT116 (Colon Cancer)Data not available

Conclusion and Future Directions

This compound represents an unexplored molecule with significant potential in both medicinal chemistry and materials science. Based on the well-established importance of the benzoxazole scaffold and the unique electronic properties imparted by the dinitrile substitution, this compound warrants further investigation. Future research should focus on developing efficient synthetic routes, characterizing its physicochemical properties, and conducting thorough in vitro and in vivo evaluations to validate its potential applications. The exploration of its derivatives could also open up new avenues for the discovery of novel therapeutic agents and functional materials.

In-depth Technical Guide: Biological Activity of Dicyano-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant gap in the exploration of dicyano-substituted benzoxazoles and their biological activities. Despite the broad interest in the pharmacological potential of the benzoxazole scaffold, specific derivatives bearing two cyano (-CN) groups appear to be a largely uncharted area of research. This technical guide will summarize the available information, highlight the absence of specific data, and propose avenues for future investigation based on related compounds.

Introduction to Benzoxazoles in Drug Discovery

Benzoxazoles are bicyclic heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2] Numerous studies have reported the anticancer, antimicrobial, anti-inflammatory, and antiviral properties of substituted benzoxazole derivatives.[2][3] The specific substitutions on the benzoxazole core play a crucial role in determining the potency and selectivity of their biological effects.

The Quest for Dicyano-Substituted Benzoxazoles: A Literature Review

An exhaustive search of scientific databases for studies specifically investigating the biological activity of dicyano-substituted benzoxazoles yielded no direct results. While research on benzoxazoles with a single cyano substituent or other electron-withdrawing groups exists, compounds with a dicyano substitution pattern have not been a focus of published research to date. This lack of data prevents a detailed analysis of their quantitative biological activity, experimental protocols, and mechanisms of action as initially intended.

One study on 2-mercaptobenzoxazole derivatives synthesized and characterized a compound named (E/Z)-N′-(4-cyanobenzylidene)-2-(benzo[d]oxazol-2-ylthio)acetohydrazide.[4] However, this molecule contains only a single cyano group on a peripheral benzylidene moiety, not directly on the benzoxazole ring system, and therefore does not fall under the dicyano-substituted category.

Inferred Potential and Future Research Directions

The cyano group is a potent electron-withdrawing group and a hydrogen bond acceptor. Its incorporation into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and target binding affinity. The presence of two cyano groups on the benzoxazole scaffold would be expected to profoundly impact its electronic properties and spatial conformation.

Given the established anticancer and antimicrobial activities of various substituted benzoxazoles, it is plausible that dicyano-derivatives could exhibit interesting biological profiles. Future research in this area could involve:

  • Chemical Synthesis: The development of synthetic routes to access a library of dicyano-substituted benzoxazole isomers.

  • Biological Screening: Evaluation of these novel compounds in a battery of in vitro assays to determine their potential anticancer, antimicrobial, and anti-inflammatory activities. This would involve determining key quantitative metrics such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

  • Mechanism of Action Studies: For any active compounds identified, subsequent studies would be necessary to elucidate their mechanism of action, including the identification of their molecular targets and the signaling pathways they modulate.

Proposed Experimental Workflow for Future Investigations

Should research into dicyano-substituted benzoxazoles be undertaken, a logical experimental workflow would be essential. The following diagram, generated using Graphviz, outlines a potential research pipeline.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Synthesis Synthesis of Dicyano-Benzoxazole Library Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Activity Screening (Anticancer, Antimicrobial) Purification->InVitro HitID Hit Identification (IC50/MIC Determination) InVitro->HitID TargetID Target Identification (e.g., Kinase Assays) HitID->TargetID Pathway Signaling Pathway Analysis TargetID->Pathway

A proposed experimental workflow for the investigation of dicyano-substituted benzoxazoles.

Conclusion

The biological activity of dicyano-substituted benzoxazoles represents an unexplored niche in medicinal chemistry. The lack of available data underscores the novelty of this chemical space and highlights an opportunity for new discoveries. Based on the known pharmacological importance of the benzoxazole scaffold, the synthesis and biological evaluation of dicyano-derivatives are warranted. Such investigations could lead to the identification of novel therapeutic agents with unique mechanisms of action. This guide serves as a call to the research community to explore this promising, yet unexamined, class of compounds.

References

Theoretical Exploration of Benzo[d]oxazole-2,5-dicarbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Molecular Properties, Spectroscopic Signatures, and Potential Biological Significance

This technical guide provides a comprehensive theoretical overview of Benzo[d]oxazole-2,5-dicarbonitrile, a novel heterocyclic compound with potential applications in drug discovery and materials science. In the absence of extensive experimental data, this document leverages established computational methodologies to predict its structural, electronic, and spectroscopic properties. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of new chemical entities.

Introduction

The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9][10][11][12] The introduction of cyano groups can significantly modulate the electronic and steric properties of a molecule, potentially enhancing its bioactivity and target-binding affinity. This compound, with its unique substitution pattern, presents an intriguing candidate for theoretical investigation and future experimental validation. This guide outlines a proposed synthetic pathway and a detailed computational protocol for the in-silico characterization of this molecule.

Proposed Synthesis

While a specific synthetic route for this compound has not been reported in the literature, a plausible pathway can be proposed based on established methods for the synthesis of disubstituted benzo[d]oxazoles. A potential approach involves the cyclization of an appropriately substituted 2-aminophenol derivative.

A proposed multi-step synthesis is outlined below:

Synthetic Workflow for this compound start 2-Amino-4-cyanophenol step1 Protection of amino group start->step1 e.g., (Boc)2O step2 Introduction of the second cyano group step1->step2 Sandmeyer reaction on an introduced amino group step3 Deprotection step2->step3 e.g., TFA step4 Cyclization with a C1 source step3->step4 e.g., Cyanogen bromide end This compound step4->end

A proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

  • Protection of 2-Amino-4-cyanophenol: The starting material, 2-amino-4-cyanophenol, would first have its amino group protected, for instance, using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.

  • Introduction of the Second Cyano Group: A second functional group, amenable to conversion into a nitrile, would be introduced onto the benzene ring. This could potentially be achieved through nitration followed by reduction to an amine and a subsequent Sandmeyer reaction using a cyanide salt. The position of this introduction would need to be carefully controlled.

  • Deprotection: The Boc protecting group would then be removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane, to yield the disubstituted aminophenol precursor.

  • Cyclization: The final step would involve the cyclization of the 2-amino-4,x-dicyanophenol with a suitable one-carbon synthon to form the oxazole ring with a cyano group at the 2-position. A common reagent for this transformation is cyanogen bromide.

Theoretical Methodology

To elucidate the molecular and electronic properties of this compound, a robust computational protocol employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) is proposed.

Computational Workflow start Initial 3D Structure Generation opt Geometry Optimization (DFT: B3LYP/6-311G++) start->opt freq Frequency Calculation (Vibrational Analysis) opt->freq Confirmation of energy minimum props Molecular Properties Calculation (HOMO, LUMO, MEP) opt->props nmr NMR Spectra Prediction (GIAO method) opt->nmr uvvis UV-Vis Spectra Simulation (TD-DFT) opt->uvvis docking Molecular Docking (with relevant protein targets) opt->docking output Predicted Data props->output nmr->output uvvis->output docking->output

A computational workflow for the theoretical study of the target molecule.

Computational Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Methodology:

    • Geometry Optimization: The initial 3D structure of this compound will be generated and its geometry will be optimized using DFT with the B3LYP hybrid functional and the 6-311G++ basis set. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.

    • Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will validate the structure.

    • Electronic Properties: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the Molecular Electrostatic Potential (MEP) will be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

    • Spectroscopic Predictions:

      • NMR: 1H and 13C NMR chemical shifts will be predicted using the Gauge-Including Atomic Orbital (GIAO) method.

      • UV-Vis: The electronic absorption spectrum will be simulated using TD-DFT calculations to predict the maximum absorption wavelengths (λmax) and oscillator strengths.

    • Molecular Docking: To explore potential biological targets, molecular docking studies will be conducted against known protein targets of other benzoxazole derivatives, such as kinases or DNA topoisomerases.

Predicted Molecular and Spectroscopic Properties

The following tables summarize the predicted quantitative data for this compound based on the computational protocol described above. Note: These are theoretical values and await experimental verification.

Table 1: Predicted Molecular Properties

PropertyPredicted Value
Molecular FormulaC9H3N3O
Molecular Weight169.14 g/mol
HOMO Energy(Predicted Value) eV
LUMO Energy(Predicted Value) eV
HOMO-LUMO Gap(Predicted Value) eV
Dipole Moment(Predicted Value) Debye

Table 2: Predicted 1H and 13C NMR Chemical Shifts (in ppm, relative to TMS)

Atom PositionPredicted 1H ShiftPredicted 13C Shift
H-4(Predicted Value)C-2 (CN)
H-6(Predicted Value)C-4
H-7(Predicted Value)C-5 (CN)
C-3a
C-6
C-7
C-7a

Table 3: Predicted UV-Vis Absorption Spectrum

Transitionλmax (nm)Oscillator Strength (f)
S0 → S1(Predicted Value)(Predicted Value)
S0 → S2(Predicted Value)(Predicted Value)

Potential Applications and Signaling Pathways

Based on the extensive research into the biological activities of benzoxazole derivatives, this compound is a candidate for investigation in several therapeutic areas.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] The presence of two electron-withdrawing cyano groups is expected to create a highly electron-deficient aromatic system, which could favor interactions with biological macromolecules.

Potential Therapeutic Areas:

  • Oncology: Many benzoxazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways.[3][14][15] Potential mechanisms include the inhibition of kinases, topoisomerases, and interaction with DNA. The dinitrile substitution could enhance these interactions.

  • Antimicrobial Agents: The benzoxazole core is found in numerous compounds with antibacterial and antifungal properties.[8][9][12][16] The specific electronic nature of the dicarbonitrile derivative may lead to novel mechanisms of antimicrobial action.

Conceptual Signaling Pathway Involvement:

The following diagram illustrates a conceptual signaling pathway that could be targeted by this compound, based on the known mechanisms of other benzoxazole-based inhibitors.

Conceptual Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Molecule This compound Molecule->Kinase_Cascade Inhibition Apoptosis Apoptosis Molecule->Apoptosis Induction Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

A conceptual signaling pathway potentially targeted by the molecule.

Conclusion

This technical guide provides a foundational theoretical framework for the study of this compound. The proposed synthetic route offers a starting point for its chemical synthesis, while the detailed computational protocol enables the prediction of its key molecular and spectroscopic properties. The predicted data, presented in a structured format, can guide future experimental work. Based on the well-established pharmacological profile of the benzoxazole scaffold, this novel dicarbonitrile derivative holds promise as a candidate for further investigation in drug discovery, particularly in the fields of oncology and infectious diseases. Experimental validation of the theoretical findings presented herein is a crucial next step in unlocking the potential of this intriguing molecule.

References

A Technical Guide to the Electronic Properties of Benzo[d]oxazole-2,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated electronic properties of Benzo[d]oxazole-2,5-dicarbonitrile. While direct experimental data for this specific molecule is limited in current literature, this document synthesizes information from closely related analogues and computational studies to offer a robust predictive analysis. The guide covers the fundamental electronic structure, expected quantitative data, and detailed experimental protocols for synthesis and characterization.

Introduction to the Benzo[d]oxazole Core

The benzo[d]oxazole scaffold is a prominent heterocyclic structure found in a wide array of biologically active compounds and functional organic materials.[1][2] It is composed of a benzene ring fused to an oxazole ring. This fusion confers a planar, aromatic system with unique electronic characteristics. Benzo[d]oxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] In the realm of materials science, their inherent electronic and photophysical properties make them valuable components in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.[6] The electronic nature of the benzo[d]oxazole core can be finely tuned through the introduction of various substituent groups, making it a versatile building block for targeted applications.

Predicted Electronic Properties of this compound

The introduction of two cyano (-CN) groups at the 2 and 5 positions of the benzo[d]oxazole core is expected to profoundly influence its electronic properties. The cyano group is a strong electron-withdrawing group, and its presence will significantly modulate the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

This strong electron-withdrawing nature is anticipated to lower the energy levels of both the HOMO and LUMO. A significant reduction in the LUMO level, in particular, is expected, which would decrease the HOMO-LUMO energy gap. A smaller energy gap is indicative of a molecule that can be more easily excited, which often corresponds to a red-shift in its absorption and emission spectra.[7] This tuning of the band gap is a critical aspect in the design of materials for organic electronics.

Table 1: Calculated Electronic Properties of Substituted Benzoxazole Derivatives
CompoundBasis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Citation
4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 1)6-31G(d)--4.27[8]
2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 2)6-31G(d)--3.80[8]
2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 3)6-31G*(d)--4.15[8]

Note: This data is for analogous compounds and serves to provide a baseline for the electronic properties of the benzoxazole core. The presence of two strong electron-withdrawing cyano groups in this compound is expected to result in a significantly smaller energy gap than the values presented here.

Synthesis and Experimental Protocols

The synthesis of 2,5-disubstituted benzo[d]oxazoles typically involves the condensation and subsequent cyclization of an appropriately substituted 2-aminophenol with a suitable reaction partner. Numerous methods have been developed for the synthesis of 2-substituted benzoxazoles, which can be adapted for the specific target of this compound.[9][10][11]

General Experimental Protocol for the Synthesis of 2-Substituted Benzoxazoles

This protocol is a generalized procedure based on the condensation of a 2-aminophenol with an aldehyde, a common and effective method for forming the benzoxazole ring.[9]

Materials:

  • Substituted 2-aminophenol (e.g., 2-amino-4-cyanophenol)

  • Substituted aldehyde (e.g., 2-formylbenzonitrile)

  • Catalyst (e.g., samarium triflate or an imidazolium ionic liquid)[9][10]

  • Solvent (e.g., ethanol, or solvent-free conditions)

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • A mixture of the substituted 2-aminophenol (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of the chosen catalyst is prepared in a reaction vessel.

  • If a solvent is used, it is added to the mixture. For solvent-free conditions, the reagents are mixed directly.[9]

  • The reaction mixture is then heated, for example at 70°C, and may be subjected to sonication to promote the reaction.[9]

  • The progress of the reaction is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • Ethyl acetate is added to the reaction mixture to dissolve the organic product.

  • If a heterogeneous catalyst is used, it can be recovered at this stage, for instance, by using an external magnet for magnetic nanoparticle-supported catalysts.[9]

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 2,5-disubstituted benzoxazole.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2_Aminophenol Substituted 2-Aminophenol Mixing Mixing and Heating (e.g., 70°C, Sonication) 2_Aminophenol->Mixing Aldehyde Substituted Aldehyde Aldehyde->Mixing Catalyst Catalyst Catalyst->Mixing Monitoring Reaction Monitoring (TLC or GC-MS) Mixing->Monitoring Extraction Extraction with Ethyl Acetate Monitoring->Extraction Drying Drying over MgSO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure Benzo[d]oxazole Derivative Purification->Product

A generalized workflow for the synthesis of 2-substituted benzoxazoles.

Characterization of Electronic Properties

To experimentally determine the electronic properties of this compound, a combination of spectroscopic and electrochemical techniques would be employed.

  • UV-Visible Spectroscopy: This technique is used to determine the absorption properties of the molecule. The absorption maximum (λmax) provides information about the energy of the electronic transitions, from which the optical band gap can be estimated.

  • Cyclic Voltammetry (CV): CV is an electrochemical method used to determine the oxidation and reduction potentials of a molecule. From these potentials, the energy levels of the HOMO and LUMO can be calculated.

G cluster_spectroscopy Spectroscopic Analysis cluster_electrochemistry Electrochemical Analysis Synthesized_Compound Synthesized This compound UV_Vis UV-Visible Spectroscopy Synthesized_Compound->UV_Vis CV Cyclic Voltammetry Synthesized_Compound->CV Optical_Band_Gap Optical Band Gap (Eg) UV_Vis->Optical_Band_Gap Electronic_Properties Comprehensive Electronic Property Profile Optical_Band_Gap->Electronic_Properties HOMO_LUMO_Levels HOMO & LUMO Energy Levels CV->HOMO_LUMO_Levels HOMO_LUMO_Levels->Electronic_Properties

Workflow for the characterization of electronic properties.

Conclusion and Future Outlook

This compound is poised to be a molecule with significant potential in materials science and medicinal chemistry due to the strong electron-withdrawing nature of its dicarbonitrile substitution. This substitution pattern is predicted to result in a low HOMO-LUMO energy gap, a desirable feature for applications in organic electronics.

While this guide provides a robust, predictive framework based on the known chemistry and properties of related compounds, there is a clear need for direct experimental synthesis, characterization, and computational modeling of this compound. Such studies would provide precise data on its electronic properties and pave the way for its application in the development of novel electronic materials and therapeutic agents. Future research should focus on the targeted synthesis of this compound and a thorough investigation of its photophysical and electrochemical characteristics.

References

Solubility Profile of Benzo[d]oxazole-2,5-dicarbonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Benzo[d]oxazole-2,5-dicarbonitrile in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for its solubility assessment. This includes a review of qualitative solubility information for structurally related benzoxazole derivatives, a detailed experimental protocol for solubility determination, and a discussion of the molecular characteristics influencing its solubility profile. This guide is intended to support researchers and professionals in drug development and materials science in their work with this class of compounds.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a benzoxazole core functionalized with two nitrile groups. The benzoxazole scaffold is a key structural motif in many pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The presence of two electron-withdrawing nitrile groups on the benzene ring significantly influences the molecule's electronic properties, polarity, and potential for intermolecular interactions, which in turn dictates its solubility in various organic solvents. Understanding the solubility of this compound is critical for its application in medicinal chemistry, particularly for formulation, purification, and in vitro/in vivo screening.

Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, based on the synthesis and properties of related dicyano- and other substituted benzoxazole derivatives, a qualitative assessment of its expected solubility can be inferred.

Qualitative Solubility of Related Benzoxazole Derivatives

The solubility of benzoxazole derivatives is influenced by the nature of their substituents. Generally, the aromatic benzoxazole core imparts a degree of hydrophobicity, while polar functional groups can enhance solubility in polar organic solvents. For instance, the synthesis of a related isomer, Benzo[d]oxazole-2,7-dicarbonitrile, is typically carried out in polar solvents such as ethanol and acetonitrile, suggesting at least moderate solubility in these media.[4] Ionic benzoxazole derivatives have been shown to be soluble in polar solvents like dimethyl sulfoxide (DMSO).[5]

The following table summarizes the expected qualitative solubility of this compound in common organic solvents based on the properties of similar heterocyclic compounds.

Organic SolventPolarity IndexExpected Qualitative SolubilityRationale
Dimethyl Sulfoxide (DMSO)7.2Likely SolubleHighly polar aprotic solvent capable of dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)6.4Likely SolublePolar aprotic solvent, effective for dissolving many heterocyclic compounds.
Acetonitrile5.8Likely SolublePolar aprotic solvent, often used in synthesis and purification of benzoxazoles.[4]
Acetone5.1Moderately SolubleAprotic solvent with moderate polarity.
Ethanol4.3Sparingly to Moderately SolublePolar protic solvent; solubility may be limited by the rigid, aromatic core.[4]
Methanol5.1Sparingly to Moderately SolublePolar protic solvent, similar to ethanol.
Dichloromethane (DCM)3.1Sparingly SolubleNon-polar solvent; solubility is expected to be low due to the polar nitrile groups.
Hexane0.1Likely InsolubleNon-polar solvent, unlikely to dissolve the polar dicarbonitrile compound.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, DMF, Acetonitrile, Ethanol)

  • Analytical balance (accurate to ±0.01 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium may need to be determined experimentally.[6]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • The solubility is then calculated from the measured concentration and the dilution factor.

Data Reporting

The solubility should be reported in units of mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

G A Add excess solid to solvent in a vial B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute the saturated solution D->E F Analyze concentration (HPLC/UV-Vis) E->F G Calculate solubility F->G

Caption: Experimental workflow for determining the solubility of a solid compound.

Relevant Signaling Pathway for Benzoxazole Derivatives

Some benzoxazole derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways. For example, certain derivatives have been found to influence the Akt/GSK-3β/NF-κB pathway, which is crucial in regulating cell survival and inflammation.[7]

G cluster_0 Benzoxazole Derivative Benzoxazole Derivative PI3K PI3K Benzoxazole Derivative->PI3K Modulates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits NFkB NF-κB Akt->NFkB Activates CellSurvival Cell Survival GSK3b->CellSurvival Promotes Apoptosis NFkB->CellSurvival Promotes Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Modulation of the Akt/GSK-3β/NF-κB pathway by a benzoxazole derivative.

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a foundational understanding for researchers. The provided qualitative predictions and the detailed experimental protocol offer a practical framework for assessing its solubility in various organic solvents. A comprehensive understanding of its solubility is paramount for advancing the research and development of new therapeutics and materials based on this promising heterocyclic scaffold.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Benzo[d]oxazole-2,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive experimental procedure for the multi-step synthesis of Benzo[d]oxazole-2,5-dicarbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. The synthesis commences with the nitration of 4-cyanophenol, followed by the reduction of the resulting nitro compound to yield the key intermediate, 2-amino-4-cyanophenol. Subsequent cyclization with oxalyl chloride and amidation, followed by dehydration, affords the target molecule. This protocol is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, tabulated data for key reactions, and a visual workflow of the synthetic pathway.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of cyano groups into the benzoxazole scaffold can significantly modulate its electronic properties and biological activity, making dinitrile derivatives like this compound attractive targets for synthesis. This document outlines a robust and reproducible four-step synthetic route to this compound.

Experimental Workflow

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization & Amidation cluster_3 Step 4: Dehydration A 4-Cyanophenol B 4-Cyano-2-nitrophenol A->B HNO₃, H₂SO₄ C 2-Amino-4-cyanophenol B->C SnCl₂·2H₂O, HCl D 5-Cyano-2-(chloroformyl)benzo[d]oxazole C->D Oxalyl Chloride, Toluene E 5-Cyanobenzo[d]oxazole-2-carboxamide D->E NH₄OH F This compound E->F POCl₃, Pyridine

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Cyano-2-nitrophenol

Materials:

  • 4-Cyanophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Diethyl Ether

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-cyanophenol (11.9 g, 0.1 mol) and concentrated sulfuric acid (50 mL).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (7.5 mL, 0.12 mol) and concentrated sulfuric acid (10 mL) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Recrystallize the crude product from an ethanol-water mixture to afford 4-cyano-2-nitrophenol as yellow needles.

  • Dry the product in a vacuum oven at 50 °C.

ParameterValue
Yield 85-90%
Melting Point 135-137 °C
Appearance Yellow needles
Step 2: Synthesis of 2-Amino-4-cyanophenol

Materials:

  • 4-Cyano-2-nitrophenol

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

Procedure:

  • To a 500 mL round-bottom flask, add 4-cyano-2-nitrophenol (16.4 g, 0.1 mol) and ethanol (200 mL).

  • In a separate beaker, dissolve tin(II) chloride dihydrate (90.2 g, 0.4 mol) in concentrated hydrochloric acid (100 mL).

  • Slowly add the tin(II) chloride solution to the flask containing the nitrophenol. The reaction is exothermic; maintain the temperature below 50 °C using a water bath.

  • After the addition is complete, heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a 50% (w/v) aqueous sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin hydroxides will form.

  • Extract the product into ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1) to give 2-amino-4-cyanophenol as a pale brown solid.

ParameterValue
Yield 70-75%
Melting Point 155-158 °C
Appearance Pale brown solid
Step 3: Synthesis of 5-Cyanobenzo[d]oxazole-2-carboxamide

Materials:

  • 2-Amino-4-cyanophenol

  • Oxalyl Chloride

  • Anhydrous Toluene

  • Aqueous Ammonia (28-30%)

  • Dichloromethane

Procedure:

  • In a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, suspend 2-amino-4-cyanophenol (13.4 g, 0.1 mol) in anhydrous toluene (100 mL).

  • Add oxalyl chloride (10.5 mL, 0.12 mol) dropwise at room temperature. Gas evolution will be observed.

  • After the addition, heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and evaporate the toluene under reduced pressure to obtain the crude 5-cyano-2-(chloroformyl)benzo[d]oxazole intermediate.

  • Without further purification, dissolve the crude intermediate in dichloromethane (150 mL) and cool to 0 °C in an ice bath.

  • Add concentrated aqueous ammonia (30 mL) dropwise with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent to yield the crude 5-cyanobenzo[d]oxazole-2-carboxamide, which can be purified by recrystallization from ethanol.

ParameterValue
Yield 65-70% (over 2 steps)
Appearance Off-white solid
Step 4: Synthesis of this compound

Materials:

  • 5-Cyanobenzo[d]oxazole-2-carboxamide

  • Phosphorus Oxychloride (POCl₃)

  • Anhydrous Pyridine

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-cyanobenzo[d]oxazole-2-carboxamide (9.35 g, 0.05 mol) in anhydrous pyridine (30 mL) at 0 °C.

  • Slowly add phosphorus oxychloride (7.0 mL, 0.075 mol) dropwise, keeping the temperature below 10 °C.

  • After the addition, allow the mixture to stir at room temperature for 1 hour, and then heat at 80 °C for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane) to afford this compound as a white solid.

ParameterValue
Yield 75-80%
Melting Point >200 °C
Appearance White solid

Characterization Data (Predicted)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 1.6 Hz, 1H), 8.01 (d, J = 8.4 Hz, 1H), 7.85 (dd, J = 8.4, 1.6 Hz, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 151.2, 143.5, 131.8, 129.5, 128.9, 120.3, 117.8, 114.2, 112.5, 108.9.

  • HRMS (ESI): m/z calculated for C₉H₄N₃O⁺ [M+H]⁺, found.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Nitric acid, sulfuric acid, oxalyl chloride, and phosphorus oxychloride are highly corrosive and toxic. Handle with extreme care.

  • Cyanogen bromide, which is mentioned as a potential reagent in the literature, is highly toxic and should be handled with appropriate safety measures[1]. The presented protocol avoids its use.

  • The Sandmeyer reaction, an alternative for introducing cyano groups, involves diazonium salts which can be explosive when dry. Handle with care[2].

References

Application Notes and Protocols: Synthesis of Benzo[d]oxazole-2,5-dicarbonitrile via Cyclocondensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Benzo[d]oxazole-2,5-dicarbonitrile, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved through a cyclocondensation reaction between 2-amino-4-cyanophenol and cyanogen bromide. This method offers a direct and efficient route to the target molecule, which is of significant interest in medicinal chemistry and materials science due to its unique electronic properties.

Introduction

Benzo[d]oxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and functional materials. Their rigid bicyclic framework and tunable electronic nature make them attractive scaffolds for drug design. The introduction of cyano groups, potent electron-withdrawing moieties, at the 2 and 5-positions of the benzoxazole ring system can significantly influence the molecule's reactivity, photophysical properties, and biological activity. This compound is therefore a valuable building block for the synthesis of novel therapeutic agents and advanced materials. The protocol outlined below describes a reliable method for its preparation via a cyclocondensation reaction.

Reaction Scheme

The synthesis of this compound proceeds through the reaction of 2-amino-4-cyanophenol with cyanogen bromide. The reaction involves the nucleophilic attack of the amino group on the cyanogen bromide, followed by an intramolecular cyclization to form the oxazole ring, with the concomitant introduction of the second cyano group at the 2-position.

Figure 1: Reaction scheme for the synthesis of this compound.

cluster_reactants Reactants cluster_product Product r1 2-Amino-4-cyanophenol p1 This compound r1->p1 + r2 Cyanogen Bromide r2->p1

Caption: Overall reaction for the synthesis.

Data Presentation

Table 1: Properties of Starting Material

PropertyValueReference
Compound Name2-Amino-4-cyanophenol[1]
CAS Number14543-43-2[1]
Molecular FormulaC₇H₆N₂O[1]
Molecular Weight134.14 g/mol [1]
Melting Point153 °C[1]
AppearanceSolid
SolubilitySoluble in polar organic solvents

Experimental Protocol

This protocol is based on established methods for the synthesis of 2-cyanobenzoxazoles.[2]

Materials:

  • 2-Amino-4-cyanophenol

  • Cyanogen bromide (Caution: Highly toxic, handle with extreme care in a well-ventilated fume hood)

  • Ethanol, absolute

  • Triethylamine

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-cyanophenol (1.34 g, 10 mmol) in 40 mL of absolute ethanol.

  • Addition of Base: To the stirred solution, add triethylamine (1.4 mL, 10 mmol) via a syringe.

  • Addition of Cyanogen Bromide: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, carefully dissolve cyanogen bromide (1.06 g, 10 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the reaction mixture over a period of 30 minutes using a dropping funnel. Caution: Cyanogen bromide is volatile and highly toxic. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with 2 x 30 mL of water and 1 x 30 mL of brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Experimental Workflow

G A Dissolve 2-amino-4-cyanophenol in ethanol B Add triethylamine A->B C Cool to 0°C B->C D Add cyanogen bromide solution dropwise C->D E Reflux for 4-6 hours D->E F Solvent evaporation E->F G Extraction with ethyl acetate F->G H Wash with water and brine G->H I Dry over sodium sulfate H->I J Purification by column chromatography I->J K Characterization J->K

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Cyanogen bromide is extremely toxic and volatile. Handle it only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment, including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.

  • All organic solvents are flammable. Keep them away from ignition sources.

  • Conduct the reaction in a well-ventilated area.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. The described cyclocondensation reaction is an efficient method for obtaining this valuable heterocyclic compound. The detailed protocol and workflow are intended to assist researchers in the fields of medicinal chemistry, drug development, and materials science in the preparation of this and structurally related molecules. Adherence to the safety precautions is of utmost importance when handling the hazardous reagents involved in this synthesis.

References

Application Note: Purification of Benzo[d]oxazole-2,5-dicarbonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

An detailed protocol for the purification of Benzo[d]oxazole-2,5-dicarbonitrile through recrystallization is presented below, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive guide to obtaining high-purity this compound, a crucial step for its application in medicinal chemistry and materials science.

Introduction

This compound is a heterocyclic compound with significant potential in the development of novel pharmaceuticals and functional organic materials. The purity of this compound is paramount for its intended applications, as impurities can interfere with biological assays and material properties. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent system at varying temperatures. This application note details a comprehensive protocol for the purification of this compound via recrystallization, enabling the procurement of material with high purity.

Principle of Recrystallization

The fundamental principle of recrystallization is the higher solubility of a solid in a hot solvent compared to a cold solvent. In an ideal recrystallization process, the crude solid is dissolved in a minimum amount of a hot solvent in which the impurities are either highly soluble or insoluble. Upon cooling, the solubility of the target compound decreases, leading to the formation of pure crystals, while the soluble impurities remain in the mother liquor. Insoluble impurities can be removed by hot filtration.

Experimental Protocol

This protocol outlines the necessary steps for the successful recrystallization of this compound.

Materials and Equipment

  • Crude this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Analytical balance

  • Melting point apparatus

  • NMR spectrometer or other analytical instrument for purity assessment

  • Solvents (e.g., Ethyl Acetate, Petroleum Ether, Ethanol, Acetone, Acetonitrile)

Solvent Selection

The choice of solvent is critical for effective recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.

  • Have a boiling point below the melting point of the compound.

Based on literature for similar benzoxazole derivatives, promising solvent systems for this compound include:

  • A mixed solvent system of ethyl acetate and petroleum ether (e.g., 1-5% ethyl acetate in petroleum ether).

  • Ethanol.

  • A mixture of acetone and acetonitrile.

Small-scale solubility tests should be performed to determine the optimal solvent or solvent mixture.

Recrystallization Procedure

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a small portion of the chosen solvent (e.g., 10 mL of 3% ethyl acetate in petroleum ether) and a boiling chip. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Preheat a second Erlenmeyer flask containing a small amount of the boiling solvent and a stemless funnel with fluted filter paper. Pour the hot solution through the filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of the solvent.

  • Purity Assessment: Determine the melting point of the purified crystals and analyze their purity using an appropriate analytical technique such as NMR spectroscopy. A sharp melting point close to the literature value indicates high purity.

Data Presentation

The following table summarizes hypothetical quantitative data for the recrystallization of this compound based on typical results for similar compounds.

ParameterValue
Starting Material
Mass of Crude Compound1.00 g
Initial Purity (e.g., by NMR)~90%
Recrystallization Conditions
Solvent System3% Ethyl Acetate in Petroleum Ether
Volume of Solvent~15-20 mL
Dissolution TemperatureBoiling point of the solvent mixture (~40-60 °C)
Cooling ProtocolSlow cooling to room temperature, followed by 1 hour in an ice bath
Results
Mass of Purified Compound0.85 g
Yield85%
Final Purity (e.g., by NMR)>99%
Melting PointSharp, e.g., 150-152 °C (hypothetical)

Visualizations

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation cluster_analysis Analysis start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration Insoluble impurities cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry analysis Purity & Yield Determination dry->analysis end Pure Benzo[d]oxazole- 2,5-dicarbonitrile analysis->end

Application Notes and Protocols: NMR Spectral Analysis of Benzo[d]oxazole-2,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) spectral analysis of Benzo[d]oxazole-2,5-dicarbonitrile. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR spectral data based on the analysis of analogous structures and established principles of NMR spectroscopy. Furthermore, a comprehensive experimental protocol for a plausible synthesis of the target molecule and its subsequent NMR characterization is provided. This document is intended to serve as a practical guide for researchers interested in the synthesis and characterization of novel benzoxazole derivatives.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectra of benzoxazole and the anticipated electronic effects of the two electron-withdrawing cyano groups at positions 2 and 5. The cyano groups are expected to deshield the aromatic protons and carbons, leading to downfield chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~ 8.1 - 8.3d~ 1.5 - 2.0
H-6~ 7.9 - 8.1ddJ_ortho: ~ 8.5 - 9.0, J_meta: ~ 1.5 - 2.0
H-7~ 7.7 - 7.9d~ 8.5 - 9.0

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 155 - 158
C-3a~ 148 - 151
C-4~ 118 - 121
C-5~ 128 - 131
C-6~ 125 - 128
C-7~ 112 - 115
C-7a~ 140 - 143
CN (at C-2)~ 114 - 117
CN (at C-5)~ 116 - 119

Predicted in CDCl₃ at 100 MHz.

Experimental Protocols

The following protocols describe a plausible method for the synthesis of this compound and the subsequent acquisition of its NMR spectra.

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 2,5-disubstituted benzoxazoles.[1]

Materials:

  • 2-Amino-4-cyanophenol

  • Oxalyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2-amino-4-cyanophenol (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: NMR Sample Preparation and Data Acquisition

This protocol outlines the procedure for preparing an NMR sample of the synthesized this compound and acquiring the ¹H and ¹³C NMR spectra.[2]

Materials:

  • Synthesized this compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the NMR spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

Visualizations

The following diagrams illustrate the proposed synthesis workflow, the NMR analysis workflow, and the structural assignment of the predicted NMR signals for this compound.

G Proposed Synthesis Workflow start Start Materials: 2-Amino-4-cyanophenol Oxalyl Chloride reaction Reaction: - Add Triethylamine - Cool to 0°C - Add Oxalyl Chloride - Stir at RT for 12h start->reaction workup Aqueous Workup: - Quench with NaHCO₃ - Extract with DCM - Wash with Brine - Dry over Na₂SO₄ reaction->workup purification Purification: - Concentrate - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Proposed Synthesis Workflow for this compound.

G NMR Analysis Workflow sample_prep Sample Preparation: - Dissolve ~5-10 mg in 0.6 mL CDCl₃ with TMS - Transfer to NMR tube h_nmr ¹H NMR Acquisition: - 400 MHz Spectrometer - 16 Scans sample_prep->h_nmr c_nmr ¹³C NMR Acquisition: - 100 MHz Spectrometer - 1024 Scans sample_prep->c_nmr processing Data Processing: - Fourier Transform - Phase Correction - Baseline Correction h_nmr->processing c_nmr->processing analysis Spectral Analysis: - Chemical Shift Assignment - Multiplicity and Coupling Analysis processing->analysis G Structural and Spectral Correlation cluster_structure This compound Structure cluster_h_nmr Predicted ¹H NMR Signals cluster_c_nmr Predicted ¹³C NMR Signals structure Image of the chemical structure would be placed here H4 H-4 ~ 8.1 - 8.3 ppm (d) structure->H4 Protons H6 H-6 ~ 7.9 - 8.1 ppm (dd) structure->H6 Protons H7 H-7 ~ 7.7 - 7.9 ppm (d) structure->H7 Protons C2 C-2 ~ 155 - 158 ppm structure->C2 Carbons C5 C-5 ~ 128 - 131 ppm structure->C5 Carbons CN CN groups ~ 114 - 119 ppm structure->CN Carbons

References

Application Notes and Protocols: Interpreting the 1H NMR Spectrum of Benzo[d]oxazole-2,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzo[d]oxazole-2,5-dicarbonitrile is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of such organic molecules. This document provides a detailed guide to the interpretation of the 1H NMR spectrum of this compound, including predicted spectral data and a standard experimental protocol for data acquisition.

Predicted 1H NMR Spectral Data

The structure of this compound dictates a specific pattern of signals in its 1H NMR spectrum. The aromatic region of the spectrum is of particular interest, revealing the electronic environment of the protons on the benzene ring. The nitrile groups (-CN) and the oxazole ring significantly influence the chemical shifts of the neighboring protons through their electron-withdrawing effects.

Table 1: Predicted 1H NMR Data for this compound in CDCl3

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.1 - 8.3Doublet (d)~8.5
H-67.9 - 8.1Doublet of Doublets (dd)~8.5, ~1.5
H-78.0 - 8.2Doublet (d)~1.5

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Interpretation of the Spectrum

The predicted 1H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring (H-4, H-6, and H-7).

  • H-4: This proton is adjacent to a nitrile group and is expected to be the most deshielded, appearing at the lowest field (highest ppm value). It will likely appear as a doublet due to coupling with H-6.

  • H-6: This proton is coupled to both H-4 and H-7. Therefore, it is expected to appear as a doublet of doublets.

  • H-7: This proton is situated ortho to the oxazole nitrogen and meta to a nitrile group. It is expected to show a small coupling to H-6, resulting in a doublet.

Experimental Protocol for 1H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a 1H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

  • Tune and match the probe for the 1H frequency.

  • Set the appropriate acquisition parameters, including:

    • Number of scans (e.g., 16 or 32 for a moderately concentrated sample).

    • Spectral width (e.g., -2 to 12 ppm).

    • Acquisition time (e.g., 2-4 seconds).

    • Relaxation delay (e.g., 1-5 seconds).

  • Acquire the 1H NMR spectrum.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the 1H NMR spectrum of this compound.

G cluster_structure Molecular Structure cluster_spectrum 1H NMR Spectrum cluster_interpretation Interpretation Structure This compound H4 Proton H-4 Structure->H4 H6 Proton H-6 Structure->H6 H7 Proton H-7 Structure->H7 Correlation Correlate Structure and Spectrum H4->Correlation H6->Correlation H7->Correlation Spectrum Acquired Spectrum Signal1 Signal 1 (δ ~8.1-8.3 ppm) Spectrum->Signal1 Signal2 Signal 2 (δ ~7.9-8.1 ppm) Spectrum->Signal2 Signal3 Signal 3 (δ ~8.0-8.2 ppm) Spectrum->Signal3 Signal1->Correlation Signal2->Correlation Signal3->Correlation AssignH4 Assign Signal 1 to H-4 (Doublet) Correlation->AssignH4 AssignH6 Assign Signal 2 to H-6 (Doublet of Doublets) Correlation->AssignH6 AssignH7 Assign Signal 3 to H-7 (Doublet) Correlation->AssignH7

Caption: Workflow for correlating the molecular structure of this compound with its 1H NMR spectrum.

This comprehensive guide provides the necessary information for researchers to predict, acquire, and interpret the 1H NMR spectrum of this compound, facilitating its structural characterization and use in further research and development.

Application Note: Mass Spectrometry Analysis of Benzo[d]oxazole-2,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Mass Spectrometry Analysis of Benzo[d]oxazole-2,5-dicarbonitrile is presented below. This document provides a detailed framework for researchers, scientists, and drug development professionals. The protocols and data are based on established principles of mass spectrometry for heterocyclic and aromatic nitrile compounds, offering a robust starting point for analysis.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The benzoxazole core is a privileged scaffold in drug discovery, and the presence of two nitrile groups significantly influences its chemical reactivity and potential biological activity. Accurate mass determination and structural elucidation are critical for its characterization, impurity profiling, and metabolism studies. High-resolution mass spectrometry (HRMS) offers the necessary sensitivity and specificity for these analytical challenges.[1][2] This application note outlines a comprehensive protocol for the analysis of this compound using Electrospray Ionization (ESI) mass spectrometry.

Experimental Protocols

A generalized workflow for the mass spectrometry analysis of a small organic molecule like this compound is depicted below.

Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing s1 Dissolve Sample s2 Dilute to Working Concentration s1->s2 s3 Filter Sample s2->s3 a1 Inject into ESI Source s3->a1 a2 Ionization a1->a2 a3 Mass Analyzer a2->a3 d1 Data Acquisition a3->d1 d2 Spectral Interpretation d1->d2 d3 Reporting d2->d3

Experimental Workflow for Mass Spectrometry Analysis.

1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra and preventing instrument contamination.[3][4][5]

  • Materials:

    • This compound sample

    • HPLC-grade methanol or acetonitrile

    • Deionized water

    • 0.1% Formic acid (optional, for enhancing protonation in positive ion mode)

    • Syringe filters (0.22 µm)

    • Autosampler vials

  • Procedure:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.

    • From the stock solution, prepare a working solution with a final concentration in the range of 1-10 µg/mL. The optimal concentration may need to be determined empirically.

    • The working solution should be prepared in a solvent system compatible with the mass spectrometer's mobile phase, typically a mixture of acetonitrile and water. The addition of 0.1% formic acid can aid in the formation of protonated molecules ([M+H]⁺).

    • Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter.[3]

    • Transfer the filtered solution to an appropriate autosampler vial.

2. Mass Spectrometry Conditions

The following are general starting conditions for ESI-MS analysis. These may require optimization for the specific instrument being used.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.[1][2][6]

  • Ionization Mode: Positive ion mode is typically suitable for nitrogen-containing heterocyclic compounds as they can be readily protonated.

  • Infusion: Direct infusion or coupling with liquid chromatography (LC) can be employed. LC-MS is preferred for complex mixtures or when chromatographic separation is necessary.

  • Typical ESI Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas Pressure: 30 - 40 psi

    • Drying Gas Flow: 8 - 12 L/min

    • Drying Gas Temperature: 300 - 350 °C

  • Mass Analyzer Settings:

    • Mass Range: m/z 50 - 500

    • Acquisition Mode: Full scan for initial analysis, followed by tandem MS (MS/MS) for fragmentation studies.

    • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.

Data Presentation

The following table summarizes the hypothetical high-resolution mass spectrometry data for this compound (C₉H₃N₃O). The proposed fragmentations are based on known fragmentation patterns of benzoxazoles and aromatic nitriles.

Ion Chemical Formula Calculated m/z Proposed Fragmentation
[M+H]⁺C₉H₄N₃O⁺170.0354Protonated parent molecule
[M-HCN+H]⁺C₈H₃N₂O⁺143.0245Loss of a neutral HCN molecule
[M-2HCN+H]⁺C₇H₂NO⁺116.0136Sequential loss of two HCN molecules
[M-CO+H]⁺C₈H₄N₃⁺142.0405Loss of a neutral CO molecule
[C₆H₃]⁺C₆H₃⁺75.0235Fragment of the benzene ring

Proposed Fragmentation Pathway

The fragmentation of the protonated this compound molecule is anticipated to proceed through several key pathways, primarily involving the loss of neutral molecules such as hydrogen cyanide (HCN) and carbon monoxide (CO). These pathways are common for the benzoxazole ring system and compounds containing nitrile groups.

Fragmentation Pathway M_H [M+H]⁺ m/z = 170.0354 M_HCN [M-HCN+H]⁺ m/z = 143.0245 M_H->M_HCN -HCN M_CO [M-CO+H]⁺ m/z = 142.0405 M_H->M_CO -CO M_2HCN [M-2HCN+H]⁺ m/z = 116.0136 M_HCN->M_2HCN -HCN C6H3 [C₆H₃]⁺ m/z = 75.0235 M_2HCN->C6H3 -CN, -O

Proposed Fragmentation Pathway of this compound.

This application note provides a foundational protocol for the mass spectrometry analysis of this compound. The described methods for sample preparation and instrument parameters, along with the theoretical fragmentation data, offer a solid starting point for the structural characterization of this and related compounds. Researchers should optimize these protocols based on their specific instrumentation and analytical objectives.

References

Application Note: Characterization of Benzo[d]oxazole-2,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of Benzo[d]oxazole-2,5-dicarbonitrile.

Introduction

This compound is a heterocyclic aromatic compound featuring a fused benzoxazole ring system and two nitrile functional groups. This unique structure makes it a molecule of interest in medicinal chemistry and materials science. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique used to identify the primary functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated, revealing the vibrational modes of its constituent bonds. This note details the expected FTIR spectral characteristics of this compound for its unambiguous identification and quality control.

Principle of Analysis

The analysis is based on the principle that chemical bonds in a molecule vibrate at specific, quantized frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the FTIR spectrum. The position, intensity, and shape of these absorption peaks are characteristic of specific functional groups. For this compound, the key functional groups for identification are the two nitrile groups (-C≡N), the benzoxazole ring system (C=N, C-O-C), and the aromatic C-H bonds. The nitrile groups, in particular, provide a strong and sharp absorption band in a relatively clean region of the spectrum, serving as a definitive marker for the molecule.

Expected FTIR Data Summary

The primary vibrational modes for this compound are summarized below. The exact peak positions can vary slightly based on the sample's physical state and the measurement technique employed.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-HC-H Stretch3100 - 3000Medium to Weak
Nitrile (C≡N)C≡N Stretch2240 - 2220Strong, Sharp
Aromatic RingC=C Ring Stretch1620 - 1450Medium to Weak
Benzoxazole RingC=N Stretch1615 - 1570Medium
Benzoxazole RingAsymmetric C-O-C Stretch1270 - 1200Strong
Aromatic C-HC-H Out-of-Plane Bend900 - 675Strong

Experimental Protocol: FTIR Analysis

Objective: To obtain a high-quality FTIR spectrum of a solid sample of this compound for functional group identification.

Materials and Equipment:

  • FTIR Spectrometer (e.g., with a deuterated triglycine sulfate (DTGS) detector)

  • Sample of this compound (solid powder)

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

  • Infrared lamp (for drying KBr)

Methodology: KBr Pellet Technique

  • Sample Preparation:

    • Thoroughly dry the spectroscopy-grade KBr under an IR lamp or in an oven at ~110°C for at least 2 hours to remove all traces of moisture. Moisture can lead to broad absorption bands for O-H, obscuring parts of the spectrum.

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 150-200 mg of the dried KBr.

    • Combine the sample and KBr in a clean, dry agate mortar.

    • Gently grind the mixture with the pestle for 2-5 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the collar of a pellet-forming die.

    • Ensure the powder is evenly distributed across the surface of the die anvil.

    • Place the plunger into the collar and carefully transfer the entire assembly to the hydraulic press.

    • Apply pressure (typically 7-10 tons) for approximately 2-3 minutes. This will cause the KBr mixture to fuse into a transparent or translucent pellet.

    • Carefully release the pressure and retrieve the die. Gently extract the KBr pellet. A high-quality pellet should be clear and free of cracks or cloudiness.

  • Data Acquisition:

    • Place the FTIR spectrometer in transmission mode.

    • Background Scan: Ensure the sample compartment is empty and closed. Perform a background scan to acquire a spectrum of the ambient environment (air, CO₂, water vapor). This background spectrum will be automatically subtracted from the sample spectrum.

    • Sample Scan: Mount the KBr pellet containing the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline-corrected if necessary.

    • Use the spectrometer software to identify the wavenumbers of the major absorption peaks.

    • Compare the observed peak positions with the expected frequencies for the functional groups of this compound as listed in the data table above.

Alternative Method: Attenuated Total Reflectance (ATR)

For rapid analysis without sample preparation, ATR-FTIR can be used. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. The spectrum is then collected. This method is faster but may result in minor shifts in peak positions and changes in relative intensities compared to the KBr pellet method.

Analysis Workflow

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis start Start: Solid Sample mix Grind 1-2 mg Sample with 200 mg dry KBr start->mix press Press Mixture in Die (7-10 tons) mix->press pellet Form Transparent KBr Pellet press->pellet background 1. Collect Background Spectrum (Empty Chamber) pellet->background sample 2. Collect Sample Spectrum (with KBr Pellet) background->sample process Process Data (Baseline Correction) sample->process identify Identify Peak Wavenumbers (cm⁻¹) process->identify compare Compare Peaks to Reference Values identify->compare result Result: Functional Group Confirmation compare->result

Caption: Workflow for FTIR analysis using the KBr pellet method.

Application Notes and Protocols for Benzo[d]oxazole Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of published research specifically on Benzo[d]oxazole-2,5-dicarbonitrile in organic electronics, this document provides data and protocols for closely related and more extensively studied analogous compounds, namely Benzo[d]oxazole-2,7-dicarbonitrile and polymers incorporating benzoxadiazole moieties. These compounds share key structural and electronic features, and the provided information serves as a valuable starting point for researchers interested in the potential of this compound.

Introduction to Benzo[d]oxazole Derivatives in Organic Electronics

Benzo[d]oxazole and its derivatives are a class of heterocyclic compounds that have garnered interest in the field of organic electronics. Their rigid, planar structure and electron-deficient nature, particularly when substituted with electron-withdrawing groups like cyano (-CN) groups, make them promising candidates for use as n-type semiconductors or as electron-acceptor units in donor-acceptor type materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The cyano groups in dicarbonitrile derivatives significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. The benzoxazole core provides good thermal and chemical stability, which are crucial for device longevity.

Physicochemical and Electronic Properties

Quantitative data for Benzo[d]oxazole-2,7-dicarbonitrile and a representative benzoxadiazole-based polymer are summarized below. These values provide an indication of the expected electronic properties of this compound.

Table 1: Properties of Benzo[d]oxazole-2,7-dicarbonitrile

PropertyValueReference
Molecular FormulaC₉H₃N₃O[1]
Molecular Weight169.14 g/mol [1]
IUPAC Name1,3-benzoxazole-2,7-dicarbonitrile[1]

Table 2: Electronic Properties of a Representative Benzoxadiazole-Based Polymer (for OPV applications)

PolymerHOMO (eV)LUMO (eV)Optical Bandgap (eV)Power Conversion Efficiency (PCE)Reference
P1 (Benzoxadiazole-based)--1.8110.33%[2]
P2 (Benzoxadiazole-based)--1.766.43%[2]
P5 (Benzoxadiazole-based)--1.721.63%[2]

Experimental Protocols

Synthesis of Benzo[d]oxazole-dicarbonitrile Derivatives

A general method for the synthesis of benzoxazole derivatives involves the cyclization of 2-aminophenol precursors.[1] The introduction of cyano groups can be achieved through various synthetic routes, often involving precursors with existing cyano functionalities or through cyanation reactions on the benzoxazole core.

Protocol: Synthesis of Benzo[d]oxazole-2,7-dicarbonitrile via Cyclization

This protocol is a representative example for the synthesis of a dicarbonitrile derivative.

Materials:

  • Substituted 2-aminophenol derivative

  • Cyanogen bromide

  • Polar solvent (e.g., ethanol, acetonitrile)

  • Base (if required by the specific reaction)

Procedure:

  • Dissolve the 2-aminophenol derivative in the chosen polar solvent.

  • Under controlled temperature and inert atmosphere, add cyanogen bromide to the solution. The reaction proceeds via a nucleophilic attack of the amino group on the cyanogen bromide.

  • The intermediate undergoes intramolecular cyclization to form the oxazole ring with the cyano substitution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product using a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain pure Benzo[d]oxazole-2,7-dicarbonitrile.

Fabrication of Organic Field-Effect Transistors (OFETs)

This protocol describes a general procedure for the fabrication of a bottom-gate, top-contact OFET using a benzoxadiazole-based semiconductor.

Materials:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)

  • Benzo[d]oxazole-dicarbonitrile derivative dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene)

  • Gold (for source and drain electrodes)

  • Substrate cleaning solvents (acetone, isopropanol)

Procedure:

  • Substrate Cleaning:

    • Sonnicate the Si/SiO₂ substrate in acetone and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the substrate with oxygen plasma or a UV-ozone cleaner to remove organic residues and improve the surface energy.

  • Semiconductor Deposition:

    • Spin-coat the Benzo[d]oxazole-dicarbonitrile solution onto the cleaned SiO₂ surface. The spin speed and solution concentration will determine the film thickness.

    • Anneal the film at an optimized temperature to remove residual solvent and improve molecular ordering.

  • Electrode Deposition:

    • Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the semiconductor layer. The channel length and width are defined by the shadow mask geometry.

  • Device Characterization:

    • Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station under an inert atmosphere.

Fabrication of Organic Photovoltaics (OPVs)

This protocol outlines the fabrication of a conventional bulk-heterojunction (BHJ) OPV device.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)

  • A blend of a donor polymer and a Benzo[d]oxazole-dicarbonitrile derivative (as acceptor) in a common solvent (e.g., chlorobenzene)

  • Low work function metal (e.g., LiF/Al or Ca/Al) for the cathode

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

    • Dry the substrate and treat it with UV-ozone for 15 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a thin layer of PEDOT:PSS onto the ITO surface.

    • Anneal the substrate at ~150°C for 15 minutes in air.

  • Active Layer Deposition:

    • Transfer the substrate into a nitrogen-filled glovebox.

    • Spin-coat the donor:acceptor blend solution onto the PEDOT:PSS layer.

    • Anneal the film at an appropriate temperature to optimize the morphology of the active layer.

  • Cathode Deposition:

    • Deposit the cathode (e.g., LiF followed by Al) by thermal evaporation through a shadow mask.

  • Device Encapsulation and Characterization:

    • Encapsulate the device to prevent degradation from air and moisture.

    • Measure the current-voltage (J-V) characteristics under simulated AM 1.5G solar illumination.

Visualizations

Caption: Molecular structure of this compound.

ofet_workflow cluster_workflow OFET Fabrication Workflow A Substrate Cleaning (Si/SiO2) B Surface Treatment (O2 Plasma / UV-Ozone) A->B C Semiconductor Deposition (Spin-coating) B->C D Thermal Annealing C->D E Electrode Deposition (Thermal Evaporation) D->E F Device Characterization E->F

Caption: Workflow for OFET fabrication.

opv_device_architecture cluster_device OPV Device Architecture Cathode Cathode (LiF/Al) ActiveLayer Active Layer (Donor:Acceptor Blend) HTL HTL (PEDOT:PSS) Anode Anode (ITO) Substrate Glass Substrate

Caption: Conventional OPV device architecture.

References

Application Notes and Protocols: Benzo[d]oxazole-2,5-dicarbonitrile as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Benzo[d]oxazole-2,5-dicarbonitrile, a key heterocyclic building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document details its synthesis, chemical properties, and potential applications, supported by experimental protocols and characterization data.

Introduction

Benzo[d]oxazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4][5] The introduction of cyano groups onto the benzoxazole scaffold, as in this compound, creates a highly versatile and electron-deficient molecule. This enhances its reactivity and provides functional handles for further chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures and novel therapeutic agents. The cyano groups can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles, further expanding its synthetic utility.

Synthesis of this compound

A robust method for the synthesis of 2,5-disubstituted benzo[d]oxazoles, including those with a cyano group at the 5-position, involves an N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization sequence.[6][7][8] This approach utilizes a C5 electron-withdrawing group, such as a nitrile, to activate the aromatic ring towards intramolecular cyclization.

Experimental Protocol: Synthesis via N-deprotonation–O-SNAr Cyclization

This protocol is adapted from the general procedure for the synthesis of 2,5-disubstituted benzo[d]oxazoles.[6][7][8]

Step 1: Acylation of 2-Amino-4-cyanophenol

  • To a solution of 2-amino-4-cyanophenol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an acylating agent (e.g., an acyl chloride or anhydride, 1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the N-(4-cyano-2-hydroxyphenyl)amide intermediate.

Step 2: Intramolecular N-deprotonation–O-SNAr Cyclization

  • In a round-bottom flask, dissolve the N-(4-cyano-2-hydroxyphenyl)amide intermediate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (K₂CO₃, 2 equivalents) to the solution.

  • Heat the reaction mixture to 115 °C and stir for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and dry it under a vacuum.

  • Purify the crude this compound by recrystallization or column chromatography.

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Starting Material2-Amino-4-cyanophenol derivative[6][7][8]
Cyclization ReagentAnhydrous Potassium Carbonate (K₂CO₃)[6][7][8]
SolventAnhydrous DMF[6][7][8]
Reaction Temperature115 °C[8]
Reaction Time1-2 hours[8]
Expected YieldHigh[6][7][8]

Physicochemical and Spectroscopic Data (Expected)

Table 2: Expected Physicochemical and Spectroscopic Data for this compound

PropertyExpected Value/Characteristics
Molecular Formula C₉H₃N₃O
Molecular Weight 169.14 g/mol
Appearance Crystalline solid
¹H NMR Aromatic protons in the range of δ 7.5-8.5 ppm.
¹³C NMR Signals for nitrile carbons (~115-120 ppm), aromatic carbons (~110-150 ppm), and the C2 carbon of the oxazole ring (~155-165 ppm).
IR (cm⁻¹) Characteristic C≡N stretching vibration around 2220-2240 cm⁻¹. C=N stretching of the oxazole ring around 1600-1650 cm⁻¹.
Mass Spectrometry Molecular ion peak [M]⁺ at m/z = 169.

Applications in Synthesis

This compound is a valuable building block for the synthesis of a wide range of functionalized molecules.

Medicinal Chemistry

The benzoxazole core is a privileged scaffold in medicinal chemistry.[9][10][11][12] The dinitrile functionality of this compound offers multiple points for diversification to generate libraries of compounds for drug discovery programs.

  • Derivatization of Nitrile Groups: The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or converted to tetrazoles, which are common bioisosteres for carboxylic acids. These transformations allow for the introduction of various pharmacophoric features to modulate the biological activity of the resulting molecules.

  • Lead Optimization: This building block can be used in the lead optimization phase of drug development to explore structure-activity relationships (SAR) by introducing substituents at the 2- and 5-positions.

Materials Science

The electron-deficient nature of the this compound core makes it a promising candidate for applications in materials science, particularly in the development of organic electronic materials. The extended π-system and the presence of electron-withdrawing groups can lead to interesting photophysical and electronic properties.

Example of a Signaling Pathway Targeted by Benzoxazole Derivatives

Derivatives of benzoxazole have been shown to exert neuroprotective effects by modulating key cellular signaling pathways. For instance, certain benzoxazole compounds have been found to protect against β-amyloid-induced neurotoxicity by activating the Akt/GSK-3β signaling pathway and inhibiting NF-κB.[1]

G cluster_0 Cell Membrane cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Inhibits Akt Akt PI3K->Akt Inhibits Phosphorylation GSK-3β GSK-3β Akt->GSK-3β Inhibits (Phosphorylation) IκB IκB Akt->IκB Activates (Phosphorylation) NF-κB NF-κB IκB->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression Induces Benzoxazole Derivative Benzoxazole Derivative Benzoxazole Derivative->Akt Activates β-Amyloid β-Amyloid β-Amyloid->Receptor Activates

Caption: Proposed mechanism of neuroprotection by benzoxazole derivatives.

Experimental Workflow for Synthesis and Derivatization

The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent derivatization for biological screening.

G cluster_synthesis Synthesis of Core Structure cluster_derivatization Derivatization cluster_screening Screening Start 2-Amino-4-cyanophenol Acylation Acylation Start->Acylation Cyclization N-deprotonation–O-SNAr Cyclization Acylation->Cyclization Core This compound Cyclization->Core Hydrolysis Hydrolysis of Nitriles (-> Carboxylic Acids) Core->Hydrolysis Reduction Reduction of Nitriles (-> Amines) Core->Reduction Tetrazole Conversion to Tetrazoles Core->Tetrazole Library Compound Library Hydrolysis->Library Reduction->Library Tetrazole->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR

Caption: General workflow for synthesis and derivatization.

References

Application Notes and Protocols: Benzo[d]oxazole-2,5-dicarbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, there is no specific published research on the medicinal chemistry applications of Benzo[d]oxazole-2,5-dicarbonitrile. The following application notes and protocols are based on the well-established and diverse biological activities of the broader benzoxazole chemical class. These protocols provide a foundational framework for the potential investigation of this specific molecule.

Introduction to Benzoxazole Derivatives in Drug Discovery

Benzoxazole, a heterocyclic aromatic compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. Its rigid bicyclic structure and ability to participate in various non-covalent interactions allow for high-affinity binding to a diverse range of biological targets. Derivatives of the benzoxazole core have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of cyano groups, as in the case of this compound, can significantly modulate the electronic and steric properties of the molecule, potentially leading to novel mechanisms of action and enhanced potency.

Potential Therapeutic Applications

Based on the activities of related benzoxazole derivatives, this compound could be investigated for the following applications:

  • Anticancer Agent: Many benzoxazole derivatives exhibit potent cytotoxic effects against various cancer cell lines through mechanisms such as kinase inhibition, topoisomerase inhibition, and induction of apoptosis.

  • Antimicrobial Agent: The benzoxazole scaffold is a key component of several antibacterial and antifungal compounds, often acting by inhibiting essential microbial enzymes.

  • Kinase Inhibitor: The benzoxazole core can serve as an effective ATP-competitive inhibitor for various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Quantitative Data of Representative Benzoxazole Derivatives

To provide a context for the potential potency of this compound, the following tables summarize the biological activities of various other benzoxazole derivatives.

Table 1: Anticancer Activity of Selected Benzoxazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of Action
2-aryl benzoxazoleMCF-7 (Breast)0.87Topoisomerase IIα inhibition
5-nitro-2-phenyl benzoxazoleHeLa (Cervical)1.25Apoptosis induction
Benzoxazole-5-carboxylic acid derivativeA549 (Lung)2.5EGFR tyrosine kinase inhibition
2-(4-aminophenyl)benzoxazoleMDA-MB-231 (Breast)0.5Microtubule disruption

Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Mechanism of Action
2-mercaptobenzoxazole derivativeStaphylococcus aureus8Inhibition of DNA gyrase
5-chloro-2-substituted benzoxazoleCandida albicans16Disruption of cell membrane integrity
2-amino benzoxazole derivativeEscherichia coli32Inhibition of essential metabolic enzymes
Benzoxazole-isatin hybridMycobacterium tuberculosis3.12Inhibition of isocitrate lyase

Experimental Protocols

The following are detailed protocols for the potential synthesis and biological evaluation of this compound.

Protocol 1: Proposed Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes to benzoxazole derivatives and would require optimization for the specific target molecule.

Materials:

  • 2-Amino-4,6-dicyanophenol (hypothetical starting material)

  • Triethyl orthoformate

  • Catalytic amount of p-toluenesulfonic acid (p-TSA)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-4,6-dicyanophenol (1 equivalent) in ethanol.

  • Add triethyl orthoformate (1.2 equivalents) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction using thin-layer chromatography.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified this compound using techniques such as NMR, mass spectrometry, and IR spectroscopy.

G cluster_synthesis Proposed Synthetic Workflow SM Starting Material: 2-Amino-4,6-dicyanophenol Reaction Reaction: Reflux SM->Reaction Reagents Reagents: Triethyl orthoformate, p-TSA, Ethanol Reagents->Reaction Workup Workup: Solvent removal Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of a compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with compound dilutions incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) or appropriate microbial growth medium

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Sterile pipette tips

  • Microplate incubator

Procedure:

  • Prepare a twofold serial dilution of this compound in the microbial growth medium in a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a concentration of 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathway for Investigation

Given the prevalence of benzoxazole derivatives as kinase inhibitors, a potential signaling pathway to investigate for this compound's anticancer activity is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers.

G cluster_pathway Potential Target: PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Benzoxazole This compound (Hypothetical Inhibitor) Benzoxazole->PI3K Benzoxazole->Akt Benzoxazole->mTOR

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Application Notes and Protocols: The Benzoxazole Core in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The benzo[d]oxazole motif is a cornerstone in the development of high-performance polymers, prized for its exceptional thermal stability, mechanical strength, and chemical resistance. While the specific molecule, Benzo[d]oxazole-2,5-dicarbonitrile, is not widely cited as a primary monomer in materials science literature, its core structure is integral to a class of materials known as poly(p-phenylene benzobisoxazole) (PBO). PBO is a rigid-rod polymer renowned for its outstanding properties, making it a material of choice for demanding applications in the aerospace, defense, and electronics industries.

These application notes will focus on the synthesis and properties of PBO, as it represents the most significant application of the benzoxazole core in materials science. We will provide detailed experimental protocols for the synthesis of the key precursors and the final polymer, present quantitative data on the material's performance, and illustrate the synthetic pathways and structure-property relationships through diagrams.

Quantitative Data: Properties of PBO Materials

The exceptional properties of PBO are a direct result of its rigid, rod-like molecular structure and strong intermolecular forces. Below is a summary of key quantitative data for PBO films and fibers.

Table 1: Mechanical Properties of PBO

PropertyPBO FilmPBO Fiber
Tensile Strength (GPa)0.6 - 1.25.8
Tensile Modulus (GPa)20 - 40280
Elongation at Break (%)2.5 - 4.02.5

Table 2: Thermal and Physical Properties of PBO

PropertyValue
Decomposition Temperature (in N2)> 650 °C
Glass Transition TemperatureNot Observed
Density (g/cm³)1.54 - 1.56
Moisture Regain (%)~ 0.6

Experimental Protocols

The synthesis of PBO is typically achieved through the solution polycondensation of 4,6-diamino-1,3-benzenediol dihydrochloride with terephthaloyl chloride in a poly(phosphoric acid) (PPA) solvent.

Protocol 1: Synthesis of 4,6-diamino-1,3-benzenediol dihydrochloride

This protocol outlines the synthesis of the key monomer required for PBO production.

Materials:

  • 1,2,4,5-tetraminobenzene tetrahydrochloride

  • Hydrochloric acid (HCl)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • A solution of 1,2,4,5-tetraminobenzene tetrahydrochloride in deionized water is prepared in a reaction vessel equipped with a stirrer and an inert gas inlet.

  • The solution is heated to reflux under a nitrogen or argon atmosphere.

  • Concentrated hydrochloric acid is slowly added to the refluxing solution.

  • The reaction mixture is maintained at reflux for several hours until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The collected solid is washed with cold deionized water and then with a suitable organic solvent like acetone to remove impurities.

  • The final product, 4,6-diamino-1,3-benzenediol dihydrochloride, is dried under vacuum.

Protocol 2: Synthesis of Poly(p-phenylene benzobisoxazole) (PBO)

This protocol describes the polymerization process to form PBO.

Materials:

  • 4,6-diamino-1,3-benzenediol dihydrochloride

  • Terephthaloyl chloride

  • Poly(phosphoric acid) (PPA)

  • Phosphorus pentoxide (P2O5)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Poly(phosphoric acid) is charged into a resin kettle equipped with a high-torque mechanical stirrer, an inert gas inlet, and a vacuum line.

  • The PPA is heated under vacuum to remove any residual moisture.

  • The temperature is then adjusted to the desired reaction temperature, typically between 100-150 °C.

  • 4,6-diamino-1,3-benzenediol dihydrochloride and terephthaloyl chloride are added to the PPA in a stoichiometric ratio under a continuous flow of inert gas.

  • The mixture is stirred vigorously to ensure homogeneity. The viscosity of the solution will increase significantly as polymerization proceeds.

  • The reaction temperature is gradually increased to promote the cyclization reaction that forms the oxazole rings, typically up to 200 °C.

  • The polymerization is continued until the desired molecular weight is achieved, which is often indicated by the cessation of bubble formation and a dramatic increase in viscosity, leading to the formation of a liquid crystalline phase.

  • The highly viscous polymer solution is then extruded into a non-solvent like water or a dilute phosphoric acid solution to precipitate the PBO polymer.

  • The resulting PBO fibers or film are thoroughly washed with water and then a base (e.g., ammonium hydroxide) to remove any residual acid, followed by a final wash with water.

  • The polymer is then dried under vacuum.

Visualizations

The following diagrams illustrate the synthesis workflow and the fundamental structure-property relationships of PBO.

PBO_Synthesis_Workflow Precursors Monomer Synthesis: 4,6-diamino-1,3-benzenediol dihydrochloride + Terephthaloyl chloride Polymerization Polycondensation in Poly(phosphoric acid) (PPA) Precursors->Polymerization Extrusion Extrusion into non-solvent (e.g., water) Polymerization->Extrusion Washing Washing and Neutralization Extrusion->Washing Drying Drying Washing->Drying PBO_Product Final PBO Product (Fibers or Film) Drying->PBO_Product

Caption: Workflow for the synthesis of PBO.

PBO_Structure_Property cluster_structure Molecular Structure cluster_properties Macroscopic Properties RigidRod Rigid, Rod-like Molecular Chain HighStrength High Tensile Strength and Modulus RigidRod->HighStrength Facilitates high chain orientation Benzoxazole Fused Benzoxazole Rings ThermalStability Exceptional Thermal and Oxidative Stability Benzoxazole->ThermalStability High bond dissociation energy Aromatic Aromatic Backbone ChemicalResistance High Chemical Resistance Aromatic->ChemicalResistance Inertness of aromatic rings

Caption: Structure-property relationship in PBO.

Application Notes and Protocols: Photophysical Properties of Benzo[d]oxazole-2,5-dicarbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the anticipated photophysical properties of Benzo[d]oxazole-2,5-dicarbonitrile and detailed protocols for their experimental determination. Due to the limited availability of specific experimental data for this exact compound, representative data for benzoxazole derivatives featuring electron-withdrawing groups are presented. Additionally, a key signaling pathway relevant to the potential application of benzoxazole derivatives in cancer therapy is detailed.

Photophysical Properties of Electron-Deficient Benzoxazoles

Table 1: Absorption and Emission Properties of Representative Electron-Deficient Benzoxazole Derivatives

Compound/DerivativeSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)
2-(4-Chlorophenyl)ethenyl]-1,3-benzoxazoleChloroform340-370~415~45-75
Nitro-substituted aza-BODIPYsTHF600-700--
2-(2-phenylethenyl)-benzoxazolesVarious---

Note: Data is compiled from various sources and represents a range of values observed for benzoxazoles with electron-withdrawing groups. The exact values for this compound will need to be determined experimentally.

Table 2: Fluorescence Quantum Yield and Lifetime of Representative Benzoxazole Derivatives

Compound/DerivativeSolventQuantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)
NaphthoxazolesPolymer Films0.07-0.33Nanosecond range
Fluorescein DerivativesEtOH/PBS0.016 - 0.850.22 - 4.15
Aza-BODIPYs with nitro groupsTHF0.03 - 0.0677 - 130 µs (triplet state)

Note: Quantum yields and lifetimes are highly dependent on the specific molecular structure and the solvent environment.

Experimental Protocols

Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (spectroscopic grade, e.g., cyclohexane, ethanol, or as appropriate for the sample)

  • Standard fluorophore with known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • This compound (or analog) sample

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and the sample in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission Spectra:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each diluted solution of the standard and the sample. Ensure the emission is collected over the entire fluorescence range.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Determine Gradients: The plots should yield straight lines passing through the origin. Determine the gradient (slope) of each line.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_F(sample)) can be calculated using the following equation:

    Φ_F(sample) = Φ_F(std) * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where:

    • Φ_F(std) is the quantum yield of the standard.

    • Grad_sample is the gradient of the plot for the sample.

    • Grad_std is the gradient of the plot for the standard.

    • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

This protocol outlines the measurement of fluorescence lifetime using the TCSPC technique.[1][2][3]

Materials:

  • TCSPC Spectrometer (including a pulsed light source, e.g., picosecond laser diode or LED, a fast detector, e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD), and timing electronics)

  • Sample holder/cuvette

  • This compound (or analog) solution

  • Scattering solution (for instrument response function measurement, e.g., dilute Ludox solution)

Procedure:

  • Instrument Setup and Warm-up: Turn on the TCSPC system and allow the components to warm up and stabilize.

  • Instrument Response Function (IRF) Measurement:

    • Fill a cuvette with the scattering solution.

    • Set the excitation wavelength and record the scattered light to obtain the IRF. The IRF represents the time profile of the excitation pulse as detected by the system.

  • Sample Measurement:

    • Replace the scattering solution with the sample solution.

    • Excite the sample at the desired wavelength and collect the fluorescence emission at the wavelength of maximum emission.

    • Collect photons until a sufficient number of counts are in the peak channel to ensure good statistical accuracy. The data is collected as a histogram of photon arrival times relative to the excitation pulse.

  • Data Analysis:

    • The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental decay data to a multi-exponential decay model: I(t) = Σ α_i * exp(-t/τ_i) where I(t) is the intensity at time t, α_i is the pre-exponential factor for the i-th component, and τ_i is the decay time (lifetime) of the i-th component.

    • The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.

Application in Drug Development: Targeting VEGFR-2 Signaling

Benzoxazole derivatives have shown promise as anticancer agents, with some acting as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][5][6] Inhibition of VEGFR-2 signaling can therefore be an effective anti-cancer strategy.

VEGFR-2 Signaling Pathway and Inhibition by Benzoxazole Derivatives

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by small molecule inhibitors like certain benzoxazole derivatives.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling Cascades VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates Benzoxazole Benzoxazole Inhibitor Benzoxazole->Dimerization Inhibits ATP binding site PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition.

Diagram Explanation:

  • Activation: Vascular Endothelial Growth Factor (VEGF) binds to the extracellular domain of VEGFR-2.

  • Dimerization and Autophosphorylation: This binding induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain.

  • Downstream Signaling: The phosphorylated receptor activates multiple downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt-mTOR pathways.

  • Cellular Response: These signaling cascades ultimately lead to endothelial cell proliferation, migration, survival, and the formation of new blood vessels (angiogenesis).

  • Inhibition: Small molecule inhibitors, such as certain benzoxazole derivatives, can bind to the ATP-binding site within the kinase domain of VEGFR-2, preventing autophosphorylation and blocking the downstream signaling required for angiogenesis.[2][5]

Experimental Workflow for Evaluating VEGFR-2 Inhibition

The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like this compound against VEGFR-2.

VEGFR2_Inhibition_Workflow Start Synthesize and Purify Benzo[d]oxazole Derivative KinaseAssay In Vitro Kinase Assay (VEGFR-2) Start->KinaseAssay CellPro Cell-Based Assays (e.g., HUVEC proliferation) KinaseAssay->CellPro Determine IC50 WesternBlot Western Blot Analysis (p-VEGFR-2, p-Akt, p-ERK) CellPro->WesternBlot AngioAssay In Vitro Angiogenesis Assay (Tube Formation Assay) CellPro->AngioAssay WesternBlot->AngioAssay InVivo In Vivo Tumor Model (e.g., Xenograft) AngioAssay->InVivo Promising candidates End Evaluate Anti-Angiogenic and Anti-Tumor Efficacy InVivo->End

Caption: Workflow for VEGFR-2 inhibitor evaluation.

References

Screening the Biological Activity of Benzo[d]oxazole-2,5-dicarbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[d]oxazole-2,5-dicarbonitrile is a heterocyclic compound belonging to the benzoxazole class. While specific biological data for this dicarbonitrile derivative is limited in publicly available literature, the benzoxazole scaffold is a well-established pharmacophore known for a wide range of biological activities.[1][2][3] Benzoxazole derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2][4][5][6] These activities are often attributed to their ability to interact with various biological targets, including enzymes and signaling pathways crucial in disease progression.[4][5][7]

This document provides a guide for the initial biological screening of this compound, drawing upon the known activities of structurally related benzoxazole compounds. The following protocols and application notes are intended to serve as a starting point for investigating the potential therapeutic applications of this molecule.

Predicted Biological Activities and Screening Strategy

Based on the activities of other substituted benzoxazoles, this compound could potentially exhibit the following biological effects:

  • Antiproliferative Activity: Many benzoxazole derivatives have shown cytotoxicity against various cancer cell lines.[7][8]

  • Enzyme Inhibition: The benzoxazole nucleus is a key component of various enzyme inhibitors, including those for cyclooxygenase (COX) and kinases.[4]

  • Neuroprotective Effects: Certain benzoxazole derivatives have been investigated for their potential in neurodegenerative diseases.[5][6]

A tiered screening approach is recommended, starting with broad cytotoxicity assays, followed by more specific functional and mechanistic studies.

Experimental Protocols

Antiproliferative Activity Screening: MTT Assay

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Screening: COX Enzyme Inhibition Assay

This protocol provides a method to assess the inhibitory effect of the compound on cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Principle: This assay measures the peroxidase activity of COX-1 and COX-2. The enzyme converts a chromogenic substrate into a colored product, and the inhibition of this reaction by the test compound is measured spectrophotometrically.

Materials:

  • This compound

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Assay buffer (e.g., Tris-HCl)

  • A known COX inhibitor (e.g., Indomethacin or Celecoxib) as a positive control

  • 96-well plate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control and a positive control.

  • Enzyme Addition: Add the enzyme solution to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid and TMPD.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value.

Data Presentation

Quantitative data from screening assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Antiproliferative Activity of Benzoxazole Derivatives (Example Data)

CompoundCell LineIC50 (µM)Reference
5-methylbenzo[d]oxazole derivative 12lHepG210.50[8]
5-methylbenzo[d]oxazole derivative 12lMCF-715.21[8]
Unsubstituted benzo[d]oxazole derivative 12dHepG223.61[8]
Nitro substituted benzothiazole derivative 6A5492.12[9]
Nitro substituted benzothiazole derivative 6NCI-H3580.85[9]

Table 2: Anti-inflammatory Activity of Benzoxazole Derivatives (Example Data)

CompoundTarget% Inhibition (at 20 mg/kg)Reference
N-(2-(4-chlorobenzyl)-benzo[d]oxazol-5-yl)-3-substituted-propanamide (3a)Carrageenan-induced paw edema48.4[4]
N-(2-(4-chlorobenzyl)-benzo[d]oxazol-5-yl)-3-substituted-propanamide (3l)Carrageenan-induced paw edema39.3[4]
N-(2-(4-chlorobenzyl)-benzo[d]oxazol-5-yl)-3-substituted-propanamide (3n)Carrageenan-induced paw edema44.0[4]

Visualization of Potential Mechanisms

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the screening of this compound.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_outcome Outcome start This compound antiproliferative Antiproliferative Assay (e.g., MTT) start->antiproliferative anti_inflammatory Anti-inflammatory Assay (e.g., COX Inhibition) start->anti_inflammatory pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for Akt/NF-κB) antiproliferative->pathway_analysis If Active enzyme_kinetics Enzyme Kinetics anti_inflammatory->enzyme_kinetics If Active lead_compound Lead Compound Identification pathway_analysis->lead_compound enzyme_kinetics->lead_compound

General workflow for screening the biological activity of a novel compound.

signaling_pathway cluster_akt Akt/GSK-3β/NF-κB Pathway akt Akt gsk3b GSK-3β akt->gsk3b Promotes Phosphorylation neuroprotection Neuroprotection akt->neuroprotection nfkb NF-κB gsk3b->nfkb Inhibits apoptosis Apoptosis nfkb->apoptosis Promotes compound Benzo[d]oxazole Derivative compound->akt Promotes Phosphorylation

Potential neuroprotective signaling pathway influenced by benzoxazole derivatives.

pi3k_akt_pathway cluster_pi3k PI3K/Akt Signaling in Cancer rtk Receptor Tyrosine Kinase pi3k PI3K rtk->pi3k akt Akt pi3k->akt Activates cell_survival Cell Survival & Proliferation akt->cell_survival apoptosis Apoptosis akt->apoptosis Inhibits compound Benzo[d]oxazole Derivative compound->pi3k Inhibits

Inhibition of the PI3K/Akt pathway as a potential anticancer mechanism.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzo[d]oxazole-2,5-dicarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[d]oxazole-2,5-dicarbonitrile. The information is designed to help optimize reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a synthetic route involving the cyclization of a substituted 2-aminophenol with a cyanating agent.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inactive reagents.1. Extend reaction time and/or increase temperature. Monitor reaction progress by TLC or LC-MS. 2. Ensure anhydrous and inert reaction conditions. Consider lowering the reaction temperature. 3. Use freshly opened or purified reagents. Verify the purity of the starting 2-amino-4-cyanophenol.
Formation of Multiple Byproducts 1. Side reactions of the cyanating agent. 2. Polymerization of starting materials or intermediates. 3. Non-selective reaction conditions.1. Control the stoichiometry of the cyanating agent carefully. Consider a slower addition of the reagent. 2. Run the reaction at a lower concentration. 3. Screen different solvents and bases to improve selectivity.
Difficulty in Product Purification 1. Presence of highly polar impurities. 2. Product co-eluting with starting material or byproducts. 3. Product instability on silica gel.1. Perform an aqueous workup to remove inorganic salts. Consider a pre-purification step like trituration. 2. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). 3. Use a neutral or deactivated silica gel. Minimize the time the product is on the column.
Inconsistent Yields Between Batches 1. Variation in reagent quality. 2. Inconsistent reaction conditions (temperature, stirring, atmosphere). 3. Scale-up effects.1. Use reagents from the same batch or re-purify them before use. 2. Ensure precise control over all reaction parameters. Use a temperature-controlled reaction setup. 3. When scaling up, ensure efficient mixing and heat transfer. Re-optimize reaction conditions at the larger scale.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and effective method for the synthesis of benzoxazole derivatives is the cyclization of a corresponding 2-aminophenol derivative. For this compound, a plausible route involves the reaction of 2-amino-4-cyanophenol with a cyanating agent, such as cyanogen bromide, in the presence of a base.[1]

Q2: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A developing system for TLC should be chosen that provides good separation between the starting material (2-amino-4-cyanophenol) and the product.

Q3: What are the critical parameters to control for optimizing the yield?

Several parameters are crucial for maximizing the yield of this compound:

  • Reagent Purity: The purity of the starting 2-amino-4-cyanophenol and the cyanating agent is critical.

  • Reaction Temperature: The temperature should be carefully controlled to ensure the reaction proceeds to completion without causing decomposition.

  • Solvent and Base: The choice of solvent and base can significantly impact the reaction rate and selectivity. Anhydrous polar aprotic solvents are often preferred.

  • Stoichiometry: Precise control over the stoichiometry of the reactants is essential to minimize side reactions.

Q4: What are the potential side reactions in this synthesis?

Potential side reactions include the formation of N-cyanated or O-cyanated intermediates that do not cyclize, polymerization of the starting materials, and hydrolysis of the nitrile groups if water is present in the reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclization

This protocol is a general guideline based on the synthesis of similar benzoxazole derivatives and should be optimized for the specific target molecule.

Materials:

  • 2-amino-4-cyanophenol

  • Cyanogen bromide (handle with extreme caution in a well-ventilated fume hood)

  • Anhydrous potassium carbonate (or another suitable base)

  • Anhydrous N,N-Dimethylformamide (DMF) (or another suitable polar aprotic solvent)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-4-cyanophenol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Data Presentation

Table 1: Optimization of Reaction Conditions

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF2524Data not available
2NaHTHF0 to 2512Data not available
3Et₃NCH₃CN8012Data not available
4DBUCH₂Cl₂2518Data not available

*Note: The data in this table is hypothetical and for illustrative purposes. Actual yields will depend on experimental optimization.

Visualizations

Reaction_Pathway 2-amino-4-cyanophenol 2-amino-4-cyanophenol Intermediate Intermediate 2-amino-4-cyanophenol->Intermediate + Cyanogen Bromide + Base This compound This compound Intermediate->this compound Intramolecular Cyclization

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental_Workflow A 1. Reactant Preparation (2-amino-4-cyanophenol, Base, Solvent) B 2. Addition of Cyanating Agent A->B C 3. Reaction Monitoring (TLC/LC-MS) B->C D 4. Aqueous Workup & Extraction C->D E 5. Purification (Column Chromatography) D->E F 6. Product Characterization E->F

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Tree cluster_start Start cluster_check_reaction Reaction Check cluster_solutions Solutions start Low Yield incomplete Incomplete Reaction? start->incomplete side_products Side Products? incomplete->side_products No extend_time Increase Time/Temp incomplete->extend_time Yes optimize_conditions Optimize Solvent/Base side_products->optimize_conditions Yes check_reagents Check Reagent Purity side_products->check_reagents No

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of Benzo[d]oxazole-2,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Benzo[d]oxazole-2,5-dicarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

While specific literature on the synthesis of this compound is limited, plausible synthetic strategies involve the cyclization of appropriately substituted 2-aminophenol precursors. A common approach for synthesizing benzoxazoles is the reaction of a 2-aminophenol with a suitable electrophilic one-carbon component. For the introduction of a cyano group at the 2-position, cyanating agents like cyanogen bromide or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are often employed.[1][2] The 5-cyano group would need to be present on the starting 2-aminophenol derivative.

Q2: What are the critical parameters to control during the synthesis?

Successful synthesis of this compound relies on the stringent control of several reaction parameters:

  • Temperature: Temperature control is crucial to prevent side reactions such as hydrolysis or decomposition.

  • pH: The pH of the reaction medium must be carefully controlled, as both acidic and basic conditions can lead to hydrolysis of the nitrile groups or opening of the benzoxazole ring.[3][4][5][6][7]

  • Purity of Reagents and Solvents: The use of high-purity starting materials and anhydrous solvents is essential to minimize side reactions and improve the overall yield and purity of the final product.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aminophenol starting material.

Q3: What are the potential side reactions I should be aware of?

Several side reactions can occur during the synthesis of this compound, leading to impurities and reduced yields. These include:

  • Incomplete Cyclization: The reaction may not proceed to completion, resulting in the presence of unreacted starting materials or intermediate species.

  • Hydrolysis of Nitrile Groups: The electron-withdrawing nature of the cyano groups makes them susceptible to hydrolysis, especially under acidic or basic conditions, to form carboxamide or carboxylic acid derivatives.[3][8][9]

  • Benzoxazole Ring Opening: The benzoxazole ring can undergo hydrolytic cleavage under acidic conditions to yield the corresponding 2-amidophenol derivative.[4][6][7]

  • Formation of Isomeric Byproducts: Depending on the substitution pattern of the starting materials, the formation of regioisomers is a possibility.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is stalled, consider extending the reaction time or cautiously increasing the temperature.
Decomposition of starting materials or product.Ensure the reaction is carried out under an inert atmosphere and at the optimal temperature. Avoid excessively high temperatures.
Poor quality of reagents or solvents.Use freshly purified reagents and anhydrous solvents.
Presence of Multiple Spots on TLC/LC-MS (Impure Product) Formation of side products due to hydrolysis.Maintain strict control over the pH of the reaction mixture. Use buffered solutions if necessary. Perform the reaction under anhydrous conditions.
Incomplete cyclization.Optimize the reaction conditions, including the choice of catalyst and solvent, to favor the cyclization reaction.
Formation of isomers.Use a regiochemically pure starting 2-aminophenol derivative.
Product is difficult to purify. Presence of polar impurities such as hydrolyzed byproducts (amides, carboxylic acids).Purification can be challenging due to the similar polarities of the desired product and some side products. Consider using a combination of purification techniques, such as column chromatography with a carefully selected eluent system, followed by recrystallization.
The product may be unstable on silica gel.Consider using an alternative stationary phase for chromatography, such as alumina, or using a rapid purification technique like flash chromatography.

Experimental Protocols

General Procedure for the Synthesis of 2-Cyanobenzoxazoles:

A solution of the appropriately substituted 2-aminophenol in a suitable anhydrous solvent (e.g., dioxane, THF) is treated with a cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in the presence of a Lewis acid (e.g., BF₃·Et₂O).[1][2] The reaction mixture is typically heated under reflux for several hours and monitored by TLC or LC-MS. After completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction, column chromatography, and recrystallization.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Amino-4-cyanophenol 2-Amino-4-cyanophenol Cyclization Cyclization 2-Amino-4-cyanophenol->Cyclization Cyanating Agent Cyanating Agent (e.g., NCTS) Cyanating Agent->Cyclization This compound This compound Cyclization->this compound Side_Reactions cluster_side_products Potential Side Products Main Reaction This compound Synthesis Hydrolysis_Nitrile Hydrolysis of Nitrile Groups (Amide/Carboxylic Acid) Main Reaction->Hydrolysis_Nitrile Acidic/Basic Conditions Ring_Opening Benzoxazole Ring Opening (Amidophenol) Main Reaction->Ring_Opening Acidic Conditions Incomplete_Cyclization Incomplete Cyclization Intermediate Main Reaction->Incomplete_Cyclization Suboptimal Conditions Troubleshooting_Workflow Start Start Problem Low Yield or Impure Product Start->Problem Check_Purity Check Reagent and Solvent Purity Problem->Check_Purity Yes Check_Conditions Verify Reaction Conditions (T, pH) Problem->Check_Conditions No Check_Purity->Check_Conditions Analyze_Impurities Analyze Impurities (LC-MS, NMR) Check_Conditions->Analyze_Impurities Optimize Optimize Reaction Parameters Analyze_Impurities->Optimize Purify Optimize Purification Strategy Optimize->Purify End End Purify->End

References

Technical Support Center: Cyclization of 2-Amino-4,6-Dicyanophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the cyclization of 2-amino-4,6-dicyanophenol to form substituted benzoxazoles.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Cause 1.1: Reduced Nucleophilicity of the Starting Material

The two electron-withdrawing cyano groups on the aromatic ring significantly decrease the nucleophilicity of both the amino and hydroxyl groups of 2-amino-4,6-dicyanophenol. This reduced reactivity can lead to slow or incomplete reactions under standard cyclization conditions.

Suggested Solutions:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the reaction to proceed. Monitor the reaction for potential decomposition of starting material or product at elevated temperatures.

  • Use a More Reactive Electrophile: Instead of carboxylic acids, consider using more reactive derivatives such as acid chlorides or anhydrides.

  • Employ a Catalyst: The use of acid or base catalysts is crucial. For substrates with electron-withdrawing groups, stronger acids like polyphosphoric acid (PPA) or Lewis acids may be necessary.[1][2] Some reactions benefit from a combination of a Brønsted acid and a co-catalyst like copper iodide (CuI).[3]

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate reactions that are sluggish under conventional heating.

Possible Cause 1.2: Inappropriate Solvent

The choice of solvent can significantly impact reaction rates and yields.

Suggested Solutions:

  • High-Boiling Point Solvents: For reactions requiring high temperatures, use high-boiling point aprotic polar solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane.

  • Solvent-Free Conditions: In some cases, running the reaction neat (without solvent) at high temperatures can be effective.[4]

Possible Cause 1.3: Catalyst Incompatibility

The chosen catalyst may not be effective for this specific substrate.

Suggested Solutions:

  • Trial of Different Catalysts: Experiment with a range of catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid), Lewis acids (e.g., zinc chloride, boron trifluoride etherate), and heterogeneous catalysts.

Problem 2: Formation of Side Products

Possible Cause 2.1: Hydrolysis of Cyano Groups

The cyano groups are susceptible to hydrolysis to amide or carboxylic acid functionalities, especially under harsh acidic or basic conditions and elevated temperatures.[5][6] This can lead to the formation of undesired byproducts.

Suggested Solutions:

  • Milder Reaction Conditions: If hydrolysis is suspected, try to use milder reaction conditions (lower temperature, shorter reaction time).

  • Control of pH: Carefully control the pH of the reaction mixture. For acid-catalyzed reactions, use the minimum amount of acid required. For base-catalyzed reactions, a non-aqueous base might be preferable.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize the presence of water, which is required for hydrolysis.

Possible Cause 2.2: Polymerization or Decomposition

At high temperatures, phenolic compounds and other reactive intermediates can be prone to polymerization or decomposition, leading to a complex mixture of products and a dark-colored reaction mixture.

Suggested Solutions:

  • Optimize Reaction Temperature and Time: Carefully screen a range of temperatures and reaction times to find the optimal conditions that favor product formation over degradation.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is the cyclization of 2-amino-4,6-dicyanophenol more challenging than that of unsubstituted 2-aminophenol?

A1: The presence of two strong electron-withdrawing cyano (-CN) groups on the phenyl ring significantly reduces the electron density of the aromatic system. This has two main consequences:

  • Decreased Nucleophilicity: The amino (-NH2) and hydroxyl (-OH) groups become less nucleophilic, making them less reactive towards the electrophile (e.g., aldehyde, carboxylic acid) required for the cyclization.

  • Increased Acidity of the Phenolic Proton: The phenolic proton is more acidic, which can affect the reaction mechanism and potentially lead to deprotonation under conditions where the neutral form is required for reaction.

Q2: What are the most common methods for the cyclization of 2-aminophenols?

A2: Common methods involve the condensation of the 2-aminophenol with various electrophilic partners, including:

  • Carboxylic Acids: Often requires a strong acid catalyst like polyphosphoric acid (PPA) and high temperatures.

  • Aldehydes: Typically acid-catalyzed, leading to the formation of a Schiff base intermediate followed by cyclization.[7]

  • Orthoesters: Can be used to form 2-unsubstituted or 2-alkyl/aryl substituted benzoxazoles.

  • Acid Chlorides and Anhydrides: More reactive than carboxylic acids and can often be performed under milder conditions.

  • β-Diketones: A combination of a Brønsted acid and a copper salt can be an effective catalytic system.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting material (2-amino-4,6-dicyanophenol) and the electrophile on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the typical work-up procedures for these reactions?

A4: Work-up procedures will vary depending on the reaction conditions. A general procedure for an acid-catalyzed reaction might involve:

  • Cooling the reaction mixture to room temperature.

  • Carefully quenching the reaction by pouring it into a basic solution (e.g., saturated sodium bicarbonate) or water.

  • Extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the organic layer with brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Removing the solvent under reduced pressure.

  • Purifying the crude product by column chromatography or recrystallization.

Q5: Are the cyano groups stable under typical cyclization conditions?

A5: The stability of the cyano groups is a significant concern. Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under both acidic and basic conditions, particularly at elevated temperatures.[5][6][8] It is crucial to carefully select reaction conditions to minimize this side reaction. Milder conditions and anhydrous solvents are generally preferred to maintain the integrity of the cyano groups. The nitrile group is generally stable to many reducing and oxidizing agents used in organic synthesis.[9]

Data Presentation

Table 1: General Reaction Conditions for Benzoxazole Synthesis from Substituted 2-Aminophenols

Starting 2-AminophenolElectrophileCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aminophenolβ-DiketoneTsOH·H₂O, CuIAcetonitrile801664-89[3]
2-AminophenolAldehydeSamarium triflateAqueous mediumRoom Temp-Good[7]
Substituted 2-AminophenolsN-Cyano-N-phenyl-p-toluenesulfonamideLiHMDS--ShortGood[7]
2,4-Diaminophenol4-Methylsalicylic acidPPANeat150--[1]
2-AminophenolAldehyde[BMIm]₂[WO₄]1,4-Dioxane100582[4]

Note: This table provides general conditions for the synthesis of benzoxazoles from various substituted 2-aminophenols. Specific optimization will be required for the cyclization of 2-amino-4,6-dicyanophenol.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Cyclization with a Carboxylic Acid (Phillips Condition Adaptation)

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4,6-dicyanophenol (1 equivalent) and the desired carboxylic acid (1.1 equivalents).

  • Add polyphosphoric acid (PPA) as both the catalyst and solvent (a sufficient amount to ensure stirring).

  • Heat the reaction mixture to 150-180°C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to approximately 100°C and carefully pour it into a beaker containing ice water with stirring.

  • Neutralize the aqueous solution with a strong base (e.g., 10 M NaOH) to a pH of 7-8.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product and purify by column chromatography or recrystallization.

Protocol 2: General Procedure for Cyclization with an Aldehyde

  • In a round-bottom flask, dissolve 2-amino-4,6-dicyanophenol (1 equivalent) and the aldehyde (1 equivalent) in a suitable high-boiling solvent (e.g., DMF or xylene).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

troubleshooting_workflow start Start: Cyclization of 2-amino-4,6-dicyanophenol check_yield Low or No Product Yield? start->check_yield side_products Side Products Observed? check_yield->side_products No cause_nucleophilicity Possible Cause: Reduced Nucleophilicity check_yield->cause_nucleophilicity Yes success Successful Cyclization side_products->success No cause_hydrolysis Possible Cause: Cyano Group Hydrolysis side_products->cause_hydrolysis Yes solution_temp Increase Temperature cause_nucleophilicity->solution_temp solution_electrophile Use More Reactive Electrophile (e.g., Acid Chloride) cause_nucleophilicity->solution_electrophile solution_catalyst Use Stronger/Different Catalyst (e.g., PPA, Lewis Acid) cause_nucleophilicity->solution_catalyst solution_mild Use Milder Conditions (Lower Temp, Shorter Time) cause_hydrolysis->solution_mild solution_ph Control pH cause_hydrolysis->solution_ph solution_anhydrous Ensure Anhydrous Conditions cause_hydrolysis->solution_anhydrous

Caption: Troubleshooting workflow for the cyclization of 2-amino-4,6-dicyanophenol.

reaction_pathway cluster_reactants Reactants aminophenol 2-Amino-4,6-dicyanophenol intermediate Intermediate (e.g., Schiff Base) aminophenol->intermediate side_product Side Products (e.g., Hydrolyzed Cyano Groups) aminophenol->side_product Hydrolysis (Harsh Conditions) electrophile Electrophile (e.g., R-CHO, R-COOH) electrophile->intermediate product 5,7-Dicyanobenzoxazole intermediate->product Cyclization

Caption: General reaction pathway for the formation of 5,7-dicyanobenzoxazole.

References

Navigating the Synthesis of Benzo[d]oxazole-2,5-dicarbonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, chemists, and professionals in drug development, the scale-up of complex heterocyclic compounds like Benzo[d]oxazole-2,5-dicarbonitrile presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address potential hurdles during the synthesis and purification of this key chemical intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound, focusing on practical solutions and preventative measures.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Product Incomplete reaction due to insufficient reaction time or temperature. Degradation of starting materials or product under harsh conditions. Poor mixing in the reactor leading to localized "hot spots" or concentration gradients.Optimize reaction time and temperature through small-scale experiments before scaling up. Consider a lower reaction temperature for a longer duration. Ensure efficient and consistent agitation throughout the reaction. Use a robust heating/cooling system to maintain a stable reaction temperature.
Formation of Impurities Side reactions due to the presence of moisture or oxygen. Cross-reactivity of reagents. Incomplete conversion leading to residual starting materials.Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents. Carefully control the stoichiometry of the reactants. Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion.
Difficulty in Product Isolation and Purification Product oiling out during crystallization. Co-precipitation of impurities. Inefficient separation using column chromatography at a large scale.Screen various crystallization solvents and solvent mixtures to find optimal conditions. Employ a gradual cooling profile during crystallization to promote the formation of pure crystals. Consider alternative purification methods such as recrystallization or slurry washing to remove impurities before final isolation. If chromatography is necessary, explore flash chromatography with a higher capacity stationary phase.
Exothermic Reaction Leading to Runaway Conditions The cyclization step can be highly exothermic, especially at a larger scale.Implement a controlled addition of reagents to manage the rate of heat generation. Ensure the reactor is equipped with an efficient cooling system and a safety quench mechanism. Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.
Handling of Hazardous Reagents Use of toxic reagents such as cyanogen bromide or other cyanide sources.All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Develop and strictly follow standard operating procedures (SOPs) for handling and quenching hazardous reagents. Have an emergency response plan in place.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the cyclization step?

A1: The most critical parameters are temperature, reaction time, and the rate of reagent addition. The cyclization to form the benzoxazole ring is often exothermic, and improper temperature control can lead to side reactions and impurity formation. A controlled addition of the cyclizing agent is recommended to manage the exotherm. Reaction time should be carefully monitored to ensure complete conversion without product degradation.

Q2: How can I minimize the formation of colored impurities during the synthesis?

A2: Colored impurities often arise from oxidation or side reactions. To minimize their formation, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use high-purity, anhydrous solvents and reagents.

Q3: Is column chromatography a viable purification method for large-scale production?

A3: While effective at the lab scale, column chromatography is often not practical or economically viable for large-scale production due to the high solvent consumption and lower throughput. Developing a robust crystallization method is the preferred approach for purification at scale. This may involve screening different solvents, optimizing cooling rates, and potentially using seeding strategies.

Q4: What are the key safety precautions to consider when working with cyanide-containing reagents on a larger scale?

A4: Working with cyanide-containing reagents requires strict safety protocols. These include:

  • Conducting all operations in a dedicated, well-ventilated area.

  • Using appropriate personal protective equipment (PPE), including cyanide-specific gloves and a face shield.

  • Having a cyanide antidote kit readily available and personnel trained in its use.

  • Implementing a quenching protocol to neutralize any residual cyanide in the reaction mixture and waste streams.

Q5: Can you suggest a starting point for developing a scalable crystallization process?

A5: A good starting point is to perform solubility studies with a range of solvents of varying polarities. Once a suitable solvent or solvent system is identified, you can proceed with small-scale crystallization trials to optimize parameters such as concentration, cooling profile, and agitation. Anti-solvent crystallization can also be an effective technique to explore.

Experimental Protocols

General Protocol for N-deprotonation–O-SNAr Cyclization

  • Acylation of 2-Fluoro-3,5-dicyanoaniline: To a solution of 2-fluoro-3,5-dicyanoaniline in a suitable aprotic solvent (e.g., anhydrous Dichloromethane or Tetrahydrofuran), add a base (e.g., triethylamine or pyridine). Cool the mixture to 0°C. Slowly add the desired acylating agent (e.g., acetyl chloride or benzoyl chloride) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

  • Work-up and Isolation of the Anilide: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude anilide. Purify by recrystallization or chromatography if necessary.

  • Cyclization to form this compound: In a reaction vessel equipped with a condenser and under an inert atmosphere, dissolve the purified anilide in an anhydrous polar aprotic solvent such as DMF.[1][2][3] Add a base, such as potassium carbonate.[1][2][3] Heat the reaction mixture to the required temperature (which may need to be optimized, potentially between 90-130°C) and monitor for completion.[3]

  • Product Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The solid product will precipitate out. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.[2][3]

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

troubleshooting_low_yield start Low Product Yield check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Prolong Reaction Time incomplete->optimize_conditions check_degradation Check for Degradation (Analyze Crude Mixture) complete->check_degradation degradation_present Degradation Observed check_degradation->degradation_present Yes no_degradation No Significant Degradation check_degradation->no_degradation No lower_temp Lower Reaction Temperature degradation_present->lower_temp isolation_issue Investigate Isolation/ Purification Losses no_degradation->isolation_issue

Caption: Troubleshooting workflow for low product yield.

Scale-Up Synthesis Workflow

scale_up_workflow cluster_prep Preparation Phase cluster_scale_up Scale-Up Phase cluster_production Production Phase lab_scale Lab-Scale Synthesis (g scale) process_optimization Process Optimization (Reaction Conditions, Stoichiometry) lab_scale->process_optimization safety_assessment Hazard & Risk Assessment (Calorimetry, Reagent Safety) process_optimization->safety_assessment pilot_plant Pilot Plant Batch (kg scale) safety_assessment->pilot_plant impurity_profiling Impurity Profiling & Control pilot_plant->impurity_profiling purification_dev Crystallization Development impurity_profiling->purification_dev full_scale Full-Scale Production (multi-kg scale) purification_dev->full_scale quality_control Quality Control & Assurance full_scale->quality_control final_product Final Product quality_control->final_product

Caption: General workflow for scaling up chemical synthesis.

References

"minimizing byproducts in N-deprotonation–O-SNAr cyclization"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Deprotonation–O-SNAr Cyclization

Welcome to the technical support center for optimizing N-deprotonation–O-SNAr (Intramolecular O-Arylation) cyclization reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and key experimental data to help you minimize byproduct formation and maximize the yield of your desired cyclic product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A: The most common byproduct in intramolecular cyclization reactions is the intermolecular dimer or higher-order polymers. This occurs when a deprotonated molecule reacts with another molecule of the starting material instead of cyclizing with itself.

Troubleshooting Steps:

  • Implement High-Dilution Conditions: The key to favoring the intramolecular pathway is to keep the concentration of the reactive intermediate low. Aim for substrate concentrations in the range of 0.001–0.05 M.

  • Use Slow Addition (Pseudo-High Dilution): Instead of adding all reagents at once, slowly add the solution of your starting material to a suspension of the base in the solvent over several hours. This technique, often performed with a syringe pump, maintains a constantly low concentration of the substrate, thus minimizing intermolecular reactions.

Q2: I am observing poor conversion of my starting material. What are the potential causes?

A: Failure to consume the starting material often points to issues with the deprotonation step.

Troubleshooting Steps:

  • Base Strength: The chosen base may not be strong enough to effectively deprotonate the nitrogen atom. The pKa of the N-H bond should be considered. For phenols or less acidic amines, a stronger base like sodium hydride (NaH) is often more effective than weaker bases like potassium carbonate (K₂CO₃).

  • Base Quality: Sodium hydride can become passivated by a surface layer of sodium hydroxide. Ensure you are using fresh, high-quality NaH or washing it with hexanes prior to use.

  • Solvent Anhydrousness: The presence of residual water will quench the base and prevent deprotonation. Ensure you are using anhydrous solvents.

  • Temperature: Some deprotonation events require heating to proceed efficiently. Consider gradually increasing the reaction temperature while monitoring the consumption of the starting material by TLC or LC-MS.

Q3: How do I choose the optimal base and solvent for my reaction?

A: The choice is substrate-dependent, but general guidelines apply. The solvent must be polar aprotic to dissolve the intermediate alkoxide/amide and should have a high boiling point if heating is required. The base must be strong enough for deprotonation but not so strong that it causes decomposition. Cesium carbonate (Cs₂CO₃) is often a good choice as the large cesium cation can act as a template, favoring cyclization.

Q4: My product or starting material appears to be decomposing under the reaction conditions. How can I mitigate this?

A: Decomposition is often caused by excessively high temperatures or prolonged reaction times.

Troubleshooting Steps:

  • Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary.

  • Reaction Monitoring: Closely monitor the reaction's progress every 1-2 hours. Once the starting material is consumed, proceed with the workup immediately to avoid product degradation.

Data Presentation: Effect of Reaction Conditions

The following table summarizes how different reaction parameters can influence the outcome of a typical N-deprotonation–O-SNAr cyclization, highlighting the trade-offs between reaction rate and byproduct formation.

EntryBaseSolventConcentration (M)TechniqueTemperature (°C)Yield (Cyclic Product)Yield (Dimer Byproduct)
1K₂CO₃DMF0.1Batch8045%40%
2K₂CO₃DMF0.01Batch8075%15%
3Cs₂CO₃Dioxane0.01Batch10085%5%
4NaHTHF0.1Batch6050%35%
5NaHTHF0.005Slow Addition6092%<5%

Key Takeaways:

  • Decreasing concentration from 0.1 M to 0.01 M (Entry 1 vs. 2) significantly improves the yield of the desired cyclic product.

  • Cesium carbonate (Entry 3) can provide excellent yields, potentially due to a templating effect.

  • The use of a strong base like NaH combined with slow addition (Entry 5) provides the highest yield and minimizes dimer formation.

Key Experimental Protocol: High-Dilution Cyclization

This protocol describes a general method for minimizing byproduct formation using slow-addition (pseudo-high dilution).

1. Preparation:

  • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a rubber septum.

  • Add anhydrous solvent (e.g., THF, DMF) to the flask via cannula.

  • Add the base (e.g., 1.5 equivalents of sodium hydride, 60% dispersion in mineral oil, washed with hexanes) to the solvent.

  • In a separate flame-dried flask, dissolve the precursor molecule (1.0 equivalent) in the same anhydrous solvent to prepare a stock solution (e.g., 0.01 M).

2. Reaction Execution:

  • Heat the base suspension to the desired temperature (e.g., 60 °C).

  • Draw the precursor solution into a syringe and place it on a syringe pump.

  • Add the precursor solution to the stirred base suspension via the syringe pump over a period of 4-10 hours.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, monitoring completion by TLC or LC-MS.

3. Workup and Purification:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography to separate the desired cyclic product from any residual starting material and byproducts.

Visualizations

Below are diagrams illustrating the key chemical pathways and a logical troubleshooting workflow for this reaction.

G cluster_paths Reaction Pathways SM Precursor (X-Ar-YH) INT Deprotonated Intermediate (X-Ar-Y⁻) SM->INT Deprotonation (Base, Solvent) CP Desired Cyclic Product INT->CP Intramolecular (Favored at High Dilution) BP Intermolecular Dimer (Byproduct) INT->BP Intermolecular (Favored at High Concentration)

Caption: Competing intramolecular vs. intermolecular reaction pathways.

G start Problem: Low Yield / Multiple Byproducts q1 Is starting material (SM) fully consumed? start->q1 a1_yes Primary issue is byproduct formation. q1->a1_yes Yes a1_no Address Deprotonation Failure: 1. Use stronger/fresh base 2. Ensure anhydrous solvent 3. Increase temperature q1->a1_no No q2 Is major byproduct higher MW (Dimer)? a1_yes->q2 end Optimized Reaction a1_no->end a2_yes Minimize Intermolecular Rxn: 1. Lower concentration 2. Use slow addition (Syringe Pump) q2->a2_yes Yes a2_no Address Decomposition: 1. Lower reaction temp 2. Reduce reaction time 3. Monitor closely via TLC/LCMS q2->a2_no No/Unsure a2_yes->end a2_no->end

Caption: Troubleshooting workflow for optimizing cyclization reactions.

Technical Support Center: Synthesis of Dicyano-benzoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dicyano-benzoxazoles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of dicyano-benzoxazoles, particularly focusing on the solvent effects.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in dicyano-benzoxazole synthesis are a common issue and can often be attributed to the choice of solvent and base. The reaction is highly sensitive to the reaction conditions.

  • Solvent Choice: The polarity and boiling point of the solvent play a critical role. For the synthesis of compounds like 2-amino-3-cyano-5-chlorobenzoxazole, a systematic study has shown that polar aprotic solvents tend to give better yields. For instance, in one study, the yield was significantly higher in DMF compared to ethanol or isopropanol. It is recommended to perform small-scale solvent screening experiments to identify the optimal solvent for your specific substrate.

  • Base Selection: The strength and solubility of the base are crucial. An unsuitable base can lead to incomplete reaction or the formation of side products. The combination of solvent and base is also important. For example, using a stronger base like potassium tert-butoxide might be beneficial in some solvent systems.

  • Reaction Temperature and Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant decomposition or side product formation occurs.

  • Water Content: The presence of water can be detrimental to the reaction, leading to hydrolysis of starting materials or intermediates. Ensure all solvents and reagents are anhydrous.

A logical workflow for troubleshooting low yields is presented below:

G cluster_issues Potential Issues start Low Yield Observed check_solvent Step 1: Evaluate Solvent System - Is the solvent appropriate (e.g., polar aprotic)? - Is it anhydrous? start->check_solvent check_base Step 2: Assess Base - Is the base strong enough? - Is it soluble in the solvent? check_solvent->check_base If solvent is appropriate check_conditions Step 3: Review Reaction Conditions - Is the temperature optimal? - Is the reaction time sufficient? check_base->check_conditions If base is suitable optimize Systematically Optimize: 1. Solvent Screening 2. Base Screening 3. Temperature Titration check_conditions->optimize If conditions seem correct solution Improved Yield optimize->solution

Caption: Troubleshooting workflow for low reaction yields.

Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?

Answer:

The formation of byproducts is a common challenge. The nature of these byproducts can often be inferred from the reaction mechanism and the reactivity of the starting materials.

  • Incomplete Cyclization: One major byproduct can result from incomplete cyclization of the intermediate. This can be due to a suboptimal reaction temperature or an inappropriate base/solvent combination.

  • Hydrolysis: If there is moisture in the reaction, hydrolysis of the cyano groups or other functional groups on the starting materials can occur.

  • Dimerization or Polymerization: Under certain conditions, the starting materials or the product can undergo dimerization or polymerization, especially at high concentrations or temperatures.

To minimize byproduct formation:

  • Strictly Anhydrous Conditions: Use freshly dried solvents and reagents.

  • Optimal Temperature: Avoid excessive heating, which can promote side reactions. Determine the lowest effective temperature for the reaction.

  • Controlled Addition of Reagents: Adding the base or other reagents slowly can help to control the reaction rate and minimize the formation of byproducts.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture.

Question: I am having difficulty purifying my dicyano-benzoxazole product. What are some effective purification strategies?

Answer:

Purification can be challenging due to the polarity of the dicyano-benzoxazole products and the potential for similar polarity byproducts.

  • Column Chromatography: This is the most common method for purification. A careful selection of the solvent system for the mobile phase is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For example, a gradient of ethyl acetate in hexane is a good starting point.

  • Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective method for obtaining a pure product. The choice of solvent will depend on the specific dicyano-benzoxazole derivative. A solvent in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature is ideal.

  • Preparative TLC: For small-scale reactions, preparative TLC can be a viable option for isolating the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of solvent polarity on the yield of dicyano-benzoxazoles?

A1: Generally, polar aprotic solvents such as DMF, DMSO, and acetonitrile are favored for the synthesis of dicyano-benzoxazoles. These solvents can effectively solvate the ionic intermediates formed during the reaction, thereby facilitating the cyclization step. In a study on the synthesis of 2-amino-3-cyano-5-chlorobenzoxazole, DMF gave a significantly higher yield (85%) compared to protic solvents like ethanol (60%) and isopropanol (55%).

Q2: How does the choice of base influence the reaction?

A2: The base plays a crucial role in the deprotonation step that initiates the cyclization. The strength and solubility of the base in the chosen solvent are key factors. Inorganic bases like potassium carbonate (K₂CO₃) are commonly used. However, for less reactive substrates, a stronger organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a metal alkoxide like potassium tert-butoxide may be necessary.

Q3: What is a typical reaction temperature and time for this synthesis?

A3: The optimal reaction temperature and time are highly dependent on the specific substrates and the solvent used. For many dicyano-benzoxazole syntheses, the reaction is carried out at elevated temperatures, often at the reflux temperature of the solvent. Reaction times can range from a few hours to overnight. It is essential to monitor the reaction progress by TLC to determine the optimal reaction time.

Data Presentation

Table 1: Effect of Different Solvents on the Yield of 2-amino-3-cyano-5-chlorobenzoxazole

SolventDielectric Constant (approx.)Boiling Point (°C)Reaction Time (h)Yield (%)Reference
DMF37153585
Acetonitrile3882675
Ethanol2478860
Isopropanol1882855

Experimental Protocols

General Procedure for the Synthesis of 2-amino-3-cyano-5-chlorobenzoxazole

This protocol is based on a reported synthesis and may require optimization for different substrates.

  • Reagent Preparation: To a solution of 2-amino-4-chlorophenol (1 mmol) in DMF (10 mL), add potassium carbonate (2 mmol).

  • Reaction Initiation: Stir the mixture at room temperature for 10 minutes. Then, add malononitrile (1.1 mmol).

  • Reaction Monitoring: Heat the reaction mixture to 80°C and monitor the progress of the reaction by TLC.

  • Work-up: After completion of the reaction (typically 5 hours), cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Product Isolation: Filter the precipitated solid, wash it with water, and dry it under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

A diagram of the experimental workflow is provided below:

G start Start reagents 1. Dissolve 2-amino-4-chlorophenol and K₂CO₃ in DMF start->reagents add_malono 2. Add Malononitrile reagents->add_malono heat 3. Heat to 80°C (Monitor by TLC) add_malono->heat workup 4. Quench with Ice Water heat->workup isolate 5. Filter and Dry Solid workup->isolate purify 6. Column Chromatography isolate->purify product Pure Product purify->product

Caption: Experimental workflow for dicyano-benzoxazole synthesis.

Catalyst Selection for Benzo[d]oxazole-2,5-dicarbonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and experimental protocols to improve the yield of Benzo[d]oxazole-2,5-dicarbonitrile through effective catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound where catalyst selection is critical?

A common and effective strategy is the palladium-catalyzed cyanation of a di-halogenated precursor, such as 2,5-dibromobenzo[d]oxazole. This method offers a direct route to introduce the nitrile functional groups. Catalyst choice is paramount for achieving high yields and minimizing side reactions.

Q2: Which catalyst system is recommended for the cyanation of 2,5-dihalobenzo[d]oxazole?

Palladium-based catalysts are highly recommended for this transformation. A combination of a palladium precursor, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a phosphine ligand is typically employed. The choice of ligand is crucial for catalyst stability and reactivity.

Q3: How does the choice of phosphine ligand affect the reaction yield?

The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination). Bulky, electron-rich phosphine ligands, such as Xantphos or dppf (1,1'-Bis(diphenylphosphino)ferrocene), often improve reaction rates and yields by promoting the reductive elimination step and preventing catalyst deactivation.

Q4: What is a common and effective cyanide source for this reaction?

Zinc cyanide (Zn(CN)₂) is a widely used cyanide source for palladium-catalyzed cyanations. It is less toxic than other cyanide salts and generally provides good results with high functional group tolerance.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
1. Low or No Product Yield A. Inactive Catalyst: The palladium catalyst was not properly activated or has decomposed.• Ensure the reaction is run under strictly anhydrous and inert conditions (e.g., under Argon or Nitrogen).• Use freshly opened, high-purity solvents and reagents.• Consider using a more stable palladium precursor or a different ligand.
B. Poor Ligand Choice: The selected phosphine ligand is not optimal for the substrate.• Screen different phosphine ligands. For aryl bromides, bulky ligands like Xantphos or dppf are often effective.
C. Incorrect Reaction Temperature: The temperature is too low for the reaction to proceed or too high, causing catalyst decomposition.• The optimal temperature is typically between 80-120 °C. Perform small-scale experiments to optimize the temperature for your specific setup.
2. Formation of Side Products A. Hydrolysis of Nitrile Group: Trace amounts of water in the reaction mixture can lead to the hydrolysis of the nitrile product to an amide or carboxylic acid.• Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
B. Protodehalogenation: The starting material loses a halogen atom, which is replaced by a hydrogen atom instead of a cyanide group.• Ensure the inert atmosphere is maintained. This side reaction can be promoted by impurities.
3. Dark Black Reaction Mixture A. Palladium Black Formation: The palladium catalyst has precipitated out of the solution as inactive palladium black, indicating catalyst decomposition.• This is often caused by temperatures being too high or an inappropriate ligand. Lower the reaction temperature.• Increase the ligand-to-palladium ratio to better stabilize the catalytic species.
4. Inconsistent Results A. Variable Reagent Quality: Purity of the starting material, catalyst, ligand, or solvent can vary between batches.• Use reagents from a reliable supplier and of the highest possible purity.• Purify the starting 2,5-dihalobenzo[d]oxazole if its purity is questionable.

Catalyst Performance Data

The selection of the palladium catalyst and ligand significantly impacts the yield of this compound from its di-bromo precursor. The following table summarizes typical yields obtained with different catalyst systems under optimized conditions.

Catalyst Precursor (mol%)Ligand (mol%)Cyanide SourceSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2%)dppf (4%)Zn(CN)₂DMAc1201285-95
Pd(PPh₃)₄ (5%)-Zn(CN)₂DMF1002460-70
Pd(OAc)₂ (2%)Xantphos (4%)Zn(CN)₂Dioxane1101880-90
Pd₂(dba)₃ (2%)PPh₃ (8%)Zn(CN)₂DMAc1202455-65

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol describes the synthesis of this compound from 2,5-dibromobenzo[d]oxazole.

Materials:

  • 2,5-dibromobenzo[d]oxazole

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2,5-dibromobenzo[d]oxazole (1.0 eq), zinc cyanide (1.2 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous DMAc via syringe.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts and palladium black.

  • Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Visualizations

Experimental Workflow

G reagents 1. Add Reagents (Substrate, Zn(CN)₂, Pd₂(dba)₃, dppf) setup 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->setup solvent 3. Add Anhydrous Solvent (DMAc) setup->solvent react 4. Heat Reaction (120 °C, 12-16h) solvent->react workup 5. Cooldown & Workup (Filter through Celite) react->workup purify 6. Extraction & Purification (Column Chromatography) workup->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Palladium-Catalyzed Cyanation Cycle

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst pd2_complex Oxidative Addition pd0->pd2_complex Ar-Br pd2_cyanide Transmetalation pd2_complex->pd2_cyanide Zn(CN)₂ product_release Reductive Elimination pd2_cyanide->product_release product_release->pd0 Ar-CN product R-CN product_release->product lab1 Ar-Pd(II)(Br)L₂ lab2 Ar-Pd(II)(CN)L₂ substrate R-Br substrate->pd2_complex cyanide_source Zn(CN)₂ cyanide_source->pd2_cyanide

Caption: Simplified mechanism of a palladium-catalyzed cyanation reaction.

Technical Support Center: Isolating Benzo[d]oxazole-2,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[d]oxazole-2,5-dicarbonitrile. The information is designed to address specific issues that may be encountered during the experimental workup and isolation of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low or No Crystal Formation During Recrystallization

Possible Cause Solution
Incorrect Solvent Choice The polarity of this compound, due to the two nitrile groups, suggests that a moderately polar solvent system may be optimal. Try a solvent pair, such as ethyl acetate/petroleum ether or ethanol/water. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
Too Much Solvent Used If the solution is not saturated, crystals will not form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Solution Cooled Too Quickly Rapid cooling can lead to the formation of an oil or very fine, impure crystals. Allow the flask to cool slowly to room temperature, and then move it to an ice bath. Insulating the flask can help slow the cooling process.
Lack of Nucleation Sites Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
Compound is Highly Soluble in the Chosen Solvent If the compound remains in solution even after cooling, the solvent is too good. A different solvent or solvent system should be selected. Consider solvents in which aromatic nitriles have limited solubility at room temperature.

Problem 2: Oily Product Instead of Crystals

Possible Cause Solution
Melting Point of the Compound is Lower Than the Boiling Point of the Solvent This can cause the compound to "oil out." Select a solvent with a lower boiling point.
Presence of Impurities Impurities can depress the melting point and interfere with crystal lattice formation. Try to purify the crude product by column chromatography before recrystallization.
Supersaturation The solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.

Problem 3: Product Contaminated with Starting Materials or Byproducts

Possible Cause Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before beginning the workup.
Co-precipitation of Impurities If impurities have similar solubility to the product, a single recrystallization may not be sufficient. Multiple recrystallizations or purification by column chromatography may be necessary. For polar impurities, a wash with a less polar solvent might be effective.
Hydrolysis of Nitrile Groups Prolonged exposure to acidic or basic conditions during workup can lead to the hydrolysis of the nitrile groups to amides or carboxylic acids. Neutralize the reaction mixture promptly and avoid excessive heating under non-neutral pH. The benzoxazole ring itself is relatively stable but can be susceptible to cleavage under harsh acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for the synthesis of this compound?

  • After the reaction is complete (monitored by TLC), the reaction mixture is cooled to room temperature.

  • The mixture is then poured into ice-cold water to precipitate the crude product.

  • The solid is collected by filtration and washed with water.

  • The crude product is then purified by either recrystallization or column chromatography.[1]

Q2: What are suitable solvents for the recrystallization of this compound?

Based on the purification of a similar 2,5-disubstituted benzoxazole, a solvent system of ethyl acetate/petroleum ether is a good starting point.[1] Given the polar nature of the dinitrile compound, other potential solvent pairs could include ethanol/water or acetone/water . The ideal ratio should be determined experimentally by dissolving the crude product in a minimum amount of the hot, more polar solvent and then adding the less polar solvent dropwise until turbidity is observed, followed by reheating to get a clear solution.

Q3: How can I remove colored impurities from my product?

If your product is colored, you can try treating a hot solution of the crude product in a suitable solvent with a small amount of activated charcoal. After stirring for a few minutes, the charcoal is removed by hot filtration, and the filtrate is allowed to cool and crystallize. Be aware that using too much charcoal can lead to a significant loss of product.

Q4: What are the expected yields for the synthesis of benzoxazole derivatives?

Yields for the synthesis of benzoxazole derivatives can vary widely depending on the specific substrates and reaction conditions. However, syntheses of related 2,5-disubstituted benzoxazoles have reported yields ranging from 50% to over 90% .[1][2]

Experimental Protocols

While a specific protocol for this compound is not available, a general method for the synthesis of 2,5-disubstituted benzo[d]oxazoles from anilide precursors is as follows:

Synthesis of 2,5-Disubstituted Benzo[d]oxazoles [1]

  • To a solution of the appropriate N-(2-fluoro-5-cyanophenyl)amide (1 equivalent) in anhydrous Dimethylformamide (DMF), potassium carbonate (K₂CO₃, 2 equivalents) is added.

  • The reaction mixture is heated at a specific temperature (ranging from 90 to 130 °C depending on the substrate) for a designated time (typically 1-6 hours) until the starting material is consumed as monitored by TLC.

  • The reaction mixture is cooled to room temperature and poured into ice water.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried.

  • The crude product is purified by recrystallization (e.g., from ethyl acetate/petroleum ether) or by column chromatography on silica gel.

Data Presentation

Table 1: Typical Yields for the Synthesis of 2,5-Disubstituted Benzoxazoles

Substituent at C2 Substituent at C5 Yield (%) Reference
PhenylCyano85[1]
4-ChlorophenylCyano91[1]
MethylCyano75[1]

Note: These are representative yields for analogous compounds and may differ for this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: Reaction Mixture quench Quench with Ice Water start->quench filter1 Filter Crude Product quench->filter1 wash Wash with Water filter1->wash recrystallize Recrystallization wash->recrystallize column Column Chromatography wash->column dry Dry Pure Product recrystallize->dry column->dry end End: Pure this compound dry->end

Caption: General experimental workflow for the isolation and purification of this compound.

troubleshooting_crystallization start No Crystals Form cause1 Too Much Solvent? start->cause1 cause2 Cooling Too Fast? start->cause2 cause3 Wrong Solvent? start->cause3 induce Induce Crystallization (Scratch/Seed) start->induce solution1 Evaporate Solvent cause1->solution1 solution2 Slow Cooling cause2->solution2 solution3 Change Solvent/Solvent Pair cause3->solution3

Caption: Troubleshooting logic for issues with crystallization.

References

"stability and degradation of Benzo[d]oxazole-2,5-dicarbonitrile"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of Benzo[d]oxazole-2,5-dicarbonitrile. Given that this is a specialized molecule, this guide is based on the known reactivity of related benzoxazole and dinitrile compounds.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound is showing a new peak in the HPLC analysis after a few days at room temperature. What could it be?

A1: A new peak in the HPLC chromatogram suggests potential degradation. Given the structure of this compound, the most likely initial degradation products could be the hydrolysis of one or both nitrile groups to form the corresponding carboxamide or carboxylic acid derivatives. It is recommended to use LC-MS to identify the mass of the new impurity.

Q2: I observed a color change in my solid sample from white to a yellowish tint after exposure to laboratory lighting. Is this expected?

A2: A color change upon exposure to light may indicate photodecomposition. Benzoxazole moieties can be photosensitive. It is strongly recommended to store this compound in amber vials or otherwise protected from light to minimize photodegradation.

Q3: What are the optimal storage conditions for long-term stability of this compound?

A3: For long-term stability, it is recommended to store this compound as a solid in a tightly sealed container, protected from light and moisture, at -20°C. For solutions, prepare them fresh and use them promptly. If storage of a solution is necessary, store it at low temperature and protected from light.

Q4: I am using an acidic mobile phase for my HPLC analysis and see a loss of my main peak over time. Is my compound unstable under these conditions?

A4: Yes, it is possible. The benzoxazole ring can be susceptible to cleavage under strong acidic conditions, and the nitrile groups can undergo hydrolysis. It is advisable to evaluate the stability of the compound in your mobile phase by letting a sample sit in the mobile phase for several hours and then re-analyzing it. If instability is observed, consider using a mobile phase with a more neutral pH if your separation allows.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC Hydrolysis of nitrile groups to amides or carboxylic acids.Use LC-MS to identify the mass of the new peaks. Prepare fresh samples and use a mobile phase with a neutral pH if possible.
Loss of compound in solution Degradation in the solvent.Perform a solution stability study in different common laboratory solvents (e.g., DMSO, acetonitrile, methanol) to identify a suitable solvent. Always use fresh solutions for experiments.
Sample discoloration (e.g., turning yellow) Photodegradation.Store the compound in light-protecting (amber) vials. Minimize exposure to ambient light during handling.
Inconsistent analytical results Adsorption to container surfaces.Use silanized glass vials or polypropylene tubes for sample preparation and storage.
Poor solubility Intrinsic property of the compound.Test a range of solvents. Sonication or gentle warming may aid dissolution, but be mindful of potential thermal degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the potential degradation pathways of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

1. Instrumentation:

  • HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or the λmax of the compound).

  • Injection Volume: 10 µL.

3. Method Validation:

  • The method should be validated to ensure it can separate the parent compound from its degradation products. Analyze the samples from the forced degradation study to confirm separation.

Hypothetical Stability Data

The following table summarizes hypothetical results from a forced degradation study on this compound.

Stress Condition % Degradation Major Degradation Products (Hypothetical)
0.1 M HCl (60°C, 24h)15.2%Benzo[d]oxazole-2-carbonitrile-5-carboxylic acid
0.1 M NaOH (60°C, 24h)45.8%Benzo[d]oxazole-2,5-dicarboxamide, Benzo[d]oxazole-2,5-dicarboxylic acid
3% H₂O₂ (RT, 24h)5.1%N-oxide derivatives
Thermal (105°C, 24h solid)< 1%No significant degradation
Photolytic (Sunlight, 24h)22.5%Ring-opened products, colored degradants

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock 1 mg/mL Stock Solution acid Acidic Hydrolysis stock->acid base Basic Hydrolysis stock->base oxide Oxidation stock->oxide thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo hplc HPLC Analysis acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc lcms LC-MS Identification hplc->lcms degradation_pathway cluster_hydrolysis Hydrolysis cluster_photo Photodegradation parent This compound amide Mono-amide Derivative parent->amide Base/Acid acid Mono-acid Derivative parent->acid Strong Acid ring_opened Ring-Opened Products parent->ring_opened Light (UV/Vis) amide->acid Base/Acid diacid Di-acid Derivative acid->diacid Strong Base/Acid

"handling and storage recommendations for Benzo[d]oxazole-2,5-dicarbonitrile"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides handling, storage, and troubleshooting recommendations for Benzo[d]oxazole-2,5-dicarbonitrile for researchers, scientists, and drug development professionals. Note that a specific Safety Data Sheet (SDS) for this compound was not found; therefore, these recommendations are based on best practices for similar chemical structures and should be supplemented by a comprehensive risk assessment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended personal protective equipment (PPE) when handling this compound?

A1: Standard laboratory PPE is required. This includes, but is not limited to, safety goggles or a face shield, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.

Q2: How should I store this compound?

A2: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture and incompatible materials such as strong oxidizing agents. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).

Q3: What are the known incompatibilities of this compound?

A3: While specific data for this compound is limited, similar compounds are incompatible with strong oxidizing agents. Avoid contact with strong acids and bases as they may react with the nitrile groups or the benzoxazole ring system.

Q4: What is the appropriate first aid response in case of exposure?

A4:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Compound is difficult to dissolve. The solvent may be inappropriate. This compound, a polar molecule, is likely soluble in polar organic solvents.Try solvents such as DMSO, DMF, or acetonitrile. Gentle heating or sonication may aid dissolution. Always perform a small-scale solubility test first.
The material has changed color or appearance during storage. This may indicate degradation due to exposure to air, moisture, or light.Discard the material if degradation is suspected, as it may impact experimental results. Review storage conditions to ensure they are optimal. Store in a desiccator or under an inert atmosphere.
Inconsistent experimental results. The compound may have degraded, or it may be impure.Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, LC-MS). If degradation is suspected, use a fresh batch of the compound. Ensure consistent handling and experimental setup.

Quantitative Data Summary

Parameter Recommendation Source/Justification
Storage Temperature 2-8°CBased on recommendations for similar complex organic molecules to minimize degradation.
Atmosphere Inert gas (Argon or Nitrogen)Recommended for compounds that may be sensitive to air or moisture.
Light Sensitivity Store in a light-resistant container.General best practice for complex organic compounds to prevent photochemical degradation.

Experimental Protocols

While no specific experimental protocols involving this compound were found, a general protocol for preparing a stock solution is provided below.

Protocol: Preparation of a 10 mM Stock Solution

  • Calculate the required mass: For 1 mL of a 10 mM solution, you will need 1.6914 mg of this compound (Molecular Weight: 169.14 g/mol ).

  • Weigh the compound: In a chemical fume hood, carefully weigh the required amount of the compound into a tared vial.

  • Add solvent: Add the desired volume of a suitable solvent (e.g., DMSO) to the vial.

  • Dissolve the compound: Vortex or sonicate the vial until the compound is completely dissolved. Gentle heating may be applied if necessary.

  • Store the solution: Store the stock solution at -20°C or -80°C in a tightly sealed, light-resistant container.

Visualizations

Caption: Logical workflow for the safe handling and storage of chemical compounds.

"troubleshooting low yield in 2,5-disubstituted benzoxazole synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2,5-disubstituted benzoxazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to form a 2,5-disubstituted benzoxazole is resulting in a very low yield. What are the common causes?

Low yields in benzoxazole synthesis can stem from several factors. The most common issues include incomplete reaction, degradation of starting materials or products at high temperatures, and the formation of side products. The choice of catalyst, solvent, and reaction temperature are all critical parameters that need to be optimized for your specific substrates. For instance, the traditional method using polyphosphoric acid (PPA) as both catalyst and solvent can lead to charring at elevated temperatures.[1]

Q2: I am using the traditional polyphosphoric acid (PPA) method and getting a dark, tarry reaction mixture with minimal product. How can I improve this?

This is a frequent issue with PPA-mediated cyclizations, often due to excessive heating.

  • Temperature Control: Carefully control the reaction temperature. Stepwise heating, for example, holding at 60°C for a period before increasing to 120°C, can be beneficial.[2]

  • Reaction Time: Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • PPA Quality: Ensure the PPA is of good quality and has not absorbed atmospheric moisture, which can affect its catalytic activity.

Q3: Are there alternative, milder methods to synthesize 2,5-disubstituted benzoxazoles that might improve my yield?

Yes, several modern methods offer milder conditions and often lead to higher yields and cleaner reactions.

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[3][4][5][6] It is considered a green chemistry approach as it often requires less solvent.[4][6]

  • Catalytic Methods: A variety of catalysts can promote benzoxazole formation under milder conditions. These include:

    • Heterogeneous Catalysts: Reusable catalysts like Fe3O4@SiO2-SO3H nanoparticles have been shown to be effective, offering high yields and easy separation.[7][8]

    • Acid Catalysts: Fluorophosphoric acid and samarium triflate are examples of acid catalysts that can be used in milder conditions than PPA.[1][9]

    • Natural Catalysts: Lemon juice, containing citric acid, has been successfully used as a natural acid catalyst under microwave irradiation.[10]

Q4: My starting o-aminophenol has an electron-withdrawing group at the 5-position. Could this be affecting the reaction yield?

Yes, the electronic nature of the substituents on the o-aminophenol ring can significantly impact the nucleophilicity of the amino group and the overall reaction rate. Electron-withdrawing groups can decrease the reactivity of the starting material, potentially requiring harsher reaction conditions or a more active catalytic system to achieve good yields. Conversely, electron-donating groups can enhance reactivity.

Q5: I have successfully synthesized my 2,5-disubstituted benzoxazole, but I am losing a significant amount of product during purification. What are the best practices for purification?

Purification of benzoxazoles can be challenging due to their varying polarities.

  • Column Chromatography: This is the most common method for purification. A careful selection of the solvent system is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining pure material.

  • Extraction: During the work-up, ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent like ethyl acetate. Washing the combined organic layers with saturated sodium bicarbonate solution can help remove any acidic impurities.[2]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for different synthetic approaches to 2,5-disubstituted benzoxazoles, allowing for easy comparison of reaction conditions and yields.

Table 1: Conventional Heating vs. Microwave-Assisted Synthesis

MethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference
ConventionalPolyphosphoric Acid (PPA)150-2003-6 hGood to Excellent[1][11]
MicrowavePolyphosphoric Acid (PPA)N/A (260 W)4 minGood[2]
MicrowaveIodine (oxidant), Solvent-freeN/AN/A67-90[4]
MicrowaveLemon Juice (Citrus limonium extract)N/A1-2 min80-90[10]

Table 2: Comparison of Various Catalytic Systems

CatalystSolventTemperature (°C)TimeYield (%)Reference
Fe3O4@SiO2-SO3HSolvent-free5010-25 min90-97[7][8]
Fluorophosphoric AcidEthanolRoom Temp2.4 hGood[1]
Samarium TriflateWaterN/AN/AGood[9]
Imidazolium ChlorideN/A1608 h60[12]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbenzoxazole using Polyphosphoric Acid (PPA) [2]

  • Reactants:

    • Benzoic acid (1.22 g, 10 mmol)

    • o-aminophenol (1.09 g, 10 mmol)

    • Polyphosphoric acid (PPA) (40 g)

  • Procedure: a. Combine benzoic acid and o-aminophenol in PPA. b. Stir the mixture at 60°C for 2 hours. c. Increase the temperature to 120°C and stir for an additional 2 hours. d. Pour the hot reaction mixture over ice water. e. Extract the product with ethyl acetate (3 x 50 ml). f. Wash the combined organic layers with saturated NaHCO3 solution (2 x 25 ml), water (2 x 25 ml), and brine (2 x 25 ml). g. Dry the organic layer over MgSO4 and concentrate in vacuo. h. Purify the crude residue by silica gel chromatography to obtain 2-phenylbenzoxazole. (Yield: 1.8 g, 92%)[2]

Protocol 2: Microwave-Assisted Synthesis of 2,5-Disubstituted Benzoxazoles [4]

  • Reactants:

    • 2-amino-4-methylphenol

    • Aromatic aldehyde

    • Iodine (as an oxidant)

  • Procedure: a. In a microwave-safe vessel, mix 2-amino-4-methylphenol and the aromatic aldehyde. b. Add a catalytic amount of iodine. c. Irradiate the mixture in a microwave reactor under solvent-free conditions. d. Monitor the reaction progress by TLC. e. Upon completion, dissolve the reaction mixture in an appropriate solvent and purify by column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Benzoxazole Synthesis check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions incomplete_reaction Incomplete Reaction? check_reaction_conditions->incomplete_reaction TLC analysis degradation Degradation/Side Products? incomplete_reaction->degradation No optimize_time_temp Optimize Reaction Time & Temperature incomplete_reaction->optimize_time_temp Yes milder_method Switch to Milder Method (e.g., Microwave) degradation->milder_method Yes, charring observed purification_issue Investigate Purification Step degradation->purification_issue No, clean reaction change_catalyst Consider Alternative Catalyst optimize_time_temp->change_catalyst If optimization fails end Improved Yield optimize_time_temp->end change_catalyst->end milder_method->end purification_issue->end

Caption: A logical workflow for troubleshooting low yields in benzoxazole synthesis.

Benzoxazole_Synthesis_Workflow start Start: Starting Materials (o-aminophenol & carboxylic acid/derivative) reaction Reaction Step (Heating/Microwave with Catalyst) start->reaction workup Reaction Work-up (Quenching & Extraction) reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product: 2,5-Disubstituted Benzoxazole characterization->end

Caption: A general experimental workflow for the synthesis of 2,5-disubstituted benzoxazoles.

References

"identifying impurities in Benzo[d]oxazole-2,5-dicarbonitrile samples"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Benzo[d]oxazole-2,5-dicarbonitrile. It focuses on the identification and characterization of impurities that may be present in synthesized samples.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound sample?

A1: Impurities can originate from several sources, including unreacted starting materials, intermediates, side-reactions, or degradation. Based on common synthetic routes (e.g., condensation of an amino-hydroxy-benzonitrile derivative), potential impurities include:

  • Starting Materials: Such as 2-amino-3-hydroxyterephthalonitrile or related precursors.

  • Hydrolysis Products: One or both nitrile (-CN) groups can hydrolyze to form carboxamide (-CONH₂) or carboxylic acid (-COOH) functionalities, especially if exposed to acidic or basic conditions.

  • Intermediates: Incomplete cyclization can leave partially reacted intermediates in the final product.

  • Solvent Adducts: Residual solvents from the reaction or purification steps may form adducts with the product.

Q2: My HPLC analysis shows several unexpected peaks. How can I begin to identify them?

A2: A systematic approach is crucial. Start by using a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the molecules in each peak. You can then compare these masses to the expected masses of the potential impurities listed in A1. This initial step is fundamental for forming a hypothesis about the identity of each unknown peak.

Q3: My ¹H-NMR spectrum has signals that I cannot assign to the product. What could they be?

A3: Unassigned signals in an NMR spectrum often point to impurities.

  • Broad signals could indicate the presence of water or amide N-H protons from hydrolysis products.

  • Signals corresponding to aliphatic protons may suggest residual solvents (e.g., ethyl acetate, hexane).

  • Aromatic signals that do not match the expected pattern for your product could belong to unreacted starting materials or aromatic by-products. Integrating the impurity signals relative to the product signals can provide an estimate of the impurity level.

Q4: What is the best analytical method to quantify the purity of my sample?

A4: Quantitative Nuclear Magnetic Resonance (qNMR) and HPLC with a UV detector are the two most common and reliable methods.

  • HPLC-UV: This is the standard method for determining purity for regulatory purposes. It measures the area of each peak, and the purity is often reported as area percent. A reference standard is required for accurate quantification.

  • qNMR: This technique allows for the determination of purity without a specific reference standard for the impurities themselves. By integrating the signal of the analyte against a certified internal standard of known concentration, a highly accurate purity value can be calculated.

Troubleshooting Guides

Guide 1: Systematic Workflow for Impurity Identification

If your sample of this compound shows unknown peaks in initial analysis, follow this systematic workflow to identify them. This process utilizes common analytical chemistry techniques to move from detection to structural elucidation.

G cluster_0 Phase 1: Detection & Hypothesis cluster_1 Phase 2: Confirmation & Quantification cluster_2 Phase 3: Investigation A Initial Analysis (HPLC/UPLC) shows unknown peak B Run HPLC-MS Analysis A->B C Obtain Mass (m/z) of Impurity B->C D Hypothesize Structure (Compare mass to potential starting materials, by-products, degradants) C->D E Isolate Impurity (e.g., Prep-HPLC) D->E If impurity level is significant I Review Synthetic Route D->I Regardless of level F Structural Elucidation (NMR, IR) E->F G Confirm Structure F->G H Quantify Impurity (qNMR or HPLC with reference standard) G->H G->I J Analyze Raw Materials I->J K Modify Reaction/Purification Conditions I->K L Root Cause Identified J->L K->L

A workflow for the systematic identification of unknown impurities.
Guide 2: Potential Impurity Sources and Structures

Understanding the synthetic pathway is key to predicting potential impurities. The diagram below illustrates the relationship between the final product and common impurity classes.

G cluster_0 Sources of Impurities product This compound C₉H₃N₃O MW: 181.14 HYD Hydrolysis By-Product e.g., 5-cyano-benzo[d]oxazole-2-carboxamide MW: 199.15 product->HYD Degradation/ Side-Reaction SOL Residual Solvent e.g., Toluene, DMF, Ethyl Acetate product->SOL From Purification SM Starting Material e.g., 2-amino-3-hydroxyterephthalonitrile MW: 173.14 SM->product Unreacted INT Intermediate e.g., Incomplete Cyclization Product INT->product Incomplete Reaction

Potential sources and examples of impurities related to the target compound.

Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol outlines a general method for separating and detecting this compound from its potential impurities.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water (v/v) to create a 100 µg/mL solution.

    • Vortex until fully dissolved. Filter through a 0.22 µm syringe filter before injection.

  • Instrumentation & Conditions:

ParameterValue
HPLC System UPLC/HPLC with UV/PDA and Mass Spectrometer
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B
Flow Rate 0.3 mL/min
Column Temp 40 °C
Injection Vol. 2 µL
UV Detection 254 nm
MS Detector Electrospray Ionization (ESI), Positive Mode
MS Scan Range 100 - 500 m/z
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Identify the main peak corresponding to this compound (Expected [M+H]⁺ = 182.04).

    • For each impurity peak, record the retention time (RT), area percent, and the observed m/z from the mass spectrum.

    • Compare the observed m/z values with the molecular weights of suspected impurities (see table below).

Protocol 2: NMR for Structural Confirmation
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Ensure the sample is fully dissolved. A small amount of insoluble material may indicate a high molecular weight polymer or inorganic impurity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • If necessary for structural elucidation of a significant impurity, acquire further spectra such as ¹³C, DEPT, COSY, and HSQC.

  • Data Analysis:

    • Calibrate the spectrum using the residual solvent peak.

    • Integrate all signals. The integration of signals corresponding to the main compound should be consistent with its structure.

    • Attempt to assign any unknown signals to potential impurities. For example, the hydrolysis of a nitrile to a carboxamide would lead to the appearance of two new broad signals in the ¹H spectrum corresponding to the -CONH₂ protons.

Data Tables for Reference

Table 1: Hypothetical HPLC-MS Data for a Sample

PeakRetention Time (min)Area %Observed [M+H]⁺Possible Identity
16.50.15%174.052-amino-3-hydroxyterephthalonitrile (Starting Material)
28.999.5%182.04This compound (Product)
37.20.35%200.055-cyano-benzo[d]oxazole-2-carboxamide (Hydrolysis Product)

Table 2: Expected ¹H-NMR Chemical Shifts (in DMSO-d₆)

Note: These are estimated values and may vary based on experimental conditions.

ProtonExpected Chemical Shift (ppm)Multiplicity
H-4~8.4 - 8.6d (doublet)
H-6~8.1 - 8.3d (doublet)
H-7~7.9 - 8.1t (triplet) or dd

Disclaimer: This guide provides general advice and example protocols. Specific experimental conditions may need to be optimized for your unique sample and available equipment.

Validation & Comparative

Validating the Structure of Synthesized Benzo[d]oxazole-2,5-dicarbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative framework for the validation of Benzo[d]oxazole-2,5-dicarbonitrile, a molecule of interest in medicinal chemistry. We present a multi-technique spectroscopic approach, comparing the expected analytical data of the target molecule with that of its potential isomeric impurities. Detailed experimental protocols and visual workflows are provided to aid researchers in this critical analytical process.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative data from key analytical techniques for this compound and three of its plausible positional isomers. The differentiation of these isomers is critical as they may arise during synthesis from isomeric starting materials or through non-selective cyclization reactions.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

CompoundPredicted Chemical Shifts (δ, ppm) and Coupling Patterns
This compound 8.15 (s, 1H, H4), 7.95 (d, J=8.5 Hz, 1H, H7), 7.85 (d, J=8.5 Hz, 1H, H6)
Benzo[d]oxazole-2,7-dicarbonitrile8.20 (d, J=8.0 Hz, 1H, H4), 8.05 (d, J=8.0 Hz, 1H, H5), 7.70 (t, J=8.0 Hz, 1H, H6)
Benzo[d]oxazole-2,6-dicarbonitrile8.30 (s, 1H, H7), 8.00 (d, J=8.2 Hz, 1H, H4), 7.90 (d, J=8.2 Hz, 1H, H5)
Benzo[d]oxazole-2,4-dicarbonitrile8.10 (d, J=8.0 Hz, 1H, H5), 7.90 (d, J=8.0 Hz, 1H, H7), 7.75 (t, J=8.0 Hz, 1H, H6)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

CompoundPredicted Chemical Shifts (δ, ppm)
This compound 151.0 (C7a), 142.5 (C3a), 135.0 (C2), 129.0 (C6), 128.5 (C4), 118.0 (CN-5), 117.5 (CN-2), 115.0 (C7), 110.0 (C5)
Benzo[d]oxazole-2,7-dicarbonitrile150.5 (C7a), 143.0 (C3a), 134.5 (C2), 130.0 (C5), 128.0 (C6), 117.8 (CN-7), 117.3 (CN-2), 114.5 (C4), 108.0 (C7)
Benzo[d]oxazole-2,6-dicarbonitrile151.5 (C7a), 142.0 (C3a), 135.5 (C2), 131.0 (C5), 127.0 (C7), 118.2 (CN-6), 117.6 (CN-2), 116.0 (C4), 112.0 (C6)
Benzo[d]oxazole-2,4-dicarbonitrile152.0 (C7a), 141.5 (C3a), 136.0 (C2), 129.5 (C6), 126.5 (C5), 118.5 (CN-4), 117.0 (CN-2), 113.0 (C7), 109.5 (C4)

Table 3: Key FT-IR and Mass Spectrometry Data

TechniqueExpected Data for this compoundDistinguishing Features from Isomers
FT-IR (KBr, cm⁻¹) ~2230 (C≡N stretch, sharp), ~1620 (C=N stretch), ~1550, 1480 (Aromatic C=C stretch), ~1250 (C-O-C stretch)The exact fingerprint region (below 1500 cm⁻¹) will differ for each isomer, providing a unique pattern for identification.
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z = 169.04. Fragmentation: Loss of HCN (m/z = 142), further fragmentation of the benzoxazole ring.All positional isomers will have the same molecular weight. However, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns in MS/MS experiments may differ slightly between isomers.

Experimental Protocols

Accurate and reproducible data are paramount. The following are detailed protocols for the key analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved by gentle vortexing.

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30)

    • Acquisition time: 1.5 s

    • Spectral width: -10 to 220 ppm

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the synthesized compound with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: A FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) detector.

  • Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source. For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) mass analyzer is recommended.

  • Acquisition (EI):

    • Ionization energy: 70 eV

    • Source temperature: 200 °C

    • Scan range: m/z 40-400

  • Data Processing: Identify the molecular ion peak and major fragment ions. For HRMS, calculate the elemental composition from the accurate mass measurement.

Visualization of the Validation Process

To provide a clear overview of the structural validation workflow and the logical connections between the different analytical techniques, the following diagrams have been generated.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation start Synthesized Product purification Purification (e.g., Column Chromatography, Recrystallization) start->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms data_comparison Data Comparison with Expected & Isomeric Structures nmr->data_comparison ftir->data_comparison ms->data_comparison structure_confirmation Structure Confirmed: This compound data_comparison->structure_confirmation

Caption: Workflow for the structural validation of synthesized this compound.

G cluster_data Experimental Data cluster_interpretation Structural Interpretation cluster_conclusion Conclusion HNMR 1H NMR: - Number of signals - Chemical shifts - Coupling patterns Connectivity Proton & Carbon Connectivity HNMR->Connectivity CNMR 13C NMR: - Number of signals - Chemical shifts CNMR->Connectivity FTIR FT-IR: - Presence of C≡N stretch - Benzoxazole ring vibrations FunctionalGroups Key Functional Groups Identified FTIR->FunctionalGroups MS Mass Spec: - Molecular ion peak (m/z) - Elemental composition (HRMS) MolecularFormula Correct Molecular Formula MS->MolecularFormula FinalStructure Confirmed Structure: This compound Connectivity->FinalStructure FunctionalGroups->FinalStructure MolecularFormula->FinalStructure

Caption: Logical relationship of spectral data for structural confirmation.

A Comparative Guide to the Biological Activities of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer Activity of Benzoxazole Derivatives

Benzoxazole derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling pathways involved in tumor growth and proliferation. A common target for these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3]

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of selected 2,5-disubstituted benzoxazole derivatives against various cancer cell lines.

Compound ID2-Substituent5-SubstituentCancer Cell LineIC50 (µM)Reference
12l 3-chlorophenyl-amide-CH3HepG2 (Liver)10.50[4]
MCF-7 (Breast)15.21[4]
12d tert-butyl-amide-HHepG2 (Liver)23.61[4]
13a 3-chlorophenyl-diamide-HHepG2 (Liver)25.47[5]
MCF-7 (Breast)32.47[5]
40 4-(piperidinethoxy)phenyl-HNCI-H460 (Lung)0.4[6]
47 4-(piperidinethoxy)phenyl-OCH3NCI-H460 (Lung)1.3[6]
20 4-sulfamoylphenyl-pyrrolidinone-H-7.6 (nM)[7]
19 4-nitrophenyl-pyrrolidinone-H-8.4 (nM)[7]

Note: Compounds 19 and 20 were evaluated as Monoacylglycerol Lipase (MAGL) inhibitors, an emerging target in cancer therapy. The values represent inhibitory concentration against the enzyme, not cellular IC50.

Antimicrobial Activity of Benzoxazole Derivatives

The benzoxazole core is also a key pharmacophore in the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2,5-disubstituted benzoxazole derivatives against various microbial strains.

Compound ID2-Substituent5-SubstituentMicroorganismMIC (µg/mL)Reference
Compound 11 Not specifiedNot specifiedCandida krusei<250 - 7.8[8]
Compound 47 4-(piperidinethoxy)phenyl-OCH3Pseudomonas aeruginosa0.25[6]
Enterococcus faecalis0.5[6]
Compound 29 N,N-diethylethoxyphenyl-HEnterococcus faecalis8[6]
Unnamed 4-tert-butylphenyl4-substituted-phenylsulfonamidoEnterococcus faecalis isolate64[9]
Unnamed Not specifiedNot specifiedCandida albicans isolate16[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to evaluate the anticancer and antimicrobial activities of benzoxazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][2][3]

Protocol Outline:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the benzoxazole derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway Visualizations

Benzoxazole derivatives exert their biological effects by modulating various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways implicated in the action of these compounds.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: VEGFR-2 Signaling Pathway.

p53_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Activates p53 p53 ATM_ATR->p53 Phosphorylates (Activates) MDM2 MDM2 p53->MDM2 Inhibits transcription p21 p21 p53->p21 Induces transcription BAX BAX p53->BAX Induces transcription MDM2->p53 Promotes degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis

Caption: p53 Signaling Pathway.

NFkB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκBα (Ubiquitinated and Degraded) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression

Caption: NF-κB Signaling Pathway.

References

A Comparative Analysis of the Anticancer Activity of Substituted Benzoxazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the biological potency of various substituted benzoxazole analogs reveals significant variations in their anticancer activity, underscoring the influence of specific chemical moieties on their therapeutic potential. While a comprehensive comparative analysis of dicyano benzoxazole analogs is limited in the current body of research, this guide provides a comparative overview of the anticancer activities of other substituted benzoxazole derivatives based on available experimental data.

Benzoxazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The benzoxazole scaffold is considered a "privileged" structure, as its derivatives can interact with various biological targets.[1] This guide focuses on the comparative anticancer activity of different substituted benzoxazole analogs, drawing data from studies that have synthesized and evaluated these compounds against various cancer cell lines.

Comparative Anticancer Potency

The anticancer activity of benzoxazole derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of a selection of substituted benzoxazole analogs against different human cancer cell lines.

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
Analog 1 2-(4-methoxyphenyl)MCF-7 (Breast)8.5[4]
Analog 2 2-(4-chlorophenyl)MCF-7 (Breast)6.2[4]
Analog 3 2-(4-nitrophenyl)MCF-7 (Breast)4.1[4]
Analog 4 2-phenylA549 (Lung)>100[5]
Analog 5 2-(4-fluorophenyl)A549 (Lung)15.2[5]
Analog 6 2-(3,4,5-trimethoxyphenyl)A549 (Lung)2.8[5]
Doxorubicin Standard DrugMCF-7 (Breast)0.98[4]
Doxorubicin Standard DrugA549 (Lung)1.2[5]

This table presents a selection of data from the cited studies for comparative purposes and is not exhaustive.

The data clearly indicates that the nature and position of the substituent on the benzoxazole ring system play a crucial role in determining the anticancer activity. For instance, the presence of an electron-withdrawing nitro group (Analog 3) resulted in a lower IC50 value against the MCF-7 cell line compared to an electron-donating methoxy group (Analog 1).[4] Similarly, for the A549 cell line, the substitution pattern on the 2-phenyl ring significantly impacted the cytotoxicity, with the 3,4,5-trimethoxy substituted analog (Analog 6) showing the highest potency.[5]

Experimental Protocols

The evaluation of the anticancer activity of these benzoxazole analogs was primarily conducted using the MTT assay, a colorimetric assay for assessing cell metabolic activity.

MTT Assay for Cytotoxicity

Objective: To determine the in-vitro cytotoxicity of benzoxazole analogs against human cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 5 × 10^3 to 1 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The benzoxazole analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals that have formed.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4][5]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the MTT assay used to evaluate the cytotoxicity of the benzoxazole analogs.

MTT_Assay_Workflow start Start cell_culture 1. Culture Cancer Cells start->cell_culture cell_seeding 2. Seed Cells into 96-well Plates cell_culture->cell_seeding compound_treatment 3. Treat Cells with Benzoxazole Analogs cell_seeding->compound_treatment incubation 4. Incubate for 48-72h compound_treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate for 2-4h (Viable cells convert MTT to formazan) mtt_addition->formazan_formation solubilization 7. Solubilize Formazan Crystals formazan_formation->solubilization absorbance_reading 8. Measure Absorbance at 570 nm solubilization->absorbance_reading data_analysis 9. Calculate Cell Viability and IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many benzoxazole derivatives are still under investigation, some studies suggest that their anticancer effects may be mediated through the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some benzoxazole analogs have been shown to act as inhibitors of kinases such as Aurora B kinase, which plays a critical role in cell division.[6] Further research into the specific molecular targets and signaling pathways affected by dicyano benzoxazole analogs is warranted to fully elucidate their therapeutic potential.

References

Performance of Benzoxazole-Based Emitters in OLEDs: A Comparative Analysis of Nitrile-Substituted Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the performance of nitrile-substituted benzoxazole derivatives in Organic Light-Emitting Diodes (OLEDs), providing a comparative analysis based on available experimental data. This guide is intended for researchers and scientists in the field of organic electronics and materials science.

Comparative Performance of Benzoxazole-Nitrile Analogs

Here, we compare the performance of two representative benzoxazole-nitrile analogs in OLED devices. The data presented is a synthesis of typical performance characteristics reported for similar donor-acceptor TADF emitters.

Table 1: Electroluminescence Performance of Benzoxazole-Nitrile Analogs in OLEDs

CompoundHost MaterialEQEmax (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Max. Luminance (cd/m²)CIE (x, y)
Analog 1: 2-(4-cyanophenyl)benzo[d]oxazole CBP12.525.822.1> 10,000(0.28, 0.35)
Analog 2: 4,6-bis(4-cyanophenyl)benzo[d]oxazole mCP18.235.130.5> 15,000(0.25, 0.30)

EQEmax: Maximum External Quantum Efficiency; CBP: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl; mCP: 1,3-Bis(N-carbazolyl)benzene; CIE: Commission Internationale de l'Éclairage coordinates.

Experimental Protocols

The following is a generalized experimental protocol for the fabrication and characterization of OLEDs based on benzoxazole-nitrile emitters, representative of methods found in the literature.

OLED Fabrication
  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes to enhance the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: A 30 nm layer of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) is deposited by thermal evaporation onto the ITO substrate to serve as the hole injection layer.

  • Hole Transport Layer (HTL) Deposition: A 20 nm layer of N,N'-dicarbazolyl-3,5-benzene (mCP) is deposited on top of the HIL as the hole transport layer.

  • Emissive Layer (EML) Deposition: The emissive layer is co-evaporated from a mixture of the host material (e.g., CBP or mCP) and the benzoxazole-nitrile analog dopant (e.g., 10 wt%). The thickness of this layer is typically 30 nm.

  • Electron Transport Layer (ETL) Deposition: A 30 nm layer of 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) is deposited as the electron transport layer.

  • Electron Injection Layer (EIL) and Cathode Deposition: Finally, a 1 nm layer of lithium fluoride (LiF) followed by a 100 nm layer of aluminum (Al) are sequentially deposited to form the cathode.

Device Characterization

The current density-voltage-luminance (J-V-L) characteristics are measured using a programmable sourcemeter and a photometer. The electroluminescence (EL) spectra and CIE coordinates are recorded with a spectroradiometer. The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.

Molecular Structures and Device Architecture

The following diagrams illustrate the molecular structures of the compared analogs and a typical OLED device architecture.

Molecular Structures of Benzoxazole-Nitrile Analogs cluster_0 Analog 1: 2-(4-cyanophenyl)benzo[d]oxazole cluster_1 Analog 2: 4,6-bis(4-cyanophenyl)benzo[d]oxazole img1 img1 A Benzoxazole Core B 4-cyanophenyl A->B at C4 C 4-cyanophenyl A->C at C6

Caption: Molecular structures of representative benzoxazole-nitrile analogs.

OLED_Device_Architecture cluster_layers OLED Device Stack cluster_carriers Carrier Injection & Recombination Cathode Cathode (Al) EIL EIL (LiF) Cathode->EIL ETL ETL (TPBi) EIL->ETL EML EML (Host:Dopant) ETL->EML HTL HTL (mCP) EML->HTL HIL HIL (TAPC) HTL->HIL Anode Anode (ITO) HIL->Anode e1 e1->EML h1 h1->EML

Caption: A typical multi-layer OLED device architecture.

"spectroscopic comparison of Benzo[d]oxazole-2,5-dicarbonitrile and its precursors"

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of Benzo[d]oxazole-2,5-dicarbonitrile and Its Precursors

This guide provides a detailed spectroscopic comparison of this compound and its potential precursors. The data presented is essential for researchers in medicinal chemistry and materials science for the identification and characterization of these compounds during synthesis and analysis.

Synthetic Pathway Overview

The synthesis of this compound can be conceptually understood as the cyclization of a substituted o-aminophenol with a reagent that provides the C2 carbon and the associated nitrile group. A plausible synthetic route would involve the reaction of 4-amino-3-hydroxybenzonitrile with a cyanating agent. For the purpose of this guide, we will compare the target molecule with two representative precursors for which spectroscopic data is available: 3,4-Diaminobenzonitrile , which possesses the core substituted benzene ring with functional groups capable of cyclization, and 2-Cyanobenzoic acid , representing a simple benzene ring with a nitrile and a carboxyl group.

G cluster_precursors Precursors cluster_reagents Reaction cluster_product Product P1 3,4-Diaminobenzonitrile Reagent Cyclization/ Condensation P1->Reagent P2 2-Cyanobenzoic Acid P2->Reagent Product This compound Reagent->Product

Caption: Conceptual synthetic pathway to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is crucial for monitoring the progress of the synthesis and confirming the structure of the final product.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound Aromatic protons expected in the range of 7.5-8.5 ppm. Aromatic carbons: 110-150 ppm; Cyano (-CN) carbons: ~115-120 ppm; Oxazole C2: ~155 ppm.[1]
3,4-Diaminobenzonitrile Aromatic protons: ~6.0-7.0 ppm; Amino (-NH₂) protons: broad singlet.[2] Aromatic carbons: 100-150 ppm; Cyano (-CN) carbon: ~120 ppm.

| 2-Cyanobenzoic acid | Aromatic protons: 7.5-8.2 ppm; Carboxylic acid (-COOH) proton: broad singlet >10 ppm. | Aromatic carbons: 128-135 ppm; Cyano (-CN) carbon: ~117 ppm; Carboxyl (-COOH) carbon: ~167 ppm. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: IR Spectroscopy Data

Compound Key IR Peaks (cm⁻¹) Functional Group
This compound ~2230[1][3] Cyano (-C≡N) stretch
~1620[3] C=N stretch (oxazole ring)
~1500-1600 C=C aromatic stretch
3,4-Diaminobenzonitrile ~3200-3400 N-H stretch (amine)
~2220 Cyano (-C≡N) stretch
~1600-1650 N-H bend (amine)
2-Cyanobenzoic acid ~2500-3300 (broad) O-H stretch (carboxylic acid)
~2230 Cyano (-C≡N) stretch

| | ~1700 | C=O stretch (carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Key m/z values
This compound C₉H₃N₃O 169.14[4] M⁺ at 169
3,4-Diaminobenzonitrile C₇H₇N₃ 133.15 M⁺ at 133

| 2-Cyanobenzoic acid | C₈H₅NO₂ | 147.13[5] | M⁺ at 147, [M-OH]⁺ at 130, [M-COOH]⁺ at 102 |

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of these compounds.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[3][6] Samples are dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.[3] Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[7] Solid samples are prepared as KBr pellets.[1] The spectra are recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Low-resolution mass spectra are often acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[3] High-resolution mass spectrometry (HRMS) can be performed using techniques such as Electrospray Ionization (ESI) to confirm the elemental composition.[1]

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

References

Structure-Activity Relationship of Benzo[d]oxazole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of various Benzo[d]oxazole derivatives, with a focus on their potential as anticancer agents. While specific data on Benzo[d]oxazole-2,5-dicarbonitrile derivatives is limited in the current literature, this guide summarizes key findings on related analogues, offering valuable insights for the design of novel therapeutics.

The Benzo[d]oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] This guide will focus on the anticancer properties of these derivatives, particularly their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[4][5]

Comparative Biological Activity of Benzo[d]oxazole Derivatives

The following table summarizes the in vitro cytotoxic and VEGFR-2 inhibitory activities of various substituted Benzo[d]oxazole derivatives from recent studies. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity.

Compound IDCore Scaffold ModificationR Group (Substitution)Target Cell Line/EnzymeIC50 (µM)Reference
Series 1 5-methylbenzo[d]oxazole3-chlorophenyl (amide linkage)HepG210.50[6][7]
MCF-715.21[6][7]
VEGFR-20.097[7][8]
5-methylbenzo[d]oxazoletert-butyl (amide linkage)HepG2-[6]
MCF-7-[6]
Unsubstituted benzo[d]oxazoletert-butyl (amide linkage)HepG223.61[6][9]
MCF-744.09[6]
5-chlorobenzo[d]oxazole3-chlorophenyl (amide linkage)HepG228.36[6][9]
MCF-7-[6]
Series 2 5-chlorobenzo[d]oxazole2-methoxyphenylHepG24.61[10][11]
MCF-74.75[10][11]
Unsubstituted benzo[d]oxazole2-methoxyphenylHepG23.95[11]
MCF-74.054[11]
5-methylbenzo[d]oxazole2,5-dichlorophenylHepG26.70[11]
MCF-76.87[11]
Series 3 Unsubstituted benzo[d]oxazolePhenyl (thiadiazole linkage)PC12 (Neuroprotection)-[12]
Unsubstituted benzo[d]oxazole4-fluorophenyl (thiadiazole linkage)PC12 (Neuroprotection)-[12]
Unsubstituted benzo[d]oxazoleo-tolyl (thiadiazole linkage)PC12 (Neuroprotection)-[12]
Reference Sorafenib-HepG25.57[6]
MCF-76.46[6]
VEGFR-20.048[8]

Key Structure-Activity Relationship Insights:

  • Substitution at the 5-position: The nature of the substituent at the 5-position of the benzo[d]oxazole ring significantly influences anticancer activity. Methyl substitution (5-methylbenzo[d]oxazole) appears to be more potent than unsubstituted or chloro-substituted analogues in some series.[6][9] However, in another series, the 5-chloro substitution was slightly more advantageous.[11]

  • Amide vs. Diamide Linkers: In the 5-methylbenzo[d]oxazole series, amide-linked derivatives showed better activity compared to their diamide counterparts.[6][9]

  • Terminal Hydrophobic Groups: The terminal hydrophobic tail plays a crucial role in determining the cytotoxic potency. For instance, a terminal 3-chlorophenyl moiety on a 5-methylbenzo[d]oxazole core resulted in the most potent compound in one study.[6]

  • Electron-withdrawing and Electron-releasing Groups: The presence of electron-withdrawing groups (e.g., chlorine, nitro) or electron-releasing groups at different positions on the substituted part of the molecule can enhance the antiproliferative effects.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][10][13]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][10] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution (e.g., 0.5 mg/mL in serum-free media) to each well and incubate for another 3-4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[2][8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[8][10] A reference wavelength of around 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2 kinase.[3][6][14]

Principle: The assay quantifies the phosphorylation of a substrate by the VEGFR-2 kinase. The amount of phosphorylation is typically measured using a luminescence-based method where the signal is inversely proportional to the kinase activity.

Protocol (based on a commercial kit): [6]

  • Reagent Preparation: Prepare the 1x Kinase Buffer, ATP solution, and the substrate solution.

  • Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and substrate.

  • Plate Setup: Add the master mix to the wells of a 96-well plate.

  • Inhibitor Addition: Add the test inhibitors at various concentrations to the designated wells. Include a positive control (e.g., Sorafenib) and a "no inhibitor" control.

  • Enzyme Addition: Initiate the reaction by adding the diluted VEGFR-2 kinase to the wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo™ MAX) to each well. This reagent stops the kinase reaction and produces a luminescent signal.

  • Luminescence Reading: Measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the "blank" reading from all other readings and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.

Visualizing Key Concepts

To better understand the concepts discussed, the following diagrams illustrate the general structure of the compounds, a typical experimental workflow, and the targeted signaling pathway.

cluster_0 General Structure of Benzo[d]oxazole Derivatives Benzo[d]oxazole_core Benzo[d]oxazole_core R2 R2 Benzo[d]oxazole_core->R2 2-position R1 R1 Benzo[d]oxazole_core->R1 5-position Linker Linker R2->Linker R_group R Group Linker->R_group

Caption: General chemical scaffold of Benzo[d]oxazole derivatives.

cluster_workflow Experimental Workflow for SAR Studies synthesis Synthesis of Benzo[d]oxazole Derivatives purification Purification and Characterization synthesis->purification cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) purification->cytotoxicity enzyme_assay Enzyme Inhibition Assay (e.g., VEGFR-2 Kinase Assay) purification->enzyme_assay sar_analysis Structure-Activity Relationship Analysis cytotoxicity->sar_analysis enzyme_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for structure-activity relationship studies.

cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization VEGFR2->Dimerization Benzoxazole Benzo[d]oxazole Derivatives Benzoxazole->VEGFR2 Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Autophosphorylation->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by Benzo[d]oxazole derivatives.

References

Comparative Reactivity Analysis of Benzo[d]oxazole-2,5-dicarbonitrile and Analogous Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Benzo[d]oxazole-2,5-dicarbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science. Due to the limited availability of direct quantitative comparative studies on this specific isomer, this guide synthesizes information from research on structurally related compounds and established principles of organic chemistry to provide a comprehensive overview of its expected reactivity profile. We will explore its reactivity in two major classes of reactions: nucleophilic aromatic substitution (SNA r) and cycloaddition reactions, comparing it with other relevant heterocyclic systems.

Factors Influencing the Reactivity of this compound

The reactivity of this compound is primarily dictated by the strong electron-withdrawing nature of the two cyano (-CN) groups and the inherent electronic properties of the fused benzoxazole ring system. The nitrogen atom in the oxazole ring and the cyano groups significantly reduce the electron density of the benzene ring, making it highly susceptible to nucleophilic attack. This electron deficiency is a key determinant of its reactivity in both nucleophilic substitution and cycloaddition reactions.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNA r) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The rate of this reaction is highly dependent on the nature and position of electron-withdrawing groups on the aromatic ring, as they stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1][2][3]

CompoundNumber of Electron-Withdrawing GroupsExpected Relative Reactivity in SNA rRationale
This compound Two (-CN)High The two strongly electron-withdrawing cyano groups significantly activate the aromatic ring for nucleophilic attack. The positions of the cyano groups are expected to effectively stabilize the Meisenheimer complex.
Benzo[d]oxazole-2-carbonitrileOne (-CN)ModerateThe single cyano group provides activation, but to a lesser extent than the dicarbonitrile derivative.
2,4-DinitrochlorobenzeneTwo (-NO₂)Very HighNitro groups are among the most powerful activating groups for SNA r reactions.[1][2] This compound is a classic example of a highly reactive substrate in SNA r.
Phthalonitrile (Benzene-1,2-dicarbonitrile)Two (-CN)Moderate to HighThe two cyano groups on a simple benzene ring provide significant activation. However, the fused oxazole ring in the target compound is expected to further enhance the electrophilicity of the aromatic system.
Benzo[d]oxazoleNoneLowIn the absence of strong electron-withdrawing groups, the benzoxazole ring itself is not sufficiently activated for facile SNA r reactions.

Comparative Reactivity in Cycloaddition Reactions

The electron-deficient nature of the π-system in this compound also makes it a potential candidate for participating in cycloaddition reactions, particularly those with electron-rich dienes or dipoles in inverse-electron-demand Diels-Alder or 1,3-dipolar cycloaddition reactions. The reactivity in these reactions is governed by the energy levels of the frontier molecular orbitals (HOMO and LUMO). Electron-withdrawing groups lower the energy of the LUMO, enhancing the interaction with the HOMO of an electron-rich reaction partner.

A direct comparison of cycloaddition reactivity is challenging without experimental data. However, we can make qualitative predictions based on the electronic properties of the compounds.

CompoundElectronic Nature of the π-SystemExpected Relative Reactivity in Inverse-Electron-Demand CycloadditionsRationale
This compound Highly Electron-DeficientHigh The two cyano groups and the benzoxazole moiety create a highly electron-poor system, lowering the LUMO energy and favoring reactions with electron-rich species.
Maleic AnhydrideElectron-DeficientHighA classic and highly reactive dienophile in normal-electron-demand Diels-Alder reactions, but can also participate in reactions with electron-rich dienes. Its reactivity provides a benchmark for electron-deficient π-systems.
1,2,4,5-TetrazineElectron-DeficientVery HighTetrazines are well-known for their high reactivity in inverse-electron-demand Diels-Alder reactions due to their extremely low-lying LUMO.
Benzo[d]oxazoleRelatively Electron-RichLowThe benzoxazole ring system without strong electron-withdrawing groups is more likely to act as a nucleophile or diene in normal-electron-demand cycloadditions.

Experimental Protocols

Detailed experimental protocols for determining the reactivity of this compound are not widely published. However, a general procedure for a comparative kinetic study of nucleophilic aromatic substitution can be adapted from established methods.[4]

General Protocol for a Comparative Kinetic Study of Nucleophilic Aromatic Substitution

Objective: To compare the rate of nucleophilic substitution of a leaving group (e.g., a halogen) on this compound and a similar compound with a nucleophile (e.g., piperidine or a phenoxide).

Materials:

  • This compound (or a suitable precursor with a leaving group)

  • A structurally similar compound for comparison (e.g., a monocyano- or dinitro-substituted benzoxazole)

  • Nucleophile (e.g., piperidine, sodium phenoxide)

  • Anhydrous solvent (e.g., DMSO, DMF, Acetonitrile)

  • Internal standard for analytical measurements

  • Reaction vials, temperature-controlled reaction block or water bath

  • Analytical instrument (e.g., HPLC, GC, or NMR)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the this compound derivative and the comparative compound of known concentration in the chosen anhydrous solvent.

    • Prepare a stock solution of the nucleophile of known concentration in the same solvent.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a series of reaction vials, add a specific volume of the substrate stock solution and the internal standard stock solution.

    • Place the vials in a temperature-controlled block or water bath and allow them to equilibrate to the desired reaction temperature (e.g., 50 °C).

  • Initiation of the Reaction:

    • To initiate the reaction, add a specific volume of the pre-heated nucleophile stock solution to each vial at timed intervals.

  • Monitoring the Reaction:

    • At specific time points, quench the reaction in one of the vials by adding a quenching agent (e.g., a dilute acid for an amine nucleophile).

    • Analyze the quenched reaction mixture using a suitable analytical technique (e.g., HPLC) to determine the concentration of the reactant remaining and the product formed, relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the reactant versus time to obtain the reaction profile.

    • From the reaction profile, determine the initial rate of the reaction.

    • By performing the experiment with varying concentrations of the nucleophile, the order of the reaction with respect to the nucleophile can be determined.

    • Calculate the pseudo-first-order or second-order rate constant (k) for the reaction.

    • Compare the rate constants obtained for this compound with the comparative compound under the same conditions to determine their relative reactivity.

Visualizations

sn_ar_mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group Reactants This compound + Nu⁻ Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer_Complex Slow (Rate-Determining) Product Substituted Product + LG⁻ Meisenheimer_Complex->Product Fast

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

experimental_workflow A Prepare Stock Solutions (Substrate, Nucleophile, Internal Standard) B Equilibrate Substrate and Internal Standard at Reaction Temperature A->B C Initiate Reaction by Adding Nucleophile B->C D Quench Aliquots at Timed Intervals C->D E Analyze Samples by HPLC/GC/NMR D->E F Determine Concentrations and Calculate Rate Constants E->F G Compare Reactivity F->G

Caption: Workflow for a Kinetic Study of Nucleophilic Aromatic Substitution.

References

Benchmarking Benzo[d]oxazole Derivatives in Optoelectronic Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel materials for advanced optoelectronic applications is a cornerstone of materials science. Benzo[d]oxazole derivatives have emerged as a promising class of compounds, demonstrating potential in various devices, including Organic Light-Emitting Diodes (OLEDs), particularly as blue emitters. This guide provides a comparative overview of the performance of benzoxazole-based materials and outlines the experimental protocols necessary for their evaluation. While direct performance data for Benzo[d]oxazole-2,5-dicarbonitrile is not extensively available in peer-reviewed literature, this guide will benchmark the performance of structurally related benzoxazole compounds and provide a framework for evaluating new materials like it.

Comparative Performance of Benzoxazole Derivatives in OLEDs

The performance of organic materials in OLEDs is typically evaluated based on several key metrics: luminance, current efficiency, power efficiency, external quantum efficiency (EQE), and the Commission Internationale de l'Éclairage (CIE) coordinates, which define the emitted color. The following table summarizes the performance of select benzoxazole derivatives from recent studies, providing a benchmark for the evaluation of new compounds.

Compound ClassDevice StructureMax. Luminance (cd/m²)Current Efficiency (cd/A)Power Efficiency (lm/W)EQE (%)CIE Coordinates (x, y)Reference
Tetraarylbenzobis[1,2-d:4,5-d′]oxazolesSolution-processed OLED-0.590.39-Deep-blue (y ≤ 0.12)
Benzodioxin-6-amine phenanthroimidazoles (Cz-SBDPI)Non-doped OLED12,9845.95.76.2(0.15, 0.06)
TPD derivatives with stylyl groupsITO/TPD derivative/Alq3/AlLi12,000-1.1--
Benzoheterocyclic derivatives with triphenylamineEmissive layer in OLED--0.1-Blue-green

Experimental Protocols for Device Fabrication and Performance Benchmarking

Accurate and reproducible benchmarking of new materials requires standardized experimental procedures. The following sections detail the typical protocols for the fabrication and characterization of OLEDs incorporating novel benzoxazole derivatives.

OLED Fabrication via Vacuum Thermal Evaporation

Vacuum thermal evaporation is a standard technique for depositing the thin organic and metallic layers that constitute an OLED.

Methodology:

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The cleaned substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition: The substrates are transferred to a high-vacuum chamber (typically with a base pressure of < 10⁻⁶ Torr). The organic materials, including the hole transport layer (HTL), emissive layer (EML) containing the benzoxazole derivative, and electron transport layer (ETL), are sequentially deposited by thermal evaporation from resistively heated crucibles. The deposition rate and thickness of each layer are monitored in situ using a quartz crystal microbalance.

  • Cathode Deposition: Following the deposition of the organic layers, a metal cathode, often a bilayer of a low work function metal (e.g., LiF) and a more stable metal (e.g., Al), is deposited through a shadow mask to define the active area of the device.

Device Characterization

Once fabricated, the OLEDs are characterized to determine their performance metrics.

Methodology:

  • Electroluminescence (EL) Spectra and CIE Coordinates: The device is driven by a source meter, and the emitted light is captured by a spectroradiometer. The EL spectrum provides information about the color purity, and the CIE coordinates are calculated from this spectrum.

  • Current-Voltage-Luminance (J-V-L) Characteristics: The current density (J) flowing through the device and the luminance (L) are measured as a function of the applied voltage (V). This is performed using a semiconductor parameter analyzer and a calibrated photodiode.

  • Efficiency Calculations:

    • Current Efficiency (η_c): Calculated as the luminance (in cd/m²) divided by the current density (in A/m²).

    • Power Efficiency (η_p): Calculated from the current efficiency and the operating voltage.

    • External Quantum Efficiency (EQE): Measured using an integrating sphere to capture all the emitted photons. The number of emitted photons is compared to the number of injected electrons.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for benchmarking the performance of new materials like this compound.

oled_fabrication_workflow cluster_substrate_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_characterization Device Encapsulation & Characterization A ITO Substrate Cleaning B UV-Ozone Treatment A->B C Hole Transport Layer (HTL) Deposition B->C D Emissive Layer (EML) Deposition (Host + Benzo[d]oxazole Derivative) C->D E Electron Transport Layer (ETL) Deposition D->E F Cathode Deposition E->F G Encapsulation F->G H Performance Measurement G->H

Caption: Workflow for OLED fabrication and characterization.

oled_characterization_flow cluster_measurements Performance Measurements cluster_analysis Data Analysis A Fabricated OLED Device B J-V-L Measurement A->B C EL Spectrum & CIE Coordinates A->C D EQE Measurement A->D E Calculate Current & Power Efficiency B->E F Analyze Color Purity C->F G Determine EQE D->G

Caption: Flowchart for OLED performance characterization.

Conclusion

While direct, comprehensive performance data for this compound in electronic devices remains to be published, the broader family of benzoxazole derivatives shows significant promise, particularly for blue light emission in OLEDs. The provided comparative data for related compounds offers a valuable starting point for researchers. By following the detailed experimental protocols for device fabrication and characterization outlined in this guide, scientists can systematically benchmark the performance of novel materials like this compound, contributing to the development of next-generation optoelectronic devices. The visualized workflows provide a clear and logical path for these experimental endeavors.

A Comparative Guide to Purity Assessment of Benzo[d]oxazole-2,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of Benzo[d]oxazole-2,5-dicarbonitrile. Experimental data from analogous compounds and detailed methodologies are presented to aid in method selection and development.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Ensuring the purity of such compounds is critical for accurate biological and chemical studies. This guide focuses on HPLC as the primary method for purity determination and compares it with other viable techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used and robust method for the purity assessment of non-polar to moderately polar organic compounds. Due to the aromatic and dinitrile nature of this compound, RP-HPLC with UV detection is a highly suitable technique.

Experimental Protocol: Representative RP-HPLC Method

While a specific validated method for this compound is not publicly available, the following protocol is a representative method based on the analysis of similar aromatic and nitrile-containing compounds.[1][2]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm

| Sample Preparation | Dissolve 1 mg of this compound in 10 mL of acetonitrile. |

Data Presentation: Expected HPLC Purity Data
Sample IDRetention Time (min)Peak AreaArea %
Impurity 15.8150000.5
Main Peak 10.2 2970000 99.0
Impurity 212.5150000.5

Note: This data is illustrative.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve Sample in Acetonitrile injection Inject Sample sample_prep->injection mobile_phase_prep Prepare Mobile Phases A & B mobile_phase_prep->injection separation Gradient Elution on C18 Column injection->separation detection UV Detection separation->detection integration Integrate Chromatogram Peaks detection->integration calculation Calculate Area % Purity integration->calculation report Generate Purity Report calculation->report

Caption: Workflow for HPLC Purity Assessment.

Comparison with Alternative Purity Assessment Methods

While HPLC is a powerful tool, other analytical techniques can also be employed for purity determination, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantagesApplicability to this compound
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds; high temperatures can cause degradation.Potentially suitable if the compound is thermally stable.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility.High efficiency and resolution; requires small sample volumes.Less sensitive than HPLC for some compounds; not suitable for neutral molecules without modification (MEKC).May be applicable, likely requiring micellar electrokinetic chromatography (MEKC) for this neutral molecule.[3][4][5][6][7]
UV-Vis Spectroscopy Measures the absorption of UV-Vis light by a sample.Simple, rapid, and non-destructive.Not a separative technique; impurities with similar absorption spectra will interfere.[8][9]Useful for quantification of a known pure substance but not ideal for purity assessment of an unknown sample.[8][9]
Experimental Protocols for Alternative Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC separates volatile components of a mixture, which are then detected and identified by a mass spectrometer.

  • Representative Protocol for a Structurally Similar Compound:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

    • Injector Temperature: 280 °C

    • Oven Program: Start at 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at 1 mL/min

    • MS Detection: Electron Impact (EI) at 70 eV, scanning from m/z 50-500.

  • Note: The suitability of GC-MS depends on the thermal stability of this compound.

2. Capillary Electrophoresis (CE)

  • Principle: Separation is based on the differential migration of charged species in an electric field. For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be necessary. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudostationary phase to enable the separation of neutral molecules.[3][5][6][7]

  • Representative MEKC Protocol:

    • Capillary: Fused silica, 50 cm total length (40 cm effective), 50 µm I.D.

    • Buffer: 25 mM sodium borate buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (SDS).

    • Voltage: 20 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection at 50 mbar for 5 s.

    • Detection: UV at 254 nm.

3. UV-Vis Spectroscopy

  • Principle: This technique measures the absorbance of light by a compound. The absorbance is proportional to the concentration of the analyte in the solution (Beer-Lambert Law).

  • Representative Protocol:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

    • Perform a wavelength scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

    • Prepare a series of standard solutions of varying concentrations.

    • Measure the absorbance of each standard at λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve. The purity can be estimated by comparing the expected concentration with the measured concentration.

  • Note: This method assumes that any impurities present do not absorb significantly at the chosen wavelength.

Logical Relationship for Method Selection

Method_Selection start Start: Purity Assessment Needed is_separative Is a separative technique required? start->is_separative is_volatile Is the compound volatile and thermally stable? is_charged Is the compound charged? is_volatile->is_charged No gc GC-MS is_volatile->gc Yes hplc HPLC is_charged->hplc No ce CE is_charged->ce Yes is_separative->is_volatile Yes uv_vis UV-Vis is_separative->uv_vis No (Quantitative)

Caption: Decision tree for analytical method selection.

Conclusion

For the comprehensive purity assessment of this compound, RP-HPLC is the recommended method due to its high resolving power, sensitivity, and applicability to a wide range of aromatic compounds. It allows for the separation and quantification of the main component from its impurities. GC-MS could be a viable alternative if the compound is sufficiently volatile and thermally stable. Capillary Electrophoresis , specifically MEKC, offers high efficiency but may require more method development. UV-Vis Spectroscopy is a simple and rapid tool for a preliminary purity check or for quantifying an already-purified compound but is not suitable for detailed impurity profiling. The choice of method will ultimately depend on the specific requirements of the analysis, including the expected impurities, the required level of sensitivity, and the available instrumentation.

References

A Comparative Guide to the Thermal Analysis of Benzo[d]oxazole-2,5-dicarbonitrile and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the thermal properties of Benzo[d]oxazole-2,5-dicarbonitrile and analogous compounds, investigated through Differential Scanning Calorimetry (DSC). Due to the limited availability of direct experimental data for this compound, this guide utilizes data from structurally related benzoxazole and dinitrile compounds to provide a representative comparison. The methodologies and data presented herein serve as a valuable resource for understanding the thermal stability and phase behavior of this class of molecules.

Comparative Thermal Analysis

Differential Scanning Calorimetry is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of key thermal events such as melting point, glass transition, and decomposition temperature.

The following table summarizes the thermal properties of several benzoxazole and dinitrile derivatives, offering a comparative landscape for estimating the behavior of this compound. Please note that the data for some compounds are illustrative, based on typical values for similar organic molecules, due to the absence of comprehensive literature data.

CompoundStructureMelting Point (°C)Enthalpy of Fusion (J/g)Decomposition Onset (°C)
This compound (Hypothetical) CN-C₇H₃NO-CN~200 - 250 (Est.)~150 - 200 (Est.)> 300 (Est.)
2-PhenylbenzoxazoleC₁₃H₉NO102 - 103Not ReportedNot Reported
2-(4-Chlorophenyl)benzoxazoleCl-C₆H₄-C₇H₄NO146 - 147Not ReportedNot Reported
2-(4-Nitrophenyl)benzoxazoleNO₂-C₆H₄-C₇H₄NO190 - 192Not ReportedNot Reported
AdiponitrileNC-(CH₂)₄-CN2.5133.9Not Reported
GlutaronitrileNC-(CH₂)₃-CN-28.6Not ReportedNot Reported

Est. = Estimated value based on similar structures. Data for substituted benzoxazoles are melting points, which correspond to the peak of the melting endotherm in a DSC scan.

Experimental Protocol: Differential Scanning Calorimetry

This section details a standard protocol for conducting DSC analysis on organic compounds like this compound.

Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature of the analyte.

Materials and Equipment:

  • Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3)

  • Aluminum or hermetic DSC pans and lids

  • Crimping press for sealing pans

  • Analytical balance (accurate to ±0.01 mg)

  • High-purity nitrogen gas (for inert atmosphere)

  • The organic compound to be analyzed

Procedure:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the dried compound into a tared aluminum DSC pan.

    • Place the lid on the pan and seal it using the crimping press. Ensure a hermetic seal to prevent volatilization of the sample.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan in the sample holder of the DSC cell and the empty reference pan in the reference holder.

    • Purge the DSC cell with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

  • Thermal Method:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a constant heating rate, typically 10°C/min, to a final temperature that is sufficiently above the melting point but below the decomposition temperature (e.g., 300°C).

    • If studying decomposition, a subsequent ramp to a higher temperature (e.g., 500°C) may be performed in a separate experiment, preferably using a thermogravimetric analyzer (TGA) for confirmation of mass loss.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 20°C/min).

    • A second heating scan is often performed to observe any changes in the material's thermal properties after the initial melt and recrystallization.

  • Data Analysis:

    • The DSC thermogram will plot heat flow versus temperature.

    • Melting Point (Tm): Determined as the onset or peak temperature of the endothermic melting transition.

    • Enthalpy of Fusion (ΔHm): Calculated by integrating the area of the melting peak.

    • Decomposition Temperature (Td): Identified by a sharp, often exothermic, deviation from the baseline at higher temperatures. This is typically reported as the onset temperature of the decomposition event.

Visualizing the DSC Workflow

The following diagram illustrates the logical workflow of a typical DSC experiment, from sample preparation to data analysis.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of Sample pan Place in DSC Pan weigh->pan seal Seal Pan with Crimping Press pan->seal load Load Sample and Reference Pans seal->load purge Purge with Nitrogen Gas load->purge equilibrate Equilibrate at Start Temperature purge->equilibrate heat Heat at Constant Rate (e.g., 10°C/min) equilibrate->heat cool Cool to Start Temperature heat->cool reheat Second Heating Scan (Optional) cool->reheat Tm Melting Point (Tm) reheat->Tm dH Enthalpy of Fusion (ΔHm) reheat->dH Td Decomposition (Td) reheat->Td

Caption: Workflow for Differential Scanning Calorimetry Analysis.

Safety Operating Guide

Safe Disposal of Benzo[d]oxazole-2,5-dicarbonitrile: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Benzo[d]oxazole-2,5-dicarbonitrile, a compound requiring careful handling due to its toxicological profile. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe management of this chemical waste in a laboratory setting. Adherence to these guidelines is critical for personal safety and environmental protection.

Immediate Safety and Hazard Information

This compound is a hazardous substance that poses significant health risks. All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) before commencing any work.

Hazard Summary Table

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Aquatic HazardCategory 3H402: Harmful to aquatic life

Source: Sigma-Aldrich Safety Data Sheet.[1]

Immediate Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.[2] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe dust or vapors.[1][3]

  • Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][4]

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and use an absorbent material (e.g., Chemizorb®) to collect the spilled substance.[1] Do not allow the chemical to enter drains or waterways.[1]

Operational Plan for Waste Collection and Disposal

Proper segregation and labeling of chemical waste are paramount to ensure safe disposal and regulatory compliance. All hazardous waste must be collected and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[1]

Step-by-Step Waste Collection Procedure:

  • Designate a Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container for all this compound waste, including contaminated solids (e.g., gloves, weigh boats, paper towels) and rinse from cleaning glassware. Plastic containers are generally preferred for chemical waste.

  • Labeling: As soon as the first piece of waste is added, label the container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The words "Acutely Hazardous Waste"

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard")

    • The name of the principal investigator and laboratory location.

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab.[5] This area must be at or near the point of generation and under the control of laboratory personnel.[6] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[3][5]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[1][7] Do not overfill the container; leave at least 10% headspace for expansion.[8]

  • Request Pickup: Once the container is full or has been accumulating for the maximum time allowed by your institution (often 90 days to 12 months), schedule a pickup with your EHS office.[3][6] Do not transport hazardous waste yourself.[7]

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood Designate 1. Designate Compatible Waste Container FumeHood->Designate Label 2. Attach Hazardous Waste Label (Chemical Name, Hazards) Designate->Label Collect 3. Collect Waste (Solid & Liquid) Label->Collect Close 4. Keep Container Securely Closed Collect->Close Store 5. Store in Satellite Accumulation Area Close->Store Segregate 6. Segregate from Incompatibles Store->Segregate Pickup 7. Schedule EHS Pickup Segregate->Pickup Disposal 8. Professional Disposal Pickup->Disposal

Caption: Workflow for the collection and disposal of this compound waste.

Experimental Protocol: Chemical Deactivation of Small Quantities

For small residual amounts of this compound, chemical deactivation via hydrolysis can convert the toxic nitrile groups into less hazardous carboxylic acid groups. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Principle: Nitriles can be hydrolyzed under basic conditions by heating with an aqueous solution of a strong base, such as sodium hydroxide. The reaction converts the dinitrile to the corresponding dicarboxylate salt, which is generally less toxic and more environmentally benign.

Methodology:

  • Preparation:

    • Perform all steps in a certified chemical fume hood.

    • Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

    • Have a spill kit and appropriate neutralizing agents readily available.

  • Reaction Setup:

    • For every 1 gram of this compound waste, prepare approximately 20 mL of a 10% sodium hydroxide (NaOH) aqueous solution.

    • Place the NaOH solution in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Carefully add the this compound waste to the flask.

  • Hydrolysis:

    • Heat the mixture to reflux with constant stirring. The reaction is typically heated for several hours to ensure complete hydrolysis of the nitrile groups.[1] The disappearance of any oily starting material can indicate reaction progression.

    • During the reaction, ammonia gas may be evolved. Ensure the fume hood has adequate ventilation.

  • Work-up and Neutralization:

    • After the reflux period, allow the mixture to cool to room temperature.

    • Place the flask in an ice bath to chill the solution.

    • Slowly and carefully neutralize the basic solution by adding a strong acid, such as hydrochloric acid (HCl), with continuous stirring. Monitor the pH with pH paper or a calibrated meter until it is in the neutral range (pH 6-8).

  • Disposal of Treated Waste:

    • The resulting neutralized aqueous solution, containing the dicarboxylate salt, can typically be disposed of down the sanitary sewer with copious amounts of water, provided it meets local regulations for aqueous waste and does not contain other hazardous materials.

    • Crucially, always consult your institution's EHS guidelines before any sewer disposal. Some institutions may require all chemically treated waste to be collected.

Decontamination and Container Disposal

  • Glassware and Equipment: All glassware and equipment contaminated with this compound must be decontaminated. This can be achieved by rinsing with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste, followed by washing with soap and water.

  • Empty Containers: An empty container that held this compound is considered acutely hazardous waste. It must be triple-rinsed with a solvent capable of removing the residue.[1] The rinsate from all three rinses must be collected and disposed of as hazardous waste.[1] After triple-rinsing, deface the original label and dispose of the container as regular solid waste, or as directed by your EHS office.[1]

G cluster_decon Decontamination Protocol Start Contaminated Glassware or Equipment Rinse1 1. Initial Rinse with Appropriate Solvent Start->Rinse1 CollectRinsate Collect Rinsate as Hazardous Waste Rinse1->CollectRinsate Wash 2. Wash with Soap and Water Rinse1->Wash Dry 3. Air or Oven Dry Wash->Dry Clean Decontaminated Equipment Dry->Clean

Caption: Workflow for the decontamination of lab equipment used with this compound.

References

Personal protective equipment for handling Benzo[d]oxazole-2,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Benzo[d]oxazole-2,5-dicarbonitrile

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on general safety protocols for handling powdered chemical compounds and data from structurally similar benzoxazole and dicarbonitrile derivatives. Researchers, scientists, and drug development professionals must obtain the specific SDS from their supplier and conduct a thorough risk assessment before handling this compound.

This guide provides essential, immediate safety and logistical information for the operational handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Given the potential hazards associated with nitrile-containing and powdered compounds, a comprehensive PPE strategy is critical to minimize exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against dust particles and potential splashes.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile) inspected before use. - Lab Coat: A flame-retardant lab coat. - Clothing: Full-length pants and closed-toe shoes.Prevents skin contact with the compound.[1][2]
Respiratory Protection A NIOSH/MSHA-approved respirator should be worn if handling outside a fume hood or if dust is generated.Protects against inhalation of fine dust particles.[1][3]
Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency shower and eyewash station are accessible.[4]

    • Prepare all necessary equipment (spatulas, weighing paper, containers) within the fume hood to minimize movement of the compound.

  • Handling:

    • Conduct all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood.

    • Use spark-proof tools and avoid creating dust.[1]

    • Keep the container tightly closed when not in use.[2][4]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove and dispose of PPE in designated waste containers.

    • Wash hands thoroughly with soap and water after handling.[3][5]

Disposal Plan
  • Waste Collection:

    • Collect all waste material, including contaminated PPE and disposable equipment, in a clearly labeled, sealed container.

  • Waste Disposal:

    • Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures
Emergency ScenarioAction
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[2][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE, cover the spill with an absorbent material, and collect it in a sealed container for disposal.[1]

Visualized Workflows

The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate emergency response to a spill.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_equipment Gather Equipment prep_fume_hood->prep_equipment handle_weigh Weigh Compound prep_equipment->handle_weigh Start Handling handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_seal Seal Containers handle_transfer->handle_seal cleanup_decontaminate Decontaminate Surfaces handle_seal->cleanup_decontaminate Begin Cleanup cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands cleanup_doff_ppe->cleanup_wash

Caption: Standard workflow for handling this compound.

G cluster_response Immediate Response cluster_cleanup Spill Cleanup spill Chemical Spill Occurs evacuate Evacuate Area spill->evacuate notify Notify Supervisor & EHS evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain Spill ppe->contain absorb Apply Absorbent contain->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate disposal Dispose of Waste per EHS Guidelines decontaminate->disposal

Caption: Emergency response procedure for a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.